molecular formula C12H20N2O3S B1681962 (-)-Sotalol CAS No. 30236-31-8

(-)-Sotalol

Numéro de catalogue: B1681962
Numéro CAS: 30236-31-8
Poids moléculaire: 272.37 g/mol
Clé InChI: ZBMZVLHSJCTVON-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Sotalol, also known as (R)-Sotalol, is the R-enantiomer of the antiarrhythmic drug Sotalol . This product is intended for research purposes only and is not for human use. As a class III antiarrhythmic agent, this compound functions primarily as a potent hERG (human Ether-à-go-go-Related Gene) potassium channel inhibitor, with a reported Kd of 0.60 μM . Its mechanism of action involves blocking these channels, thereby inhibiting the rapid component of the delayed rectifier potassium current (IKr). This action leads to a prolongation of the cardiac action potential duration and effective refractory period, which is a characteristic Class III antiarrhythmic effect studied in the context of life-threatening ventricular tachyarrhythmias . While the racemic mixture of Sotalol possesses combined non-selective beta-adrenergic blocking (Class II) and action potential prolonging (Class III) properties, the this compound isomer is associated with the Class III effects, as both isomers contribute to this activity . In vitro studies in HEK-293 cells demonstrate that this compound suppresses hERG currents with an IC50 of 288 μM . Researchers utilize this compound in cardiac electrophysiology studies, particularly in investigations of cardiac arrhythmia mechanisms and the evaluation of proarrhythmic risks such as Torsade de Pointes associated with QT interval prolongation . The compound has the molecular formula C12H20N2O3S and a molecular weight of 272.36 g/mol . It is supplied as a white to off-white solid powder with a purity of ≥98% and has a CAS Registry Number of 30236-31-8 .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

30236-31-8

Formule moléculaire

C12H20N2O3S

Poids moléculaire

272.37 g/mol

Nom IUPAC

N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1

Clé InChI

ZBMZVLHSJCTVON-LBPRGKRZSA-N

SMILES isomérique

CC(C)NC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

SMILES canonique

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Apparence

Solid powder

Autres numéros CAS

30236-31-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(-)-Sotalol;  (R)-Sotalol;  D-Sotalol;  l-Sotalol; 

Origine du produit

United States

Foundational & Exploratory

The Dual-Action Mechanism of (-)-Sotalol on Cardiac Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sotalol is a unique antiarrhythmic agent that possesses a dual mechanism of action, exhibiting both Class II (β-adrenoreceptor antagonism) and Class III (potassium channel blockade) properties. This technical guide provides an in-depth analysis of the molecular and electrophysiological effects of this compound on key cardiac ion channels. The l-isomer of Sotalol is responsible for virtually all of its beta-blocking activity, while both the d- and l-isomers contribute to its Class III antiarrhythmic effects.[1][2] This document summarizes quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanisms and experimental workflows.

Core Mechanism of Action

This compound's antiarrhythmic effects are primarily attributed to its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues.[2] This is achieved through a combination of two distinct actions:

  • Class II Activity (Beta-Blockade): As a non-selective β-adrenergic receptor antagonist, this compound competitively inhibits the effects of catecholamines (e.g., adrenaline) at β1 and β2-adrenergic receptors.[2] This action leads to a reduction in heart rate (negative chronotropy), decreased atrioventricular (AV) nodal conduction, and a reduction in myocardial contractility (negative inotropy).[1]

  • Class III Activity (Potassium Channel Blockade): The primary Class III effect of this compound is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[3] By inhibiting this current, this compound delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram.[2]

Quantitative Effects on Cardiac Ion Channels

The following tables summarize the quantitative data on the effects of this compound on major cardiac ion channels. The primary target for its Class III activity is the hERG channel, with minimal effects on sodium and calcium channels at clinically relevant concentrations.

Table 1: Inhibitory Potency of Sotalol on Cardiac Ion Channels

Ion ChannelCurrentEnantiomerIC50 / KiSpecies/Cell LineComments
hERG (Kv11.1)IKrd-Sotalol0.286 ± 0.007 mMHEK-293[4]
hERG (Kv11.1)IKrl-Sotalol0.288 ± 0.010 mMHEK-293[4]
hERG (Kv11.1)IKrD-Sotalol100 µM (Ki)Guinea-pig ventricular myocytesDetermined by displacement of tritiated dofetilide.[5]
Nav1.5INad-Sotalol> 1 µMGuinea-pig ventricular myocytesNo significant decrease in current observed.[3]
Cav1.2ICaLd-Sotalol> 1 µMGuinea-pig ventricular myocytesNo significant decrease in current observed.[3]

Table 2: Electrophysiological Effects of Sotalol on hERG Channels

ParameterConcentrationEffectExperimental Conditions
hERG Current Block300 µM (d,d-Sotalol)~80% block after 10 minutes of repetitive depolarization to +20 mV.[6][7]Normal extracellular solutions.[6][7]
hERG Current Block100 µM (D-Sotalol)~53% block of wild-type IhERG.Recordings at physiological temperature (37°C).
hERG Current Block with Impeded Inactivation300 µM (d,d-Sotalol)Block reduced to 55% with 100 µM Cd2+.[6][7]Maneuvers that impede steady-state inactivation reduce the blocking effect.[6][7]
hERG Current Block with Impeded Inactivation300 µM (d,d-Sotalol)Block reduced to 44% with removal of extracellular Na+.[6][7]Maneuvers that impede steady-state inactivation reduce the blocking effect.[6][7]

Experimental Protocols

The primary method for investigating the effects of this compound on cardiac ion channels is the whole-cell patch-clamp technique . This allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.

Whole-Cell Patch-Clamp Protocol for hERG Channel Analysis

This protocol is adapted from methodologies used in studies of Sotalol's effects on hERG channels expressed in mammalian cell lines (e.g., HEK-293).

1. Cell Preparation:

  • HEK-293 cells stably transfected with the hERG cDNA are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

  • Currents are recorded using a patch-clamp amplifier and digitized for analysis.

4. Voltage-Clamp Protocol for hERG Current Elicitation:

  • A specific voltage protocol is applied to elicit and measure hERG currents. A typical protocol involves:

    • Holding the cell at a potential of -80 mV.

    • A depolarizing step to +20 mV for a duration of 500 ms to 2 seconds to activate and then inactivate the hERG channels.

    • A repolarizing step to -50 mV to -60 mV to record the characteristic "tail current" which reflects the recovery of channels from inactivation into the open state before closing.

  • The peak amplitude of this tail current is measured to quantify the hERG channel activity.

5. Drug Application:

  • A baseline recording of the hERG current is established.

  • This compound is then perfused into the recording chamber at various concentrations.

  • The effect of the drug is measured as the percentage reduction in the peak tail current amplitude compared to the baseline.

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta-Adrenergic Receptor Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor Blocks Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates L-type Ca2+ Channel L-type Ca2+ Channel PKA->L-type Ca2+ Channel Phosphorylates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Increased Contractility Increased Contractility Ca2+ Influx->Increased Contractility

Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.

Patch_Clamp_Workflow A Cell Culture (e.g., hERG-transfected HEK293) B Cell Dissociation and Plating A->B D Gigaohm Seal Formation B->D C Micropipette Fabrication and Filling C->D E Whole-Cell Configuration D->E F Baseline Current Recording (Voltage-Clamp Protocol) E->F G Perfusion of this compound F->G H Recording of Drug Effect G->H I Data Analysis (% Inhibition, IC50) H->I

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Sotalol_Dual_Action cluster_class_II Class II Action cluster_class_III Class III Action Sotalol This compound Beta_Blockade β-Adrenergic Receptor Antagonism Sotalol->Beta_Blockade hERG_Block hERG (IKr) Channel Blockade Sotalol->hERG_Block Reduced_cAMP Reduced cAMP Beta_Blockade->Reduced_cAMP Negative_Effects Negative Chronotropy & Inotropy Reduced_cAMP->Negative_Effects Antiarrhythmic_Effect Antiarrhythmic Effect Negative_Effects->Antiarrhythmic_Effect Delayed_Repolarization Delayed Repolarization hERG_Block->Delayed_Repolarization APD_Prolongation Action Potential Duration Prolongation Delayed_Repolarization->APD_Prolongation APD_Prolongation->Antiarrhythmic_Effect

Caption: Logical relationship of this compound's dual antiarrhythmic action.

References

A Technical Guide to the Stereospecific Effects of Sotalol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the distinct pharmacological and pharmacokinetic profiles of the R(-)- and S(+)-enantiomers of Sotalol, a critical antiarrhythmic agent.

Introduction

Sotalol is a well-established antiarrhythmic agent utilized for the management of both ventricular and supraventricular arrhythmias.[1] It is unique among antiarrhythmics as it possesses pharmacological properties of both Vaughan-Williams Class II (beta-adrenergic blockade) and Class III (action potential duration prolongation).[1] Sotalol is administered clinically as a racemic mixture, containing equal amounts of two stereoisomers: R(-)-Sotalol and S(+)-Sotalol.[2][3]

Crucially, these enantiomers exhibit significant stereospecificity in their pharmacological actions. The l-enantiomer, Rthis compound, is responsible for virtually all of the drug's beta-blocking (Class II) activity, while both enantiomers contribute equally to the potassium channel-blocking (Class III) effects.[2][4] This technical guide provides a comprehensive overview of the stereospecific effects of the sotalol enantiomers, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support research and development efforts.

cluster_Racemate Racemic Sotalol (dl-Sotalol) cluster_Enantiomers Enantiomers cluster_Effects Pharmacological Effects Racemate Racemic Mixture (1:1) R_Sotalol Rthis compound (l-Sotalol) Racemate->R_Sotalol S_Sotalol S(+)-Sotalol (d-Sotalol) Racemate->S_Sotalol ClassII Class II Effect (Beta-Blockade) R_Sotalol->ClassII  Potent ClassIII Class III Effect (K+ Channel Block) R_Sotalol->ClassIII S_Sotalol->ClassII  Weak S_Sotalol->ClassIII Equipotent

Caption: Pharmacological profile of Sotalol enantiomers.

Stereoselective Pharmacodynamics

The primary distinction between the sotalol enantiomers lies in their interaction with beta-adrenergic receptors.

Beta-Adrenergic Blockade (Class II Effect)

The beta-blocking activity of sotalol is almost exclusively attributed to the R(-)-enantiomer.[4] The S(+)-enantiomer has significantly lower affinity for beta-adrenergic receptors.[2][3] This stereoselectivity results in pronounced differences in hemodynamic effects. In animal models, Rthis compound and the racemate cause significant reductions in heart rate and cardiac contractility, whereas S(+)-sotalol has only slight and transient hemodynamic effects, even at high doses.[5]

Table 1: Comparative Beta-Blocking Potency of Sotalol Enantiomers

Parameter Rthis compound (l-Sotalol) S(+)-Sotalol (d-Sotalol) Racemic (dl-Sotalol) Reference
Relative Potency (vs. Racemate) 1.6 - 3.2 times 1/12 - 1/14th 1.0 [6]
Receptor Affinity High 30 to 60 times lower than R(-) - [2][3]

| Beta-Blockade Ki | 650 ng/mL | 38,000 ng/mL | - |[7] |

Potassium Channel Blockade (Class III Effect)

In contrast to the Class II effects, the Class III antiarrhythmic action is not stereospecific. Both R(-)- and S(+)-sotalol are equipotent in their ability to block cardiac potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channel which mediates the rapid delayed rectifier K+ current (IKr).[8][9] This blockade slows the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues.[8][10] This effect is manifested on the surface electrocardiogram (ECG) as a dose-dependent prolongation of the QT interval.[11]

Table 2: Electrophysiological Effects (Class III) of Sotalol Enantiomers

Parameter Rthis compound (l-Sotalol) S(+)-Sotalol (d-Sotalol) Finding Reference
APD & ERP Prolongation Concentration-dependent increase Concentration-dependent increase Effects of the two isomers were not significantly different; considered equipotent. [8]
APD90 Increase (Purkinje Fibers) +54% (at 27.2 µg/ml) +38% (at 27.2 µg/ml) Both isomers produce significant, concentration-dependent increases in APD. [8]
ERP Increase (Purkinje Fibers) +49% (at 27.2 µg/ml) +49% (at 27.2 µg/ml) Both isomers produce significant, concentration-dependent increases in ERP. [8]
QTc Interval Prolongation (Human) Yes Yes Both prolong the QTc interval; effect is dose- and concentration-dependent for d-sotalol. [11]

| hERG Channel Block | Yes | Yes | Both enantiomers have comparable binding affinities to the hERG channel. |[7] |

Signaling Pathways and Molecular Interactions

cluster_pathway Beta-Adrenergic Signaling Pathway Epi Epinephrine/ Norepinephrine Receptor β1-Adrenergic Receptor Epi->Receptor Gs Gs Protein Receptor->Gs Activates Sotalol Rthis compound Sotalol->Receptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↑ Ca²⁺ Influx (L-type channels) PKA->Ca Phosphorylates Effects ↑ Heart Rate ↑ Contractility Ca->Effects

Caption: Inhibition of the Beta-Adrenergic signaling pathway by Rthis compound.

cluster_channel Mechanism of Class III Action at the hERG Channel Sotalol Rthis compound & S(+)-Sotalol hERG hERG K⁺ Channel (Pore) Sotalol->hERG Blocks K_out K⁺ Efflux (Repolarization) hERG->K_out APD Action Potential Duration (APD) Prolonged K_out->APD QT QT Interval Prolonged APD->QT

Caption: Blockade of the hERG potassium channel by both Sotalol enantiomers.

Pharmacokinetics

Studies in healthy human volunteers have demonstrated that the pharmacokinetics of sotalol are not stereoselective following the oral administration of the racemic mixture.[12] Both enantiomers exhibit similar plasma concentrations, clearance rates, and elimination half-lives.[12] Sotalol is well-absorbed, not metabolized, not significantly bound to plasma proteins, and is primarily eliminated unchanged by the kidneys.[2]

Table 3: Pharmacokinetic Parameters of Sotalol Enantiomers in Healthy Volunteers (160 mg oral dose)

Parameter S(+)-Sotalol (S-STL) Rthis compound (R-STL) P-value Reference
AUC (mg/L·h) 6.95 ± 0.85 6.76 ± 1.2 > 0.05 [12]
Cmax (ng/mL) 615 ± 167 619 ± 164 > 0.05 [12]
Tmax (h) 3.13 ± 0.60 3.13 ± 0.60 > 0.05 [12]
Mean Residence Time (h) 13.2 ± 1.2 12.9 ± 1.8 > 0.05 [12]
Renal Clearance (L/h) 8.98 ± 1.5 9.46 ± 2.3 > 0.05 [12]

(Data presented as mean ± standard deviation)

Key Experimental Protocols

In Vivo Assessment of Beta-Blockade and Electrophysiology (Anesthetized Dog Model)

This protocol is designed to evaluate the relative beta-blocking potency and effects on cardiac refractoriness.

  • Model: Anesthetized dogs.[6]

  • Beta-Blockade Assessment: Relative potency is determined by the ability of d-, l-, or dl-sotalol to antagonize isoproterenol-induced increases in heart rate and decreases in diastolic blood pressure.[6]

  • Electrophysiology Assessment: His bundle electrogram (HBE) recordings and the extra-stimulus technique at a constant pacing cycle length are used to measure changes in atrial (A-ERP) and ventricular (V-ERP) effective refractory periods, as well as AV nodal conduction (AH interval).[6]

  • Dosing: Compounds are administered intravenously at various dose levels (e.g., d-sotalol: 1, 4, 16 mg/kg; l-sotalol: 0.25, 1, 4 mg/kg).[6]

In Vitro Electrophysiology (Isolated Cardiac Muscle)

This protocol assesses the direct effects of the enantiomers on the cardiac action potential.

  • Model: Isolated cardiac tissues, such as rabbit ventricular muscle or canine Purkinje fibers.[8]

  • Methodology: Standard microelectrode techniques are used to impale cardiac cells and record transmembrane action potentials.[8]

  • Parameters Measured: Action potential duration at 50% and 90% repolarization (APD50, APD90) and the effective refractory period (ERP) are measured at baseline and after superfusion with varying concentrations of the sotalol isomers.[8]

Stereospecific Pharmacokinetic Analysis (Human)

This protocol determines the pharmacokinetic profile of each enantiomer in humans.

  • Design: Healthy male volunteers receive a single oral dose of racemic sotalol (e.g., 160 mg).[12]

  • Sample Collection: Serial plasma and urine samples are collected over a 24-hour period.[12]

  • Analytical Method: Sotalol enantiomer concentrations in plasma and urine are determined using a validated stereospecific high-performance liquid chromatography (HPLC) assay.[12]

  • Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and renal clearance are calculated for each enantiomer separately.[12]

cluster_workflow Experimental Workflow: Human Pharmacokinetic Analysis start Healthy Volunteers dose Administer Oral Dose (e.g., 160mg Racemic Sotalol) start->dose sampling Serial Blood & Urine Sampling (0-24h) dose->sampling processing Plasma/Urine Separation & Storage sampling->processing analysis Stereospecific HPLC Assay (Quantify R- and S-Sotalol) processing->analysis data Calculate PK Parameters (AUC, Cmax, T1/2, etc.) analysis->data end Compare Enantiomer Profiles data->end

Caption: Workflow for stereospecific pharmacokinetic analysis in humans.

Conclusion and Implications

The pharmacological actions of racemic sotalol are a composite of the distinct properties of its R(-) and S(+) enantiomers. The stereospecificity is clear:

  • Rthis compound: Possesses both potent non-selective beta-blocking (Class II) activity and potassium channel-blocking (Class III) activity.

  • S(+)-Sotalol: Functions as a "pure" Class III agent, with equipotent potassium channel-blocking activity but negligible beta-blocking effects.[2][6]

The pharmacokinetics of the enantiomers are not stereoselective in healthy individuals.[12] This detailed understanding is crucial for drug development professionals. The existence of S(+)-sotalol as a pure Class III agent has prompted clinical investigation into its potential use, separating the desired repolarization-prolonging effects from the hemodynamic consequences of beta-blockade.[11] Conversely, the combined actions of both enantiomers in the racemic mixture provide a unique therapeutic profile that has been a mainstay in arrhythmia management for decades.

References

The Discovery and Synthesis of (-)-Sotalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol, a unique pharmaceutical agent with dual antiarrhythmic properties, stands as a cornerstone in the management of cardiac arrhythmias. First synthesized in 1960, it exhibits both β-adrenergic blocking (Class II) and potassium channel blocking (Class III) activities.[1][2] This technical guide provides an in-depth exploration of the discovery and, crucially, the stereospecific synthesis of the levorotatory enantiomer, (-)-Sotalol. It is this specific stereoisomer, also known as (R)-(-)-Sotalol, that is predominantly responsible for the drug's potent β-blocking effects, a critical aspect of its therapeutic profile.[3] In contrast, both enantiomers contribute similarly to the Class III antiarrhythmic action.[3]

This document will detail the pharmacological distinctions between the sotalol enantiomers and provide comprehensive experimental protocols for the synthesis of racemic sotalol and the subsequent resolution to isolate the desired this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Pharmacological Distinction of Sotalol Enantiomers

The chirality of the sotalol molecule gives rise to significant differences in the pharmacological activity of its enantiomers. The β-blocking activity, which contributes to its antihypertensive and antianginal effects, is almost exclusively attributed to the (R)-(-)-enantiomer.[3] The (S)-(+)-enantiomer possesses significantly weaker β-blocking capabilities.[1] However, both the (R)- and (S)-enantiomers exhibit comparable Class III antiarrhythmic effects by blocking potassium channels, leading to a prolongation of the cardiac action potential.[3]

Table 1: Comparative β-Blocking Activity of Sotalol Enantiomers
EnantiomerRelative β-Blocking Potency (vs. Racemic Sotalol)Key Pharmacological Action
(R)-(-)-Sotalol (l-Sotalol) HighPotent non-selective β-adrenergic blockade; Potassium channel blockade
(S)-(+)-Sotalol (d-Sotalol) Low (30-60 times lower affinity for β-receptors than l-sotalol)[1]Primarily potassium channel blockade
Racemic Sotalol ModerateCombination of β-blockade and potassium channel blockade

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the resolution of a racemic mixture of sotalol. This involves the synthesis of the racemic compound followed by a chiral separation technique. Two prominent methods for obtaining enantiomerically pure this compound are chemoenzymatic resolution and classical chemical resolution using a chiral resolving agent like mandelic acid.

Synthesis of Racemic Sotalol

The common precursor for racemic sotalol is 4'-acetylmethanesulfonanilide, which is first halogenated and then reacted with isopropylamine to form an aminoketone. Subsequent reduction of the ketone yields racemic sotalol.

Chemoenzymatic Resolution of Racemic Sotalol

This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a chiral intermediate, allowing for the separation of the two enantiomers. A common strategy involves the enzymatic resolution of a chlorohydrin precursor.

  • Synthesis of 4'-(Chloroacetyl)methanesulfonanilide:

    • To a stirred solution of 4'-aminomethanesulfonanilide in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The product is isolated by filtration and can be purified by recrystallization.

  • Reduction to Racemic Chlorohydrin:

    • The 4'-(chloroacetyl)methanesulfonanilide is reduced using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).

    • The reaction is typically carried out at room temperature for 1-2 hours.

    • After quenching the reaction, the racemic chlorohydrin is extracted and purified.

  • Lipase-Mediated Kinetic Resolution:

    • The racemic chlorohydrin is dissolved in an organic solvent (e.g., toluene).

    • An acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Pseudomonas cepacia lipase) are added.[4]

    • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%). The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol.

    • The enzyme is removed by filtration. The acylated (S)-chlorohydrin and the unreacted (R)-chlorohydrin are separated by chromatography.

  • Synthesis of (R)-(-)-Sotalol:

    • The isolated (R)-chlorohydrin is reacted with excess isopropylamine in a suitable solvent (e.g., methanol) at elevated temperature and pressure (autoclave).

    • The reaction mixture is worked up to remove excess amine and solvent.

    • The resulting (R)-(-)-Sotalol free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 2: Quantitative Data for Chemoenzymatic Resolution
StepReactantsProductYield (%)Enantiomeric Excess (ee) (%)
14'-Aminomethanesulfonanilide, Chloroacetyl chloride4'-(Chloroacetyl)methanesulfonanilide>90N/A
24'-(Chloroacetyl)methanesulfonanilide, NaBH4Racemic Chlorohydrin85-95N/A
3Racemic Chlorohydrin, Vinyl acetate, Lipase(R)-Chlorohydrin & (S)-Chlorohydrin acetate~45 (for R-Chlorohydrin)>98 (for R-Chlorohydrin)
4(R)-Chlorohydrin, Isopropylamine(R)-(-)-Sotalol80-90>98
Classical Chemical Resolution using Mandelic Acid

This traditional method involves the formation of diastereomeric salts by reacting the racemic base (sotalol) with a chiral acid (e.g., (S)-(+)-mandelic acid). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

  • Preparation of Racemic Sotalol Free Base:

    • Racemic sotalol hydrochloride is dissolved in water and treated with a base (e.g., sodium hydroxide) to precipitate the free base.

    • The free base is filtered, washed with water, and dried.

  • Formation of Diastereomeric Salts:

    • The racemic sotalol free base is dissolved in a hot alcoholic solvent (e.g., ethanol or methanol).

    • An equimolar amount of a single enantiomer of a chiral resolving agent, such as (S)-(+)-mandelic acid, dissolved in the same solvent is added to the solution.

    • The mixture is allowed to cool slowly to promote fractional crystallization. The salt of one diastereomer will preferentially crystallize out of the solution.

  • Isolation of the Desired Diastereomer:

    • The crystallized diastereomeric salt is collected by filtration. The specific diastereomer that crystallizes depends on the solvent system and the resolving agent used. For isolating (R)-(-)-sotalol, the (R)-sotalol-(S)-mandelate salt is typically the less soluble one.

    • The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of (R)-(-)-Sotalol:

    • The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and precipitate the (R)-(-)-sotalol free base.

    • The free base is filtered, washed thoroughly with water to remove the mandelate salt, and dried.

    • The enantiomerically pure free base is then converted to the hydrochloride salt.

Table 3: Quantitative Data for Chiral Resolution with Mandelic Acid
StepReactantsProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
1Racemic Sotalol HCl, NaOHRacemic Sotalol Free Base>95N/A
2 & 3Racemic Sotalol, (S)-(+)-Mandelic Acid(R)-Sotalol-(S)-Mandelate Salt35-45 (after recrystallization)>99 (de)
4(R)-Sotalol-(S)-Mandelate Salt, NaOH(R)-(-)-Sotalol>90>99 (ee)

Visualizations

Synthesis_of_Racemic_Sotalol cluster_start Starting Material cluster_halogenation Halogenation cluster_amination Amination cluster_reduction Reduction 4_acetylmethanesulfonanilide 4'-Acetylmethanesulfonanilide chloroacetyl_intermediate 4'-(Chloroacetyl)methanesulfonanilide 4_acetylmethanesulfonanilide->chloroacetyl_intermediate Cl2 or SO2Cl2 aminoketone Aminoketone Intermediate chloroacetyl_intermediate->aminoketone Isopropylamine racemic_sotalol Racemic Sotalol aminoketone->racemic_sotalol NaBH4

Synthesis of Racemic Sotalol.

Chemoenzymatic_Resolution Racemic_Chlorohydrin Racemic Chlorohydrin Lipase Immobilized Lipase (e.g., Pseudomonas cepacia) Racemic_Chlorohydrin->Lipase Separation Separation (Chromatography) Lipase->Separation Mixture of (R)-alcohol and (S)-ester Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Chlorohydrin (R)-Chlorohydrin Separation->R_Chlorohydrin S_Chlorohydrin_Acetate (S)-Chlorohydrin Acetate Separation->S_Chlorohydrin_Acetate R_Sotalol (R)-(-)-Sotalol R_Chlorohydrin->R_Sotalol Isopropylamine

Chemoenzymatic Resolution Workflow.

Sotalol_Mechanism_of_Action cluster_class_II Class II Action: β-Blockade (this compound) cluster_class_III Class III Action (Both Enantiomers) Beta_Receptor β-Adrenergic Receptor AC Adenylate Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Effects_II Decreased Heart Rate Decreased Contractility Ca_Channel->Effects_II Leads to l_Sotalol This compound l_Sotalol->Beta_Receptor Blocks K_Channel Delayed Rectifier Potassium Channel (IKr) Repolarization Repolarization K_Channel->Repolarization Mediates AP_Duration Action Potential Duration Repolarization->AP_Duration Determines Effects_III Prolonged Refractory Period Antiarrhythmic Effect AP_Duration->Effects_III Leads to Sotalol_Enantiomers Sotalol Enantiomers Sotalol_Enantiomers->K_Channel Blocks

Mechanism of Action of Sotalol Enantiomers.

Conclusion

The development of this compound as a single-enantiomer drug highlights the critical importance of stereochemistry in pharmacology. The distinct separation of potent β-blocking activity in the (R)-(-)-enantiomer from the shared Class III antiarrhythmic properties of both enantiomers allows for a more nuanced therapeutic application. The synthetic routes detailed in this guide, particularly chemoenzymatic and classical chemical resolutions, provide robust and scalable methods for the production of enantiomerically pure this compound. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies and the underlying pharmacological principles is essential for the continued innovation and optimization of antiarrhythmic therapies.

References

The Role of (-)-Sotalol as a Class III Antiarrhythmic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sotalol is a unique antiarrhythmic agent possessing both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties. This technical guide provides an in-depth analysis of its core function as a Class III agent, focusing on its mechanism of action, electrophysiological effects, and the experimental methodologies used to characterize its profile. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research.

Introduction

Sotalol is a racemic mixture of d- and l-isomers. While both enantiomers exhibit Class III antiarrhythmic effects, the l-isomer is primarily responsible for the drug's beta-blocking activity.[1] This document will focus on the Class III properties inherent to the this compound enantiomer, which are central to its efficacy in treating various cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation.[1][2] The primary mechanism underlying its Class III action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG).[3] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), key factors in the termination of re-entrant arrhythmias.[1][3]

Mechanism of Action: Class III Antiarrhythmic Effects

The arrhythmogenic substrate for many cardiac tachyarrhythmias involves re-entry, a phenomenon where an electrical impulse continuously circulates through the cardiac tissue. A critical factor for the maintenance of a re-entrant circuit is a sufficiently short refractory period of the myocardial cells, allowing the tissue to be re-excited by the circulating wavefront.

This compound, as a Class III agent, directly counteracts this by prolonging the repolarization phase of the cardiac action potential.[3] This is achieved through the blockade of potassium channels, primarily the IKr channels, which are crucial for the outflow of potassium ions during phase 3 of the action potential.[1] By inhibiting this current, this compound delays repolarization, thereby extending the APD and, consequently, the ERP of atrial and ventricular myocytes.[1][4] This increase in the refractory period makes the cardiac tissue less excitable and disrupts the re-entrant circuit, thus terminating the arrhythmia.

Signaling Pathway Diagram

cluster_membrane Cardiomyocyte Membrane cluster_phases Action Potential Phases cluster_effects Electrophysiological Effects Sotalol This compound IKr IKr (hERG) Potassium Channel Sotalol->IKr Blocks Phase3 Phase 3 (Repolarization) IKr->Phase3 Mediates AP Cardiac Action Potential Prolonged_Repol Prolonged Phase 3 Repolarization AP->Prolonged_Repol Is altered, leading to Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Initial Repolarization) Phase2 Phase 2 (Plateau) Phase3->AP Contributes to Phase4 Phase 4 (Resting Potential) Increased_APD Increased Action Potential Duration (APD) Prolonged_Repol->Increased_APD Increased_ERP Increased Effective Refractory Period (ERP) Increased_APD->Increased_ERP Antiarrhythmic Antiarrhythmic Effect (Termination of Re-entry) Increased_ERP->Antiarrhythmic

Caption: Mechanism of this compound's Class III Antiarrhythmic Action.

Quantitative Electrophysiological Data

The Class III effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of Intravenous this compound on Effective Refractory Period (ERP) in Humans
TissueDose% Increase in ERP (Mean)Reference
Atrium1.5 mg/kg24.6%[4]
Atrioventricular Node1.5 mg/kg24.9%[4]
Ventricle1.5 mg/kg14.9%[4]
Atrium (High)1 mg/kg6%[5]
Atrium (Low)1 mg/kg8%[5]
Atrium1 mg/kg9%[5]
Table 2: Effect of d-Sotalol on Monophasic Action Potential Duration (MAPD) in Humans
Pacing Cycle Length% Increase in MAPD (Mean ± SEM)Reference
Sinus Rhythm21.1% ± 3.6%[6]
550 ms16.6% ± 4.3%[6]
400 ms11.2% ± 2.7%[6]
330 ms5.8% ± 2.1%[6]
Table 3: Dose-Dependent Effect of this compound on QT Interval and Proarrhythmia
Oral DoseEffect on QTc IntervalIncidence of Torsades de PointesReference
< 320 mg/dayDose-related prolongation1%[1]
> 320 mg/dayDose-related prolongationup to 5%[1]

A strong linear correlation has been observed between serum sotalol concentration and QTc prolongation.[7] The equation QTc = 0.0342 * (sotalol concentration in ng/mL) + 398 closely predicts the actual QTc.[7]

Table 4: In Vitro hERG Channel Blockade by Sotalol
CompoundIC50Experimental SystemReference
Sotalol~290 µMHEK293 cells[8]
Sotalol343 µMHEK299 cells (automated patch-clamp)[9]
Sotalol78 µMHEK293 cells (manual patch-clamp)[9]
d-Sotalol100 µMGuinea-pig ventricular myocytes (tritiated dofetilide displacement)[10]
dd-Sotalol~150 µMCultured mammalian cells[11]

Experimental Protocols

The characterization of this compound's Class III antiarrhythmic properties relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro hERG Potassium Current Measurement using Whole-Cell Patch-Clamp

Objective: To determine the inhibitory effect of this compound on the hERG potassium current (IKr) and to calculate its IC50 value.

Materials:

  • HEK293 cells stably transfected with the hERG channel.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2.

  • This compound stock solution and serial dilutions.

Procedure:

  • Culture hERG-transfected HEK293 cells to 70-80% confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to +40 mV for 500 ms from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.

  • Record baseline hERG currents in the extracellular solution (vehicle control).

  • Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration.

  • Record the hERG current at each concentration of this compound.

  • At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., E-4031) to confirm the identity of the current.

  • Analyze the data by measuring the peak tail current amplitude at each concentration and normalize it to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Ex Vivo Assessment of Electrophysiological Effects in a Langendorff-Perfused Heart

Objective: To evaluate the effects of this compound on cardiac electrophysiological parameters, such as action potential duration and refractory periods, in an isolated whole-heart preparation.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.

  • Monophasic action potential (MAP) recording catheter and amplifier.

  • Pacing electrodes and stimulator.

  • Data acquisition system.

  • Animal model (e.g., rabbit, guinea pig).

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Position the MAP catheter on the epicardial or endocardial surface of the ventricle to record stable monophasic action potentials.

  • Place pacing electrodes on the atrium or ventricle.

  • Record baseline MAPs during sinus rhythm and at various paced cycle lengths.

  • Determine the baseline ERP by delivering programmed electrical stimuli.

  • Introduce this compound into the perfusate at the desired concentration.

  • After a stabilization period, repeat the MAP recordings and ERP measurements.

  • Analyze the data to determine the percentage change in APD at 90% repolarization (APD90) and ERP.

In Vivo Electrophysiology Study in an Animal Model

Objective: To assess the in vivo electrophysiological effects of this compound and its antiarrhythmic efficacy in a living animal.

Materials:

  • Animal model (e.g., canine, porcine).

  • Fluoroscopy system.

  • Intracardiac catheters for recording and stimulation.

  • Programmable electrical stimulator.

  • Multi-channel recording system for intracardiac electrograms and ECG.

  • Anesthesia and physiological monitoring equipment.

Procedure:

  • Anesthetize the animal and maintain a stable physiological state.

  • Under fluoroscopic guidance, introduce electrode catheters into the heart via peripheral veins or arteries.

  • Position catheters in the right atrium, His bundle region, and right ventricle.

  • Perform a baseline electrophysiology study, including measurement of sinus node function, atrioventricular conduction, and atrial and ventricular refractory periods.

  • If applicable, induce arrhythmias through programmed electrical stimulation.

  • Administer this compound intravenously at a specified dose.

  • Repeat the electrophysiology study to assess the drug's effects on the measured parameters.

  • Attempt to re-induce arrhythmias to evaluate the antiarrhythmic efficacy of this compound.

  • Monitor surface ECG for changes in intervals such as the QT interval.

Visualization of Experimental and Logical Workflows

In Vivo Electrophysiology Study Workflow

cluster_preparation Preparation cluster_intervention Intervention cluster_assessment Assessment Animal_Prep Animal Preparation (Anesthesia, Catheter Insertion) Baseline_Recording Baseline Electrophysiological Recordings (ECG, Intracardiac) Animal_Prep->Baseline_Recording Arrhythmia_Induction Arrhythmia Induction (Programmed Stimulation) Baseline_Recording->Arrhythmia_Induction Sotalol_Admin This compound Administration (IV) Arrhythmia_Induction->Sotalol_Admin Post_Drug_Recording Post-Drug Electrophysiological Recordings Sotalol_Admin->Post_Drug_Recording Reinduction_Attempt Arrhythmia Re-induction Attempt Post_Drug_Recording->Reinduction_Attempt Data_Analysis Data Analysis (Changes in ERP, APD, QT) Reinduction_Attempt->Data_Analysis

Caption: Workflow for an In Vivo Electrophysiology Study of this compound.

Conclusion

This compound's role as a Class III antiarrhythmic agent is well-established, with a clear mechanism of action centered on the blockade of the IKr potassium current. This leads to a prolongation of the cardiac action potential and effective refractory period, effectively terminating re-entrant arrhythmias. The quantitative data consistently demonstrate these electrophysiological effects in a dose-dependent manner. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel Class III antiarrhythmic agents. A thorough understanding of these principles and methodologies is crucial for researchers, scientists, and drug development professionals working to advance the treatment of cardiac arrhythmias.

References

An In-Depth Technical Guide to the Preclinical Pharmacology of (-)-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of (-)-Sotalol in various animal models. The information herein is intended to support preclinical research and drug development efforts by offering detailed data, experimental methodologies, and mechanistic insights into this important antiarrhythmic agent.

Introduction to this compound

Sotalol is a non-selective beta-adrenergic receptor antagonist that also exhibits potent Class III antiarrhythmic properties.[1] It is a racemic mixture of d- and l-sotalol. The l-isomer is responsible for the majority of the beta-blocking activity, while both isomers contribute to the Class III antiarrhythmic effects by blocking potassium channels involved in cardiac repolarization.[2] This dual mechanism of action makes sotalol a unique therapeutic agent for the management of various cardiac arrhythmias.[3] Preclinical studies in animal models are crucial for understanding the complex interplay between its beta-blocking and potassium channel-blocking effects, and for predicting its clinical efficacy and safety profile.

Mechanism of Action

This compound exerts its pharmacological effects through two primary signaling pathways:

  • Beta-Adrenergic Blockade (Class II Antiarrhythmic Action): As a non-selective beta-blocker, this compound competitively inhibits the binding of catecholamines to β1- and β2-adrenergic receptors.[4] This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in decreased sinoatrial (SA) node firing rate, slowed atrioventricular (AV) nodal conduction, and reduced myocardial contractility.[2][4]

  • Potassium Channel Blockade (Class III Antiarrhythmic Action): this compound blocks the delayed rectifier potassium current (IKr), which is critical for the repolarization phase of the cardiac action potential.[3] By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues.[3] This effect is particularly important for the termination of re-entrant arrhythmias.

Sotalol Mechanism of Action cluster_0 Beta-Adrenergic Receptor Pathway (Class II) cluster_1 Potassium Channel Pathway (Class III) Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates AC Adenylate Cyclase Beta_Receptor->AC Activates Sotalol_beta This compound Sotalol_beta->Beta_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Heart_Effects_II ↓ Heart Rate ↓ Conduction Velocity ↓ Contractility Ca_Influx->Heart_Effects_II Sotalol_K This compound K_Channel Delayed Rectifier K+ Channel (IKr) Sotalol_K->K_Channel Blocks K_Efflux ↓ K+ Efflux K_Channel->K_Efflux APD_ERP ↑ Action Potential Duration ↑ Effective Refractory Period K_Efflux->APD_ERP

Figure 1: Dual mechanism of action of this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Dog
ParameterIV AdministrationOral AdministrationReference(s)
Dose 1, 2, 4 mg/kg2, 4, 8 mg/kg[3]
Half-life (t1/2) 4.8 ± 1.03 h-[3]
Bioavailability (F%) -75-90%[3]
Cmax ---
Tmax ---
Clearance (CL) ---
Volume of Distribution (Vd) ---
Cat
ParameterIV AdministrationOral Administration (Single Dose)Oral Administration (Chronic Dosing)Reference(s)
Dose 2 mg/kg2 mg/kg3 mg/kg (q12h)[5]
Half-life (t1/2) -2.75 (2.52-4.10) h4.29 (3.33-5.53) h[5]
Bioavailability (F%) -88.41% (62.75-130.29)-[5]
Cmax -0.94 (0.45-1.17) µg/mL2.29 (1.91-2.48) µg/mL[5]
Tmax -1.5 (0.5-4) h1.0 (0.5-1.5) h[5]
Clearance (CL) 9.22 (5.69-10.89) mL/min/kg--[5]
Volume of Distribution (Vd) 2175.56 (1961-2341.57) mL/kg--[5]
Horse
ParameterIV AdministrationOral AdministrationReference(s)
Dose 1 mg/kg1 mg/kg[2]
Half-life (t1/2) -15.24 h[2]
Bioavailability (F%) -48%[2]
Cmax 1624 ng/mL317 ng/mL[2]
Tmax -0.94 h[2]
Clearance (CL) ---
Volume of Distribution (Vd) ---
Cynomolgus Monkey
ParameterOral AdministrationReference(s)
Dose 5, 10, 30 mg/kg[6]
Plasma Concentration at 3h 0.85±0.08, 1.63±0.10, 5.90±0.59 µg/mL[6]

Pharmacodynamics in Animal Models

The pharmacodynamic effects of this compound are a direct consequence of its dual mechanism of action, leading to measurable changes in electrocardiogram (ECG) parameters and cardiac electrophysiology.

Dog
ParameterEffectDose/ConcentrationReference(s)
Atrial Effective Refractory Period (AERP) Increasedd-sotalol: +32%[7]
Ventricular Effective Refractory Period (VERP) Increasedd,l-sotalol: +14.0 ± 5.5%[1]
QT Interval Prolongedd,l-sotalol: +12.5 ± 7.8%[1]
Heart Rate Decreased-[4]
Cynomolgus Monkey
ParameterEffectDoseReference(s)
QTc Interval Prolonged5 mg/kg: +83 ms; 10 mg/kg: +91 ms; 30 mg/kg: +244 ms[6]
PR Interval Prolonged5, 10, 30 mg/kg: ~10-15 ms[6]
Heart Rate DecreasedDose-dependent[8]
Horse
ParameterEffectDoseReference(s)
QT Interval Significantly Increased2, 3, 4 mg/kg PO bid[9]
Effective Refractory Period (ERP) Significantly Increased2, 3, 4 mg/kg PO bid[9]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical studies. This section outlines key experimental protocols for assessing the pharmacokinetics and pharmacodynamics of this compound.

General Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study involves several key steps from drug administration to data analysis.

Pharmacokinetic Study Workflow cluster_workflow Pharmacokinetic Experimental Workflow start Start dosing Drug Administration (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (Freezing) processing->storage analysis Bioanalysis (e.g., LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End pk_analysis->end

Figure 2: General workflow for a preclinical pharmacokinetic study.

Protocol for Blood Sampling in Dogs:

  • Animal Preparation: Fast the dogs overnight prior to drug administration.

  • Catheterization: Place an indwelling catheter in a peripheral vein (e.g., cephalic vein) for repeated blood sampling.

  • Drug Administration: Administer this compound intravenously or orally at the desired dose.

  • Blood Collection: Collect blood samples (approximately 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cardiovascular Telemetry in Conscious Cynomolgus Monkeys

Continuous monitoring of cardiovascular parameters in conscious, freely moving animals provides high-quality data with reduced stress-induced artifacts.

Surgical Implantation of Telemetry Device:

  • Anesthesia: Anesthetize the monkey with an appropriate anesthetic agent (e.g., ketamine, isoflurane).

  • Surgical Preparation: Shave and aseptically prepare the surgical sites (e.g., femoral region for blood pressure catheter, subcutaneous sites for ECG leads).

  • Device Implantation:

    • Place the body of the telemetry transmitter in a subcutaneous pocket on the flank or in the abdominal cavity.

    • Insert the blood pressure catheter into the femoral or iliac artery and secure it.[10]

    • Tunnel the ECG leads subcutaneously and place them in a standard lead II configuration.

  • Wound Closure: Close all incisions in layers.

  • Post-operative Care: Administer analgesics and antibiotics as required and allow for a recovery period of at least two weeks before starting the experiment.[6]

Data Acquisition and Analysis:

  • Acclimation: Acclimate the monkeys to the experimental environment.

  • Dosing: Administer this compound orally.

  • Data Recording: Continuously record ECG and blood pressure data for a specified period (e.g., 24 hours) using the telemetry system.[6]

  • Data Analysis: Analyze the recorded data to determine heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).

His Bundle Electrogram Recording in Dogs

His bundle electrogram (HBE) recording allows for the detailed assessment of cardiac conduction through the AV node and His-Purkinje system.

His_Bundle_Workflow cluster_hbe His Bundle Electrogram Recording Workflow start_hbe Start anesthesia_hbe Anesthetize Dog start_hbe->anesthesia_hbe catheter_insertion Insert Electrode Catheter (e.g., Femoral Vein) anesthesia_hbe->catheter_insertion positioning Position Catheter across Tricuspid Valve catheter_insertion->positioning recording Record His Bundle Electrogram positioning->recording pacing Perform Atrial Pacing (if required) recording->pacing analysis_hbe Measure AH and HV intervals pacing->analysis_hbe end_hbe End analysis_hbe->end_hbe

Figure 3: Workflow for His bundle electrogram recording.

Protocol for HBE Recording:

  • Anesthesia: Anesthetize the dog with a suitable anesthetic agent.

  • Vascular Access: Introduce an electrode catheter through a peripheral vein (e.g., femoral vein).

  • Catheter Positioning: Under fluoroscopic guidance, advance the catheter to the right ventricle and then withdraw it slowly across the tricuspid valve until a stable His bundle potential is recorded.[11]

  • Recording: Record the HBE simultaneously with surface ECG leads. The HBE appears as a sharp, biphasic or triphasic spike between the atrial (A) and ventricular (V) electrograms.

  • Measurements: Measure the A-H interval (conduction time from the low right atrium to the His bundle, reflecting AV nodal conduction) and the H-V interval (conduction time from the His bundle to the ventricular myocardium, reflecting His-Purkinje conduction).

  • Drug Administration: Administer this compound and repeat the recordings to assess its effects on AV conduction.

Measurement of Effective Refractory Period (ERP)

Programmed electrical stimulation is used to determine the ERP of the atria and ventricles.

Protocol for Programmed Electrical Stimulation in Dogs:

  • Preparation: Prepare the anesthetized dog for an electrophysiological study as described for HBE recording.

  • Pacing Catheter Placement: Position a pacing catheter in the right atrium or right ventricle.

  • Pacing Protocol:

    • Pace the chamber at a constant cycle length for a train of beats (e.g., 8 beats).

    • Introduce a premature stimulus (S2) after the last beat of the train.

    • Decrease the coupling interval of S2 in small increments (e.g., 10 ms) until it fails to elicit a propagated response.

    • The longest S1-S2 coupling interval that fails to capture the myocardium is defined as the ERP.[12]

  • Drug Evaluation: Administer this compound and repeat the pacing protocol to determine the change in ERP.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic properties of this compound in common animal models used in preclinical research. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a valuable resource for scientists and researchers in the field of cardiovascular drug development. A thorough understanding of the preclinical profile of this compound is essential for designing informative studies and for the successful translation of new antiarrhythmic therapies to the clinic.

References

An In-depth Technical Guide to the Chemical Structure and Properties of (-)-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for (-)-Sotalol. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is the levorotatory enantiomer of Sotalol, a pharmaceutical agent with a dual mechanism of action. Chemically, it is a methanesulfonanilide derivative. The pharmacological activity of racemic Sotalol is largely attributed to this specific enantiomer, particularly its β-adrenergic blocking effects.

The absolute configuration of the chiral center in this compound is (R).[1] This is an exception to the general rule for many β-blockers where the S-enantiomer is the more potent β-adrenergic antagonist.[1] The phenylethanolamine structure of Sotalol alters the priority of the substituents around the chiral carbon, leading to the (R) configuration for the active enantiomer.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide[2]
CAS Number 30236-31-8[2]
Molecular Formula C₁₂H₂₀N₂O₃S[2]
InChI InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1[2]
InChIKey ZBMZVLHSJCTVON-GFCCVEGCSA-N[3]
Canonical SMILES CC(C)NC--INVALID-LINK--O

Physicochemical Properties

Sotalol is typically used as its hydrochloride salt to improve its solubility and stability.[4] It is a water-soluble, hydrophilic compound with low lipophilicity, which results in minimal penetration of the blood-brain barrier.[1][5]

Table 2: Physicochemical Properties of Sotalol Hydrochloride (Racemic)

PropertyValueSource(s)
Molecular Weight 272.36 g/mol (base), 308.82 g/mol (HCl salt)[6][7][8]
Melting Point 206.5-207 °C (with decomposition)[7][9]
pKa pKa₁ = 8.2 (sulfonamide), pKa₂ = 9.8 (secondary amine)[7][10]
Solubility Freely soluble in water, slightly soluble in chloroform.[7]
Partition Coefficient (log P) Experimental log P: 1.1; Predicted log P: -0.42 to 0.85[1]

Pharmacology and Mechanism of Action

This compound exhibits a unique dual-action antiarrhythmic profile, combining the properties of both Class II and Class III agents according to the Vaughan-Williams classification.

Pharmacodynamics

The enantiomers of Sotalol possess distinct pharmacological activities. The (R)-(-)-enantiomer is responsible for virtually all the β-adrenergic blocking activity (Class II action) and also possesses potassium channel blocking activity (Class III action).[1][11][12] The (S)-(+)-enantiomer, conversely, lacks significant β-blocking activity but contributes to the Class III effect.[1]

  • Class II Activity (β-Adrenergic Blockade): As a non-selective β-blocker, this compound competitively antagonizes β₁- and β₂-adrenergic receptors.[1] This action prevents catecholamines from binding to these receptors, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.

  • Class III Activity (Potassium Channel Blockade): Sotalol blocks the delayed rectifier potassium current (I_Kr), which is crucial for the repolarization phase of the cardiac action potential. This inhibition prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular myocardial tissues.[5]

Signaling Pathway

The dual mechanism of this compound involves two primary signaling pathways in cardiac myocytes. The β-adrenergic blockade pathway involves the G-protein coupled β₁-adrenergic receptor, while the Class III action directly targets the hERG potassium channels responsible for the I_Kr current.

sotalol_pathway cluster_beta Class II: Beta-Adrenergic Blockade cluster_k Class III: Potassium Channel Blockade sotalol1 This compound beta_receptor β1-Adrenergic Receptor sotalol1->beta_receptor Antagonizes g_protein Gs Protein Activation beta_receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) camp->pka ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates calcium ↓ Ca²⁺ Influx ca_channel->calcium effects_beta ↓ Heart Rate ↓ Contractility calcium->effects_beta sotalol2 Sotalol (both enantiomers) k_channel Delayed Rectifier Potassium Channel (IKr) sotalol2->k_channel Inhibits k_efflux ↓ K⁺ Efflux k_channel->k_efflux repolarization Delayed Repolarization k_efflux->repolarization apd ↑ Action Potential Duration ↑ Effective Refractory Period repolarization->apd

Caption: Signaling pathway of this compound.

Pharmacokinetics

Sotalol is well-absorbed orally and is not metabolized, with the majority of the drug excreted unchanged in the urine.

Table 3: Pharmacokinetic Properties of Sotalol

ParameterValueSource(s)
Bioavailability 90-100%[1]
Protein Binding Not significantly bound (0%)
Metabolism Not metabolized[1]
Route of Elimination Primarily renal (80-90% excreted unchanged in urine)
Elimination Half-life 10-20 hours (in healthy patients)
Volume of Distribution 1.2-2.4 L/kg

Experimental Protocols

Synthesis of this compound (d-Sotalol)

The enantioselective synthesis of this compound, also referred to as d-Sotalol in some literature, is critical to obtaining the desired pharmacological activity. One reported approach involves the Sharpless asymmetric dihydroxylation as a key step. The following is a representative workflow based on published synthetic strategies.[5][6]

synthesis_workflow start Styrene Derivative (e.g., 4-Nitrostyrene) step1 Sharpless Asymmetric Dihydroxylation (Reagent: AD-mix-β, DHQ-PHAL) start->step1 diol Chiral Diol Intermediate step1->diol step2 Cyclic Sulfate Formation (Reagents: SOCl₂, RuCl₃, NaIO₄) diol->step2 sulfate Cyclic Sulfate Intermediate step2->sulfate step3 Ring Opening with Isopropylamine (SN2) sulfate->step3 aminoalcohol Chiral Amino Alcohol (Nifenalol) step3->aminoalcohol step4 Reduction of Nitro Group (Reagent: H₂/Pd-C) aminoalcohol->step4 amine Amino Intermediate step4->amine step5 Mesylation (Reagent: Methanesulfonyl Chloride) amine->step5 end This compound step5->end

Caption: Asymmetric synthesis workflow for this compound.

Methodology Outline:

  • Asymmetric Dihydroxylation: A suitable styrene precursor undergoes asymmetric dihydroxylation using a chiral ligand (e.g., DHQ-PHAL) to produce a chiral diol intermediate with the desired stereochemistry.[5]

  • Cyclic Intermediate Formation: The chiral diol is converted into a cyclic intermediate, such as a cyclic sulfate, using reagents like thionyl chloride followed by oxidation (e.g., RuCl₃/NaIO₄).[5]

  • Nucleophilic Ring Opening: The cyclic intermediate undergoes regioselective ring-opening via an S_N2 reaction with isopropylamine. This step introduces the isopropylamino side chain at the less hindered carbon, yielding a chiral β-hydroxypropylamine.[5]

  • Functional Group Transformation: The precursor molecule is further modified. For example, if starting from a nitrostyrene, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C).[5]

  • Final Mesylation: The resulting amino compound is treated with methanesulfonyl chloride to install the methanesulfonamide group, yielding the final this compound product.[5] The product can then be purified by column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating, quantitative reversed-phase HPLC method is essential for determining the concentration of Sotalol in pharmaceutical preparations and biological matrices. The following protocol is based on published methods.

Table 4: HPLC Method for Sotalol Analysis

ParameterCondition
HPLC System Agilent 1100/1260 series or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., Waters XBridge C18, 3.5μm, 4.6×150 mm)
Mobile Phase Isocratic: Acetonitrile and 0.5mM octanesulfonic acid (25:75, v/v), pH adjusted to 3.2Gradient: Aqueous 5 mM ammonium acetate with 0.02% formic acid (A) and acetonitrile (B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection UV absorbance at 228 nm or 235 nm
Quantification Calculation of concentration based on a standard calibration curve (e.g., 1–100 µg/mL)

Sample Preparation (for oral solution):

  • Samples are prepared by accurately dissolving the Sotalol HCl formulation in a suitable solvent, such as water for injection (WFI).

  • For stability studies, solutions are stored under controlled conditions (e.g., 5±3°C and 25±2°C) and protected from light.

  • At specified time points, an aliquot of the sample is taken, diluted if necessary, and analyzed in triplicate by the HPLC method.

  • Stability is often defined as the retention of at least 95% of the initial drug concentration.

References

Foundational Research on (-)-Sotalol and Cardiac Repolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on (-)-Sotalol and its effects on cardiac repolarization. It is designed to be a comprehensive resource for professionals in the fields of cardiac electrophysiology and pharmacology, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction to this compound and Cardiac Repolarization

Sotalol is an antiarrhythmic agent with a unique dual mechanism of action, possessing both beta-adrenergic blocking (Vaughan Williams Class II) and potassium channel blocking (Vaughan Williams Class III) properties. The drug is a racemic mixture of d- and l-isomers. The l-isomer, this compound, is responsible for virtually all of the beta-blocking activity, while both isomers exhibit similar Class III antiarrhythmic effects.[1] This guide will focus on the foundational research pertaining to this compound, with the understanding that its Class III effects are comparable to those of its d-isomer.

Cardiac repolarization is the process by which the myocardial cell membrane potential is restored to its resting state after depolarization. This process is primarily mediated by the outward movement of potassium ions (K+) through various ion channels. The duration of the cardiac action potential is a critical determinant of the refractory period of the heart, and prolongation of this duration is a key mechanism by which Class III antiarrhythmic drugs exert their effects.

Mechanism of Action of this compound

The primary electrophysiological effect of this compound is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2] This blockade slows the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues.[2] This effect is particularly pronounced at slower heart rates, a phenomenon known as "reverse use-dependency".[2]

In addition to its Class III effects, this compound is a non-selective beta-adrenergic receptor antagonist. This beta-blocking activity contributes to its antiarrhythmic efficacy by reducing the influence of the sympathetic nervous system on the heart, which can otherwise counteract the APD-prolonging effects of IKr blockade.[3][4]

Quantitative Data on the Effects of Sotalol

The following tables summarize the quantitative data on the effects of sotalol on cardiac ion channels and action potential duration. It is important to note that much of the publicly available data is for the d-isomer or the racemic mixture (d,l-sotalol). As the Class III effects of the d- and l-isomers are considered to be similar, the data for d-sotalol can be used as a reasonable surrogate for the IKr blocking activity of this compound.

Table 1: Inhibitory Concentration (IC50) of Sotalol on Cardiac Ion Channels

Ion Channel (Current)Sotalol IsomerCell TypeIC50Reference(s)
hERG (IKr)d,l-sotalolHEK293343 µM (automated patch-clamp)[5]
hERG (IKr)d,l-sotalolHEK29378 µM (manual patch-clamp)[5]
Native IKrd,l-sotalolRabbit Ventricular Myocytes52 µM[5]
hERG (IKr)d-sotalolNot Specified~290 µM[6]
IKsd-sotalolNot SpecifiedMinimal effect[7]
ICaLd,l-sotalolNot SpecifiedLittle to no effect[8]
INad,l-sotalolNot SpecifiedLittle to no effect[8]

Table 2: Effect of Sotalol on Action Potential Duration (APD)

Sotalol Isomer/FormulationTissue/Cell TypePacing Cycle Length (ms)APD Prolongation (%)Reference(s)
d-sotalolHuman Right Ventricle70011 ± 5[9]
d-sotalolHuman Right Ventricle3505 ± 3[9]
d-sotalolHuman Right Ventricular ApexSinus Rhythm21.1 ± 3.6[10]
d-sotalolHuman Right Ventricular Apex55016.6 ± 4.3[10]
d-sotalolHuman Right Ventricular Apex40011.2 ± 2.7[10]
d-sotalolHuman Right Ventricular Apex3305.8 ± 2.1[10]
d,l-sotalol (IV)Human Right AtriumNot specified6 - 8[11]
d,l-sotalol (IV)Patient with VT/VFNot specifiedERP Atrium: +24.6%, ERP Ventricle: +14.9%

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) Current Measurement

This protocol is a representative method for measuring the effect of this compound on IKr currents expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.

Cell Preparation:

  • HEK293 cells stably transfected with the hERG cDNA are cultured under standard conditions.

  • Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution at a constant temperature (typically 37°C).

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used for recording.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -80 mV.

  • To elicit IKr, a depolarizing pulse to +20 mV for 1000 ms is applied, followed by a repolarizing step to -50 mV for 2000 ms to record the tail current. This protocol is repeated at regular intervals (e.g., every 15 seconds).

  • After a stable baseline recording is established, this compound is applied to the external solution at various concentrations.

  • The effect of the drug is quantified by measuring the reduction in the peak tail current amplitude at -50 mV.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Monophasic Action Potential (MAP) Recording in vivo

This protocol describes a representative method for assessing the effect of this compound on action potential duration in a clinical or large animal research setting.

Subject Preparation:

  • The study is conducted in patients or anesthetized large animals.

  • A MAP catheter is introduced into the right ventricle via a femoral vein under fluoroscopic guidance.

Recording Procedure:

  • Stable endocardial contact is established to obtain a consistent MAP recording.

  • Baseline MAPs are recorded during sinus rhythm and at various paced cycle lengths (e.g., 700, 600, 500, 400, and 350 ms).

  • This compound is administered intravenously at a specified dose.

  • MAP recordings are repeated at the same sinus and paced cycle lengths after drug administration.

  • The action potential duration at 90% repolarization (APD90) is measured from the MAP recordings.

  • The percentage prolongation of APD90 is calculated for each cycle length to assess the drug's effect and its rate-dependency.

Visualizations of Pathways and Workflows

G cluster_0 Cardiac Myocyte cluster_1 Beta-Adrenergic Signaling cluster_2 Cardiac Repolarization Norepinephrine Norepinephrine Beta1AR β1-Adrenergic Receptor Norepinephrine->Beta1AR Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA IKr IKr Channel (hERG) PKA->IKr Modulation K_out K+ Efflux IKr->K_out Repolarization Repolarization K_out->Repolarization APD Action Potential Duration Repolarization->APD Sotalol This compound Sotalol->Beta1AR Antagonism Sotalol->IKr Blockade

Caption: Mechanism of this compound on Cardiac Myocyte Signaling.

G cluster_0 In Vitro IKr Assay Workflow A HEK293 Cell Culture (hERG expressing) B Whole-Cell Patch-Clamp A->B C Baseline IKr Recording B->C D Application of This compound C->D E Post-Drug IKr Recording D->E F Data Analysis (IC50 Calculation) E->F

Caption: Experimental Workflow for In Vitro IKr Assay.

Conclusion

This compound's dual mechanism of action, combining non-selective beta-blockade with potent IKr channel inhibition, makes it a unique and effective antiarrhythmic agent. Its primary effect on cardiac repolarization is the prolongation of the action potential duration, a direct consequence of blocking the outward potassium current during the repolarization phase. The beta-blocking property of the l-isomer is crucial in maintaining this effect, especially in the presence of sympathetic stimulation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and clinicians working with this important therapeutic agent. Further research focusing specifically on the (-)-enantiomer will continue to refine our understanding of its precise pharmacological profile.

References

Methodological & Application

Application of (-)-Sotalol in Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sotalol is a non-selective β-adrenergic blocker and a class III antiarrhythmic agent.[1][2] Its primary antiarrhythmic effect is mediated through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[3][4] This action prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby suppressing arrhythmias.[2][5] However, this same mechanism can also lead to proarrhythmic events, most notably Torsades de Pointes (TdP).[1]

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for cardiac safety pharmacology and drug efficacy testing.[6][7] These cells express the major cardiac ion channels and recapitulate key electrophysiological properties of human cardiomyocytes, making them a relevant platform to study the effects of compounds like this compound.[8][9] Within the framework of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, this compound is utilized as a reference compound to validate the sensitivity of iPSC-CM platforms for detecting proarrhythmic risk.[6][10][11]

These application notes provide a summary of the effects of this compound on iPSC-CMs and detailed protocols for assessing its electrophysiological impact using common in vitro assays.

Application Notes

Mechanism of Action

This compound exerts a dual action on cardiomyocytes:

  • Class III Antiarrhythmic Activity: The primary mechanism for its antiarrhythmic and proarrhythmic effects is the blockade of the IKr current, carried by hERG potassium channels.[3][4] This inhibition of potassium efflux during the repolarization phase of the action potential leads to a prolongation of the APD and the QT interval on an electrocardiogram.[1][5]

  • β-Adrenergic Blockade: As a non-selective β-blocker, this compound competitively inhibits β1- and β2-adrenergic receptors.[5][12] This action reduces the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility.[2]

Electrophysiological Effects on iPSC-CMs

Studies using iPSC-CMs have consistently demonstrated the expected electrophysiological effects of this compound, validating their use as a predictive in vitro model. Key observations include:

  • Prolongation of Repolarization: this compound induces a concentration-dependent prolongation of the field potential duration (FPD) and action potential duration (APD) in iPSC-CMs.[8][10][13] This effect is a direct consequence of IKr/hERG channel blockade.

  • Induction of Arrhythmias: At higher concentrations, this compound can induce proarrhythmic events in iPSC-CMs, such as early afterdepolarizations (EADs), ectopic beats, and Torsades de Pointes-like arrhythmias.[10][14][15][16]

  • Beat Rate Reduction: Due to its β-blocking activity, this compound can cause a decrease in the spontaneous beating rate of iPSC-CMs.[15]

Use in Cardiac Safety Screening and the CiPA Initiative

The CiPA initiative proposes a multi-pronged approach to assess the proarrhythmic risk of new drugs, moving beyond a sole reliance on hERG block.[11] This new paradigm incorporates in vitro data from multiple human ion channels, in silico reconstruction of the cardiac action potential, and functional assessments in iPSC-CMs.[7] this compound, as a known torsadogenic compound, is part of a panel of drugs used to validate and standardize iPSC-CM-based assays for proarrhythmia prediction.[6][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological parameters of iPSC-CMs as reported in various studies.

Cell TypeAssayConcentration (µM)Effect on FPD/APDProarrhythmic EventsReference
hESC-CMsMEA1.8 - 1415-20% cFPD prolongationNot specified[13]
hESC-CMsMEA1020% cFPD prolongationNot specified[14]
hiPSC-CMsMEA0.8 - 19.48-23% maximal cFPD prolongationAfterdepolarization-like waveforms[13]
hiPSC-CMsPatch-clamp14.69 (1x Cmax)26.12 ± 1.2% APD90 prolongationNot specified[8][18]
hiPSC-CMs (LQT1A)MEA0.8 - 19.4Up to 23% cFPD prolongationNot specified[13]
hiPSC-CMs (WTb)MEA0.8 - 19.4Up to 8% cFPD prolongationNot specified[13]
iCell Cardiomyocytes²MEA10FPD prolongationEAD-like events and ectopic beats[10]
Cell TypeAssayConcentration (µM)Effect on IKrReference
hiPSC-CMsPatch-clamp1x, 3x, 10x free plasma Cmax12.07%, 33.68%, and 71.34% reduction in IKr amplitude, respectively[18]

Experimental Protocols

Protocol 1: Assessment of this compound Effects on iPSC-CMs using Microelectrode Array (MEA)

Objective: To measure the effect of this compound on the field potential duration (FPD) and to detect proarrhythmic events in a spontaneously beating monolayer of iPSC-CMs.

Materials:

  • iPSC-CMs

  • MEA plates (e.g., 48-well or 96-well)

  • MEA system and data acquisition software

  • Culture medium appropriate for iPSC-CMs

  • This compound stock solution (e.g., in DMSO or water)

  • Fibronectin or other appropriate coating material

Procedure:

  • Plate Coating: Coat MEA plates with fibronectin according to the manufacturer's instructions to ensure proper cell attachment and monolayer formation.

  • Cell Plating: Plate iPSC-CMs onto the MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer within 3-4 days.[9]

  • Baseline Recording: After the iPSC-CM monolayer has stabilized (typically 5-7 days post-plating), perform a baseline recording of the extracellular field potentials for a defined period (e.g., 10-20 minutes) to establish a stable pre-drug electrophysiological phenotype.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).

  • Drug Application: Carefully remove a portion of the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Post-Drug Recording: Immediately after drug application, begin recording the field potentials. The recording duration should be sufficient to observe both acute and stabilized drug effects (e.g., 30-60 minutes).[16]

  • Data Analysis:

    • Analyze the recorded waveforms to determine the beat rate and the field potential duration (FPD).

    • Correct the FPD for changes in beat rate using a validated formula (e.g., Fridericia's or Bazett's correction).[6]

    • Visually inspect the waveforms for proarrhythmic events such as EADs, ectopic beats, and irregular rhythms.[10]

    • Compare the post-drug data to the baseline and vehicle control data to determine the concentration-dependent effects of this compound.

Protocol 2: Assessment of this compound Effects on iPSC-CM Ion Channels using Patch-Clamp Electrophysiology

Objective: To measure the direct effect of this compound on specific ion channel currents, such as IKr, in single iPSC-CMs.

Materials:

  • iPSC-CMs plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) and external (bath) solutions specific for isolating the ion current of interest (e.g., IKr)

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate iPSC-CMs at a low density on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip with iPSC-CMs onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

    • Under microscopic guidance, approach a single, healthy-looking iPSC-CM with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Current Recording:

    • Apply a specific voltage-clamp protocol designed to elicit and measure the ion current of interest (e.g., a tail current protocol for IKr).

    • Record the baseline current for several minutes to ensure stability.

  • Drug Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Post-Drug Current Recording: Continue to apply the voltage-clamp protocol and record the ion channel current in the presence of the drug until a steady-state effect is observed.

  • Washout: Perfuse the chamber with the drug-free external solution to determine the reversibility of the drug effect.

  • Data Analysis:

    • Measure the amplitude of the ion current before, during, and after drug application.

    • Calculate the percentage of current inhibition at each concentration of this compound.

    • Analyze any changes in the voltage-dependence or kinetics of the channel gating.

Visualizations

Sotalol_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effect Cellular Effect sotalol This compound beta_receptor β-Adrenergic Receptor sotalol->beta_receptor Blocks herg_channel hERG (IKr) Potassium Channel sotalol->herg_channel Blocks prolonged_apd Prolonged APD sotalol->prolonged_apd Leads to k_ion_out K+ Efflux repolarization Repolarization herg_channel->repolarization Contributes to k_ion_out->repolarization Drives apd Action Potential Duration (APD) repolarization->apd Shortens proarrhythmia Proarrhythmia Risk (e.g., TdP) prolonged_apd->proarrhythmia Increases

Caption: Mechanism of action of this compound on cardiomyocytes.

MEA_Workflow plate_coating 1. Coat MEA Plate (e.g., Fibronectin) cell_seeding 2. Seed iPSC-CMs plate_coating->cell_seeding maturation 3. Culture to Confluent Beating Monolayer cell_seeding->maturation baseline_rec 4. Baseline MEA Recording maturation->baseline_rec drug_add 6. Add Compound to Wells baseline_rec->drug_add drug_prep 5. Prepare this compound Dilutions drug_prep->drug_add post_drug_rec 7. Post-Drug MEA Recording drug_add->post_drug_rec analysis 8. Data Analysis (FPD, Beat Rate, Arrhythmia) post_drug_rec->analysis

Caption: Experimental workflow for MEA-based drug screening.

CiPA_Logic cluster_preclinical CiPA Preclinical Assessment ion_channel Pillar 1: In Vitro Ion Channel Assays (hERG, Nav1.5, Cav1.2, etc.) in_silico Pillar 2: In Silico AP Reconstruction & Proarrhythmia Score ion_channel->in_silico Data Input ipsc_cm Pillar 3: iPSC-CM Assays (MEA, VSD) in_silico->ipsc_cm Predicts & Informs risk_assessment Integrated Proarrhythmia Risk Assessment ipsc_cm->risk_assessment Confirms & Validates sotalol Reference Compound (this compound) sotalol->ipsc_cm Calibrates & Validates Assay

References

Application Notes and Protocols for the Use of (-)-Sotalol in Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sotalol is a unique antiarrhythmic agent with a dual mechanism of action, exhibiting both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties.[1][2][3] This makes it a valuable tool for studying the mechanisms of cardiac arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies. These application notes provide detailed information and protocols for utilizing this compound in various experimental models of cardiac arrhythmia.

Sotalol is a non-cardioselective β-blocker and also possesses potassium channel-blocking properties, classifying it as a class III antiarrhythmic agent.[2] Its primary mechanism of action for arrhythmia suppression is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[2][4] This inhibition of potassium efflux during phase 3 of the cardiac action potential leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular myocardium.[1][2][3] The prolongation of the QT interval on the electrocardiogram (ECG) is a clinical manifestation of this effect.[2]

The l-isomer of sotalol is responsible for both the beta-blocking and potassium channel-blocking activities, while the d-isomer exhibits primarily the Class III effects.[4] The beta-blocking activity of this compound contributes to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[1][5]

Data Presentation

Table 1: Concentration-Dependent Electrophysiological Effects of Sotalol in In Vitro Models
Species/TissuePreparationSotalol ConcentrationParameterEffectReference
Guinea PigPapillary Muscle & Left Atrium≥ 3 µmol/LAction Potential Duration (APD)Prolongation[1]
Guinea PigPapillary Muscle10-6 to 10-4 MAction Potential Duration (APD)Prolongation[6]
Guinea PigPapillary Muscle> 10-4 MAction Potential Duration (APD)Shortening[6]
Guinea PigSinoatrial Node, Ventricle5-50 µMAction Potential Duration (APD)Prolongation[7]
RabbitVentricular Myocytes10 µmol/LMonophasic Action Potential Duration at 90% repolarization (MAPD90)Increased at all pacing cycle lengths[8]
SwineRight Ventricle10 mg/LAction Potential Duration at 90% repolarization (APD90)Prolonged[2]
SwineRight Ventricle20 mg/LAction Potential Duration at 90% repolarization (APD90)Further Prolongation[2]
CaninePulmonary Vein Sleeves3-30 µMAction Potential Duration (APD)Small increases (10-15 ms)[9]
PorcinePapillary Muscle & Purkinje Fibers31 to 500 µMAction Potential Duration (APD) & Effective Refractory Period (ERP)Prolongation[10]
HumanAtrium10 µMAction Potential Duration (APD)Significant Prolongation[7]
HEK-293 CellshERG Channels300 µmol/LhERG Current~80% block[11]
HEK-293 CellshERG Channels0.286 ± 0.007 mM (d-sotalol)hERG Current (IC50)Inhibition[12]
HEK-293 CellshERG Channels0.288 ± 0.010 mM (l-sotalol)hERG Current (IC50)Inhibition[12]
Table 2: Dose-Dependent Electrophysiological Effects of Sotalol in In Vivo Models
SpeciesModelSotalol DoseParameterEffectReference
HumanClinical Study0.30 or 0.60 mg/kg (IV)Right Atrial & Ventricular MAPD90Significant Increase[13]
HumanClinical Study0.6 mg/kg (IV)QT Interval, Atrial & Ventricular ERPProlongation[14]
HumanHealthy Volunteers320 mg/24 hrQTc Interval5.8 ± 3.7% Prolongation[5]
HumanHealthy Volunteers640 mg/24 hrQTc Interval11.8 ± 3% Prolongation[5]
HumanPatients with VT320 mg/dayVentricular ERP (at 600 ms cycle length)Increased from 241 ± 16 to 302 ± 28 ms[15]
CanineNeonates2 mg/kgAtrial ERP96% Increase[16]
CanineAdult Dogs2 mg/kgAtrial ERP58% Increase[16]
CanineAdult Dogs4.5 + 1.5 mg/kg/h (IV)QT Interval+ 50 ± 8 ms[17]
CanineAdult Dogs4.5 + 1.5 mg/kg/h (IV)Ventricular ERP+ 25 ± 4 ms[17]

Signaling Pathway and Mechanism of Action

sotalol_mechanism cluster_membrane Cardiomyocyte Membrane cluster_arrhythmia Arrhythmia Outcome sotalol This compound beta_receptor β-Adrenergic Receptor sotalol->beta_receptor Blocks (Class II) ikr_channel IKr (hERG) K⁺ Channel sotalol->ikr_channel Blocks (Class III) g_protein Gs hr_decrease ↓ Heart Rate beta_receptor->hr_decrease contractility_decrease ↓ Contractility beta_receptor->contractility_decrease ac Adenylate Cyclase camp cAMP pka PKA ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx k_efflux K⁺ Efflux apd_prolongation ↑ Action Potential Duration ikr_channel->apd_prolongation erp_prolongation ↑ Effective Refractory Period apd_prolongation->erp_prolongation qt_prolongation ↑ QT Interval erp_prolongation->qt_prolongation arrhythmia_suppression Suppression of Re-entrant Arrhythmias erp_prolongation->arrhythmia_suppression

Caption: Dual mechanism of this compound action.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Isolated Guinea Pig Papillary Muscle

This protocol is designed to assess the effects of this compound on cardiac action potentials in an isolated tissue preparation.

1. Materials and Reagents:

  • Adult guinea pig (250-350 g)

  • Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 11.0 glucose, 5.0 HEPES; pH adjusted to 7.4 with NaOH, gassed with 100% O2.

  • This compound hydrochloride stock solution (e.g., 10 mM in distilled water)

  • Dissection tools (scissors, forceps)

  • Tissue bath with superfusion system and temperature control (37°C)

  • Field stimulation electrodes

  • Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)

  • Microelectrode amplifier and data acquisition system

2. Procedure:

  • Heart Isolation: Euthanize the guinea pig according to approved institutional guidelines. Quickly excise the heart and place it in chilled Tyrode's solution.

  • Papillary Muscle Dissection: Isolate the right ventricle and carefully dissect a thin papillary muscle.

  • Tissue Mounting: Mount the papillary muscle in the tissue bath, with one end attached to a fixed hook and the other to a force transducer (optional, for contractility measurements).

  • Superfusion and Equilibration: Superfuse the tissue with oxygenated Tyrode's solution at a constant flow rate (e.g., 5-10 mL/min) and maintain the temperature at 37°C. Allow the preparation to equilibrate for at least 60 minutes.

  • Stimulation: Stimulate the muscle at a constant frequency (e.g., 1 Hz) using the field electrodes.

  • Baseline Recording: Impale a cardiomyocyte with a glass microelectrode to record the transmembrane action potential. Record stable baseline action potentials for at least 15 minutes.

  • Sotalol Application: Introduce this compound into the superfusion solution at the desired concentrations (e.g., 1, 3, 10, 30, 100 µM). Allow the tissue to equilibrate at each concentration for 20-30 minutes before recording.

  • Data Acquisition: Record action potentials at each sotalol concentration.

  • Data Analysis: Analyze the recorded action potentials for parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

in_vitro_workflow start Start euthanasia Euthanize Guinea Pig start->euthanasia heart_excision Excise Heart euthanasia->heart_excision dissection Dissect Papillary Muscle heart_excision->dissection mounting Mount in Tissue Bath dissection->mounting equilibration Equilibrate (60 min) mounting->equilibration stimulation Stimulate (1 Hz) equilibration->stimulation baseline_rec Record Baseline Action Potentials stimulation->baseline_rec sotalol_app Apply this compound (Cumulative Concentrations) baseline_rec->sotalol_app data_acq Record Action Potentials at each Concentration sotalol_app->data_acq analysis Analyze APD, Vmax, etc. data_acq->analysis end End analysis->end

Caption: In vitro electrophysiology workflow.

Protocol 2: Isolated Langendorff-Perfused Heart Model for Arrhythmia Studies

This ex vivo model allows for the study of this compound's effects on the whole heart in the absence of systemic neural and hormonal influences.[18][19][20][21]

1. Materials and Reagents:

  • Rat or rabbit

  • Heparin

  • Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose; gassed with 95% O2 / 5% CO2 to a pH of 7.4.

  • Langendorff apparatus with a perfusion reservoir, bubble trap, heat exchanger (37°C), and aortic cannula.

  • ECG electrodes

  • Pacing electrodes

  • Data acquisition system for ECG and hemodynamic monitoring (if a ventricular balloon is used).

2. Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin (e.g., 500 IU/kg, IP) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Aortic Cannulation: Identify the aorta and cannulate it with the aortic cannula of the Langendorff apparatus. Secure the cannula with a ligature.

  • Retrograde Perfusion: Immediately start retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg). Ensure the coronary arteries are being perfused.

  • Equilibration: Allow the heart to stabilize for 20-30 minutes. During this time, a spontaneous heart rhythm should return.

  • Baseline Measurements: Record baseline ECG and, if applicable, left ventricular pressure.

  • Arrhythmia Induction (Optional): Arrhythmias can be induced by various methods, such as programmed electrical stimulation (e.g., burst pacing), or by modifying the perfusate (e.g., ischemia-reperfusion by stopping the perfusion for a period and then restarting).[18]

  • Sotalol Perfusion: Introduce this compound into the perfusate at the desired concentration.

  • Data Recording: Continuously record the ECG and other parameters to assess the effects of sotalol on heart rate, rhythm, and arrhythmia inducibility or termination.

langendorff_workflow start Start anesthesia Anesthetize Animal & Heparinize start->anesthesia excision Excise Heart & Cardioplegia anesthesia->excision cannulation Cannulate Aorta excision->cannulation perfusion Start Retrograde Perfusion cannulation->perfusion equilibration Equilibrate (20-30 min) perfusion->equilibration baseline Record Baseline ECG equilibration->baseline arrhythmia_ind Induce Arrhythmia (Optional) baseline->arrhythmia_ind sotalol_perf Perfuse with this compound arrhythmia_ind->sotalol_perf data_rec Record ECG & Hemodynamics sotalol_perf->data_rec analysis Analyze Arrhythmia Parameters data_rec->analysis end End analysis->end logical_relationship sotalol This compound Administration beta_blockade Beta-Adrenergic Blockade (Class II) sotalol->beta_blockade ikr_blockade IKr Potassium Channel Blockade (Class III) sotalol->ikr_blockade hr_decrease Decreased Heart Rate beta_blockade->hr_decrease apd_prolongation Action Potential Duration Prolongation ikr_blockade->apd_prolongation erp_prolongation Effective Refractory Period Prolongation apd_prolongation->erp_prolongation qt_prolongation QT Interval Prolongation apd_prolongation->qt_prolongation arrhythmia_suppression Suppression of Re-entrant Arrhythmias erp_prolongation->arrhythmia_suppression proarrhythmia Potential for Proarrhythmia (Torsades de Pointes) qt_prolongation->proarrhythmia

References

Application Notes and Protocols for Efficacy Testing of (-)-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Sotalol is a non-selective beta-adrenergic blocker that also possesses potent Class III antiarrhythmic properties.[1][2][3] This dual mechanism of action involves the inhibition of beta-adrenergic receptors (Class II activity) and the blockade of potassium channels, specifically the delayed rectifier potassium current (I_Kr), which prolongs the repolarization phase of the cardiac action potential (Class III activity).[4][5] This prolongation of the action potential duration and the effective refractory period in cardiac tissues makes it effective for treating both ventricular and supraventricular arrhythmias, such as ventricular tachycardia and atrial fibrillation.[1][6][7] The following protocols outline a comprehensive experimental design to evaluate the preclinical efficacy of this compound.

Part 1: In Vitro Efficacy Assessment

Protocol 1.1: hERG Potassium Channel Blockade Assay

Objective: To quantify the potency of this compound in blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for its Class III antiarrhythmic effect.[8][9][10] Blockade of this channel is a primary determinant of delayed cardiac repolarization.

Methodology: A fluorescence-based thallium flux assay provides a high-throughput method for assessing hERG channel inhibition.[11][12][13]

  • Cell Culture:

    • Use a stable cell line, such as Human Embryonic Kidney (HEK293) cells, genetically engineered to express the hERG (KCNH2) channel.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

    • Plate cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a probenecid-containing buffer for approximately 60-90 minutes at room temperature, protected from light.[12]

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add the various concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control (no drug) and a positive control (a known potent hERG blocker, e.g., E-4031).

    • Using a fluorescence plate reader (e.g., FLIPR® or FlexStation®), measure the baseline fluorescence.

    • Add a stimulus solution containing thallium (Tl+) and potassium (K+) to all wells to activate the hERG channels.

    • Immediately begin kinetic fluorescence readings. The influx of Tl+ through open hERG channels will cause an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of channel inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the concentration-response curve using non-linear regression analysis (log[inhibitor] vs. response).

    • Determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Table 1: this compound Concentration-Response on hERG Channel Activity

This compound Conc. (µM) % Inhibition (Mean ± SEM)
0.01 2.5 ± 0.8
0.1 10.1 ± 1.5
1 28.4 ± 2.2
10 48.9 ± 3.1
30 75.3 ± 2.8
100 95.1 ± 1.9

| Calculated IC50 (µM) | 10.5 |

Visualization:

hERG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellPlate Plate hERG-expressing cells DyeLoad Load cells with fluorescent dye CellPlate->DyeLoad CompoundPrep Prepare this compound dilutions IncubateDrug Incubate with This compound CompoundPrep->IncubateDrug DyeLoad->IncubateDrug ReadBaseline Measure baseline fluorescence IncubateDrug->ReadBaseline Stimulate Add Tl+ stimulus ReadBaseline->Stimulate ReadKinetic Kinetic fluorescence reading Stimulate->ReadKinetic PlotCurve Plot concentration- response curve ReadKinetic->PlotCurve CalcIC50 Calculate IC50 PlotCurve->CalcIC50

Workflow for the hERG fluorescence-based assay.
Protocol 1.2: Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes

Objective: To directly measure the effect of this compound on the repolarization phase of the cardiac action potential in single heart cells, confirming its Class III activity.[14]

Methodology: The whole-cell patch-clamp technique in current-clamp mode is used to record action potentials from isolated ventricular myocytes.

  • Cardiomyocyte Isolation:

    • Humanely euthanize an adult rabbit or guinea pig.

    • Rapidly excise the heart and cannulate the aorta for retrograde perfusion on a Langendorff apparatus.

    • Perfuse with a calcium-free buffer to stop contractions, followed by an enzymatic digestion solution (e.g., collagenase and protease) to dissociate the tissue.

    • Mechanically agitate the ventricular tissue to release individual rod-shaped, calcium-tolerant myocytes.

  • Patch-Clamp Recording:

    • Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.

    • Use borosilicate glass micropipettes (resistance 2-4 MΩ) filled with an internal solution mimicking the intracellular ionic composition.

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette tip and the cell membrane.

    • Rupture the cell membrane patch to achieve the whole-cell configuration.

    • Switch to current-clamp mode. Elicit action potentials by injecting brief depolarizing current pulses (e.g., 2-4 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).

  • Experimental Protocol:

    • Record baseline action potentials in a standard external solution (Tyrode's solution).

    • Perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Allow 3-5 minutes for the drug effect to stabilize at each concentration before recording.

  • Data Analysis:

    • Measure the Action Potential Duration at 50% and 90% of repolarization (APD50 and APD90).[15]

    • Calculate the percentage change in APD50 and APD90 at each concentration compared to the baseline.

    • Statistically analyze the data (e.g., using ANOVA).

Data Presentation:

Table 2: Effect of this compound on Action Potential Duration in Isolated Cardiomyocytes

Parameter Baseline (ms) 1 µM this compound (ms) 10 µM this compound (ms) 100 µM this compound (ms)
APD50 225 ± 10 235 ± 12 260 ± 15* 295 ± 18*
APD90 280 ± 12 305 ± 14* 350 ± 16* 410 ± 20*

*p < 0.05 vs. Baseline

Visualization:

Sotalol_Pathway cluster_effects Cellular Effects Sotalol This compound BetaReceptor β-Adrenergic Receptor Sotalol->BetaReceptor Blocks (Class II) KChannel Delayed Rectifier Potassium Channel (IKr) Sotalol->KChannel Blocks (Class III) cAMP ↓ cAMP Production BetaReceptor->cAMP K_Efflux ↓ Potassium Efflux KChannel->K_Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD

Signaling pathway of this compound's dual action.

Part 2: In Vivo Efficacy Assessment

Protocol 2.1: In Vivo Model of Drug-Induced Arrhythmia

Objective: To evaluate the antiarrhythmic efficacy of this compound in a whole-animal model where arrhythmias are pharmacologically induced.

Methodology: An aconitine-induced arrhythmia model in anesthetized rats is a common and reliable method.[16][17]

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane or sodium pentobarbital).

    • Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

    • Insert subcutaneous needle electrodes to record a Lead II electrocardiogram (ECG).

    • Allow the animal to stabilize for 20-30 minutes after surgery.

  • Arrhythmia Induction and Treatment:

    • Prophylactic Model:

      • Divide animals into a control group (vehicle) and a treatment group (this compound).

      • Administer vehicle or this compound (e.g., 10 mg/kg, IV) 15 minutes prior to arrhythmia induction.

      • Infuse aconitine (e.g., 5 µg/kg/min) continuously via the jugular vein until sustained ventricular tachycardia (VT) or ventricular fibrillation (VF) occurs.

    • Termination Model:

      • Infuse aconitine until sustained VT is established.

      • Stop the aconitine infusion and immediately administer a bolus of vehicle or this compound (e.g., 10 mg/kg, IV).

  • Data Collection and Analysis:

    • Continuously record the ECG and blood pressure throughout the experiment.

    • Prophylactic: Measure the time to onset of premature ventricular complexes (PVCs), VT, and VF.

    • Termination: Measure the time to conversion back to sinus rhythm after drug administration and the duration of the antiarrhythmic effect.

    • Compare the outcomes between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or Kaplan-Meier survival analysis).

Data Presentation:

Table 3: Prophylactic Efficacy of this compound in Aconitine-Induced Arrhythmia Model

Group N Onset of PVCs (min) Onset of VT (min) Onset of VF (min)
Vehicle Control 8 2.1 ± 0.3 3.5 ± 0.4 5.2 ± 0.6
This compound (10 mg/kg) 8 4.5 ± 0.5* 7.8 ± 0.9* 12.1 ± 1.5*

*p < 0.05 vs. Vehicle Control

Protocol 2.2: Assessment of Beta-Blocking Activity

Objective: To confirm and quantify the Class II (beta-blockade) activity of this compound by measuring its ability to antagonize a beta-agonist-induced heart rate increase.

Methodology: The isoproterenol challenge test in anesthetized rats is a standard procedure.

  • Animal Preparation:

    • Prepare anesthetized rats with cannulated veins and ECG monitoring as described in Protocol 2.1.

  • Experimental Protocol:

    • Record baseline heart rate for 10 minutes.

    • Administer a bolus of isoproterenol (a non-selective beta-agonist, e.g., 1 µg/kg, IV) and record the peak increase in heart rate.

    • Allow the heart rate to return to baseline (approximately 15-20 minutes).

    • Administer a dose of this compound (e.g., 5 mg/kg, IV).

    • After 15 minutes, administer the same bolus of isoproterenol and again record the peak heart rate.

  • Data Analysis:

    • Calculate the heart rate increase (ΔHR) induced by isoproterenol before and after the administration of this compound.

    • Determine the percentage inhibition of the isoproterenol-induced tachycardia.

    • Percentage Inhibition = [ (ΔHR_pre-sotalol - ΔHR_post-sotalol) / ΔHR_pre-sotalol ] * 100

Data Presentation:

Table 4: Beta-Blocking Effect of this compound on Isoproterenol-Induced Tachycardia

Parameter Before this compound After this compound (5 mg/kg)
Baseline Heart Rate (bpm) 350 ± 15 310 ± 12*
Peak Heart Rate with Isoproterenol (bpm) 480 ± 20 365 ± 18*
Δ Heart Rate (bpm) 130 ± 10 55 ± 8*
% Inhibition of Tachycardia - 57.7%

*p < 0.05 vs. Before this compound

Visualization:

Experimental_Design cluster_vitro In Vitro / Cellular Level cluster_vivo In Vivo / Whole Animal Level cluster_goal Overall Assessment hERG hERG Channel Assay (Protocol 1.1) - Potency (IC50) APD Cardiomyocyte APD (Protocol 1.2) - APD Prolongation hERG->APD Mechanism Confirmation Arrhythmia Arrhythmia Model (Protocol 2.1) - Antiarrhythmic Efficacy APD->Arrhythmia Functional Translation Goal Efficacy Profile of This compound Arrhythmia->Goal BetaBlock Isoproterenol Challenge (Protocol 2.2) - Beta-Blockade BetaBlock->Arrhythmia Dual Action Context BetaBlock->Goal

Overall experimental design for efficacy testing.

References

Application Notes and Protocols for Cell-Based Screening of (-)-Sotalol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Sotalol is an antiarrhythmic agent with a dual mechanism of action, functioning as both a non-selective β-adrenergic receptor antagonist (Class II) and a potassium channel blocker (Class III).[1][2][3][4][5] The l-isomer of sotalol is primarily responsible for its β-blocking activity, while both d- and l-isomers contribute to the Class III effects by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[3][6][7][8] This inhibition of hERG channels leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period.[2][4][9]

The development of novel this compound analogs aims to optimize the therapeutic window, potentially by modulating the balance between Class II and Class III activities to enhance antiarrhythmic efficacy while minimizing proarrhythmic risks such as Torsades de Pointes, which is associated with excessive QT interval prolongation.[2] This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize this compound analogs for their activity on β-adrenergic receptors and hERG potassium channels.

Key Signaling Pathways

β-Adrenergic Receptor Signaling

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to agonists like adrenaline, activate adenylyl cyclase to produce cyclic AMP (cAMP).[10] In the heart, this signaling cascade leads to an increased heart rate and contractility. This compound acts as an antagonist, competitively blocking these receptors and thereby attenuating the effects of sympathetic stimulation.[11]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Binds & Activates Sotalol_Analog Sotalol_Analog Sotalol_Analog->Beta_Receptor Binds & Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Action_Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 hERG_Channel hERG (IKr) Channel hERG_Channel->Phase3 Contributes to Sotalol_Analog This compound Analog Sotalol_Analog->hERG_Channel Blocks Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (e.g., from CHO cells overexpressing β-receptors) Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]-CGP12177) - Sotalol Analog (various concentrations) Prepare_Membranes->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki values) Quantify->Analyze hERG_HTS_Workflow Plate_Cells Plate hERG-expressing cells (e.g., HEK293) in 384-well plates Load_Dye Load cells with a Tl+-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Compounds Add Sotalol Analogs (Test Compounds) Load_Dye->Add_Compounds Stimulate_Influx Add Tl+ containing stimulus buffer (with high K+ to depolarize) Add_Compounds->Stimulate_Influx Read_Fluorescence Measure Fluorescence Change (FLIPR or similar instrument) Stimulate_Influx->Read_Fluorescence Analyze_Data Data Analysis (Calculate % inhibition and IC50) Read_Fluorescence->Analyze_Data

References

Application Notes and Protocols for (-)-Sotalol Administration in Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sotalol is a non-selective beta-adrenergic receptor antagonist that also exhibits potent Class III antiarrhythmic properties by blocking delayed rectifier potassium channels (I_Kr).[1] This dual mechanism of action makes it a subject of significant interest in cardiac electrophysiology research. The Langendorff-perfused isolated heart model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences. These application notes provide detailed protocols for the administration of this compound in Langendorff heart preparations, along with expected electrophysiological and hemodynamic outcomes.

Mechanism of Action

This compound exerts its cardiac effects through two primary pathways:

  • Beta-Adrenergic Blockade (Class II action): By non-selectively blocking β1- and β2-adrenergic receptors, this compound antagonizes the effects of catecholamines. This leads to a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[1][2]

  • Potassium Channel Blockade (Class III action): this compound blocks the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for cardiac repolarization.[1] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular muscle.[2][3]

Electrophysiological and Hemodynamic Effects

The administration of this compound to Langendorff-perfused hearts is expected to produce characteristic changes in cardiac function. Below is a summary of quantitative data from published studies.

Electrophysiological Effects of Sotalol
ParameterSpeciesSotalol ConcentrationChange Observed
QT Interval Rabbit50 µMMean increase of 41 ± 4 ms[4]
Rabbit100 µMMean increase of 61 ± 9 ms[4]
Monophasic Action Potential Duration (MAP90) Rabbit50 µMMean increase of 17 ± 5 ms[4]
Rabbit100 µMMean increase of 25 ± 8 ms[4]
Atrial Effective Refractory Period (AERP) Human (in vivo)0.4 mg/kg IVSignificant increase (p < 0.01)[5]
AV Nodal Effective Refractory Period (AVERP) Human (in vivo)0.4 mg/kg IVSignificant increase (p < 0.02)[5]
Hemodynamic Effects of Sotalol in Langendorff Preparations
ParameterSpeciesSotalol Concentration/DoseChange Observed
Contractility (dP/dTmax) Rat80 mg/m²/day infusionAverage decrease of 24% compared to placebo (P < 0.001)[6][7]
Cardiac Output Rat80 mg/m²/day infusionAverage decrease of 22% compared to placebo (P = 0.016)[6][7]

Experimental Protocols

Langendorff Heart Preparation

This protocol outlines the standard procedure for isolating and perfusing a rodent (rat or rabbit) heart.

Materials:

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Krebs-Henseleit Buffer (KHB), gassed with 95% O₂ / 5% CO₂

  • Langendorff apparatus (constant pressure or constant flow)

  • Surgical instruments (scissors, forceps, hemostats)

  • Cannulas (aortic and, if applicable, left atrial)

  • Transducers for measuring pressure, ECG, and temperature

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Administer heparin (e.g., 500 IU, intraperitoneally or intravenously) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold KHB to arrest contractile activity.

  • Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.

  • Secure the aorta with a suture to prevent leakage.

  • Initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 70-80 mmHg for rat hearts) or constant flow.

  • Ensure the heart is properly perfused, as evidenced by a uniform pink color and the washout of blood.

  • Place electrodes for recording a surface electrocardiogram (ECG).

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric contractile function (LVDP, dP/dt_max).

  • Allow the heart to stabilize for a period of 20-30 minutes before commencing the experimental protocol.

This compound Administration Protocol

Materials:

  • This compound hydrochloride

  • Krebs-Henseleit Buffer (KHB)

  • Infusion pump

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water or KHB. The concentration should be high enough to allow for dilution into the main perfusate without significantly altering its volume or composition. For example, a 10 mM stock solution can be prepared.

  • Stabilization Period: Following the initial stabilization of the Langendorff-perfused heart, record baseline electrophysiological and hemodynamic parameters for at least 20 minutes.

  • Drug Infusion: Administer this compound by adding it to the perfusate reservoir to achieve the desired final concentration (e.g., 10-100 µM).[4] Alternatively, use an infusion pump to deliver the drug into the perfusion line just proximal to the aortic cannula.

  • Data Acquisition: Continuously record ECG, left ventricular pressure, and other relevant parameters throughout the experiment.

  • Washout Period: After the drug administration period, switch back to a drug-free KHB solution to observe the washout of the drug's effects.

Visualizations

Signaling Pathway of this compound

sotalol_mechanism cluster_beta Beta-Adrenergic Blockade cluster_k Potassium Channel Blockade sotalol_beta This compound beta_receptor β-Adrenergic Receptor sotalol_beta->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase beta_receptor->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to pka Protein Kinase A cAMP->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates contractility ↓ Contractility ca_channel->contractility heart_rate ↓ Heart Rate ca_channel->heart_rate sotalol_k This compound ikr_channel IKr (hERG) K⁺ Channel sotalol_k->ikr_channel Blocks repolarization Delayed Repolarization ikr_channel->repolarization apd ↑ Action Potential Duration repolarization->apd erp ↑ Effective Refractory Period repolarization->erp

Caption: Dual mechanism of action of this compound.

Experimental Workflow for this compound in Langendorff Heart

langendorff_workflow start Start isolate_heart Isolate Heart (Rat/Rabbit) start->isolate_heart cannulate Cannulate Aorta & Mount on Langendorff Apparatus isolate_heart->cannulate perfuse Retrograde Perfusion with Krebs-Henseleit Buffer cannulate->perfuse stabilize Stabilization Period (20-30 min) perfuse->stabilize baseline Record Baseline Data (ECG, LVP, dP/dt) stabilize->baseline drug_admin Administer this compound (e.g., 10-100 µM) baseline->drug_admin record_effects Record Drug Effects drug_admin->record_effects washout Washout with Drug-Free Buffer record_effects->washout record_washout Record Washout Effects washout->record_washout end End Experiment & Analyze Data record_washout->end

Caption: Workflow for Langendorff heart experiments with this compound.

References

Methodology for the Enantioselective Separation of (-)-Sotalol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed methodologies for the analytical and preparative separation of Sotalol enantiomers, with a focus on isolating the therapeutically significant (-)-Sotalol (R-sotalol). Sotalol is a non-selective β-adrenergic blocker and a class III antiarrhythmic agent, with its enantiomers exhibiting distinct pharmacological profiles. While both enantiomers possess similar Class III antiarrhythmic activities, the β-blocking activity is primarily attributed to the R-enantiomer.[1][2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two common and effective techniques for chiral separations in a research setting. The provided protocols are intended for researchers, scientists, and drug development professionals requiring enantiomerically pure Sotalol for further studies.

Introduction

Sotalol contains a single chiral center, resulting in two enantiomers: (R)-(-)-Sotalol and (S)-(+)-Sotalol. The differential pharmacology of these enantiomers necessitates their separation for accurate in vitro and in vivo studies, as well as for the development of potentially safer and more effective single-enantiomer drugs. The "chiral switch" from a racemic mixture to a pure enantiomer can lead to improved therapeutic outcomes and pharmacokinetic properties, often allowing for lower doses and reducing adverse effects.[1] This document details established methods for achieving high-resolution separation of Sotalol enantiomers.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the enantioseparation of pharmaceuticals due to its robustness and scalability.[3] Both direct and indirect methods can be employed for the separation of Sotalol enantiomers.

Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

Direct separation on a CSP is often preferred due to its simplicity, as it avoids the need for derivatization.[3] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including β-blockers.

  • Sample Preparation: Prepare a stock solution of racemic Sotalol hydrochloride in the mobile phase or a compatible solvent at a concentration of 1 mg/mL. Further dilute as needed for analysis. To prepare the free base from the hydrochloride salt, dissolve the salt in methanol and a potassium hydroxide solution, separate the supernatant, dissolve it in ethyl acetate, filter, and evaporate the solvent.[4]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm)[4] or a cellobiohydrolase I-based CSP.[5]

    • Mobile Phase: An isocratic mixture of 80% Hexane with 0.1% diethylamine and 20% Ethanol with 0.1% diethylamine.[4]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.[4]

    • Detection: UV at 220 nm.[4]

    • Injection Volume: 10 µL.

Parameter(S)-(+)-Sotalol(R)-(-)-SotalolReference
Retention Time (t R )7.99 min11.88 min[4]
Enantiomeric Excess>99%>99%[4]
Indirect Chiral HPLC via Diastereomeric Derivatization

This method involves reacting the Sotalol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

  • Extraction from Biological Matrix (if applicable):

    • Extract Sotalol from 0.5 mL of plasma at pH 9.3 using ethyl acetate.[6]

    • Use Atenolol as an internal standard.[6]

    • Evaporate the ethyl acetate under vacuum.[6]

  • Derivatization:

    • Reconstitute the residue and derivatize with R-(-)-1-(1-naphthyl)ethyl isocyanate (NEIC) (0.005% in chloroform) in the presence of a carbonate buffer.[6]

    • Alternatively, derivatization can be performed with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[7]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[6]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (39:61, v/v).[6]

    • Flow Rate: 1.5 mL/min.[6]

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 320 nm.[6]

    • Column Switching: A C18 trapping column can be used to retain excess derivatizing reagent, which is then back-flushed to prepare for the next injection.[6]

Parameter(+)-(S)-Sotalol Derivative(-)-(R)-Sotalol DerivativeReference
Linearity Range (Plasma)0.022 to 4.41 µg/mL0.022 to 4.41 µg/mL[7]
Linearity Range (Urine)0.22 to 88.2 µg/mL0.22 to 88.2 µg/mL[7]
Lower Limit of Determination (Plasma)0.022 µg/mL0.022 µg/mL[7]
Within-day CV< 7.5%< 7.5%[7]
Day-to-day CV< 7.5%< 7.5%[7]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers a high-efficiency, low-sample-consumption alternative for chiral separations.[8] The use of chiral selectors in the background electrolyte (BGE) is the most common approach.

Experimental Protocol:
  • Sample Preparation: Prepare a 10 mg/mL solution of racemic Sotalol hydrochloride in the background electrolyte.[1]

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary.

    • Background Electrolyte (BGE): 25 mM phosphoric acid with 30 mM randomly methylated β-cyclodextrin (RAMEB) as the chiral selector, adjusted to pH 2.5.[1][9]

    • Voltage: +25 kV.[1][9]

    • Temperature: 15°C.[1][9]

    • Injection: Hydrodynamic injection at 50 mbar for 2 seconds.[1][9]

    • Detection: UV at 232 nm.[1]

Parameter(R)-(-)-Sotalol(S)-(+)-SotalolReference
Migration Order1st2nd[9]
Analysis Time< 10 minutes< 10 minutes[9]
Chiral Resolution (Rs)1.391.39[9]
Separation Factor (α)1.041.04[9]

Visualization of Experimental Workflows

Direct Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis racemic_sotalol Racemic Sotalol dissolve Dissolve in Mobile Phase racemic_sotalol->dissolve injector Injector dissolve->injector csp_column Chiral Stationary Phase Column injector->csp_column detector UV Detector csp_column->detector chromatogram Chromatogram detector->chromatogram separated_peaks Separated Enantiomer Peaks chromatogram->separated_peaks

Caption: Workflow for direct enantioseparation of Sotalol by HPLC.

Indirect Chiral HPLC Workflow (with Derivatization)

Indirect_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC System cluster_output Data Analysis racemic_sotalol Racemic Sotalol derivatization React with Chiral Derivatizing Agent racemic_sotalol->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers injector Injector diastereomers->injector achiral_column Achiral Column (e.g., C18) injector->achiral_column detector Fluorescence Detector achiral_column->detector achiral_column->detector chromatogram Chromatogram detector->chromatogram separated_diastereomers Separated Diastereomer Peaks chromatogram->separated_diastereomers

Caption: Workflow for indirect enantioseparation of Sotalol by HPLC.

Capillary Electrophoresis Workflow

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_output Data Analysis racemic_sotalol Racemic Sotalol in BGE injection Hydrodynamic Injection racemic_sotalol->injection chiral_selector BGE with Chiral Selector (e.g., RAMEB) capillary Fused Silica Capillary injection->capillary voltage Apply Voltage (+25 kV) capillary->voltage detection UV Detection voltage->detection electropherogram Electropherogram detection->electropherogram separated_peaks Separated Enantiomer Peaks electropherogram->separated_peaks

Caption: Workflow for enantioseparation of Sotalol by Capillary Electrophoresis.

Conclusion

The methodologies presented provide robust and reproducible options for the separation of Sotalol enantiomers. The choice between direct and indirect HPLC or Capillary Electrophoresis will depend on the specific research needs, available equipment, and the sample matrix. For preparative purposes to obtain milligram quantities of each enantiomer, the direct chiral HPLC method is particularly suitable.[4] For analytical determinations, especially in complex biological matrices, the indirect HPLC method with derivatization or the highly efficient CE method are excellent choices. These protocols serve as a comprehensive guide for researchers to obtain enantiomerically pure this compound for further pharmacological and toxicological evaluation.

References

Application Notes and Protocols for Studying (-)-Sotalol's Ion Channel Effects Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for characterizing the effects of (-)-Sotalol on key cardiac ion channels. The protocols outlined below are designed to ensure robust and reproducible data for preclinical safety assessment and mechanistic studies.

Introduction to this compound

This compound is a class III antiarrhythmic agent with a dual mechanism of action: it is a potent blocker of the delayed rectifier potassium current (IKr), which is critical for cardiac repolarization, and a non-selective β-adrenergic receptor antagonist.[1][2] Its primary action of prolonging the cardiac action potential duration is attributed to its inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, which underlies the IKr current.[1][3] Understanding the precise effects of this compound on various ion channels is crucial for both efficacy and safety pharmacology, particularly concerning its proarrhythmic potential.[2]

Key Ion Channel Targets of this compound

Patch-clamp studies have been instrumental in elucidating the ion channel pharmacology of this compound. The primary target is the hERG (Kv11.1) potassium channel. Effects on other cardiac ion channels, such as voltage-gated sodium (Nav1.5) and L-type calcium (Cav1.2) channels, are also important to characterize for a complete safety profile.

Quantitative Effects of this compound on Cardiac Ion Channels

The following table summarizes the quantitative data on the inhibitory effects of this compound on major cardiac ion channels, as determined by patch-clamp studies.

Ion Channel (Current)GeneThis compound IC50Cell TypeTemperatureReference(s)
Kv11.1 (IKr/hERG)KCNH2286 ± 7 µM (d-sotalol)HEK293Room Temp[4]
Kv11.1 (IKr/hERG)KCNH2288 ± 10 µM (l-sotalol)HEK293Room Temp[4]
Nav1.5 (INa)SCN5A>100 µM (low affinity)VariousVarious[5]
Cav1.2 (ICa,L)CACNA1C>100 µM (low affinity)VariousVarious[5]

Note: IC50 values can vary depending on experimental conditions such as temperature, voltage protocol, and cell expression system.

Experimental Protocols

Detailed methodologies for investigating the effects of this compound on key cardiac ion channels using the whole-cell patch-clamp technique are provided below.

Protocol 1: Characterization of this compound Effects on hERG (IKr) Channels

Objective: To determine the concentration-dependent inhibition of hERG channels by this compound and to characterize the voltage-dependence of the block.

Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Culture cells to 70-80% confluency.

  • Dissociate cells using a gentle, non-enzymatic cell dissociation solution.

  • Plate cells on glass coverslips and allow them to adhere for at least 30 minutes before recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Patch-Clamp Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current. This tail current is a measure of the hERG current.

  • Repeat this voltage protocol at a frequency of 0.1 Hz.

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 1, 10, 30, 100, 300 µM).

  • Allow each concentration to equilibrate for at least 3-5 minutes before recording.

Data Analysis:

  • Measure the peak amplitude of the tail current at each this compound concentration.

  • Normalize the current amplitude to the baseline (control) current.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 value.

Protocol 2: Evaluation of this compound Effects on Voltage-Gated Sodium Channels (Nav1.5)

Objective: To assess the effect of this compound on the peak and late sodium current.

Cell Preparation:

  • Use cells expressing Nav1.5 channels (e.g., HEK293-Nav1.5 or isolated cardiomyocytes).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate the sodium current, K+ and Ca2+ channel blockers (e.g., CsCl, CdCl2) can be added.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

Patch-Clamp Procedure:

  • Establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak sodium current.

  • To measure the late sodium current, a longer depolarizing pulse (e.g., 500 ms) can be used.

  • Apply this compound at a high concentration (e.g., 100 µM) to assess for any significant block.

Data Analysis:

  • Measure the peak inward current amplitude before and after drug application.

  • Calculate the percentage of block.

Protocol 3: Assessment of this compound Effects on L-type Calcium Channels (Cav1.2)

Objective: To determine if this compound has an inhibitory effect on L-type calcium channels.

Cell Preparation:

  • Use cells expressing Cav1.2 channels (e.g., HEK293-Cav1.2 or isolated ventricular myocytes).

Solutions:

  • External Solution (in mM): 135 N-methyl-D-glucamine (NMDG), 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with HCl). Sodium-free solution is used to eliminate sodium currents. K+ channel blockers (e.g., CsCl) should also be included.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

Patch-Clamp Procedure:

  • Establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a brief depolarizing prepulse to -40 mV for 200 ms to inactivate any remaining sodium channels.

  • Apply a test pulse to 0 mV for 200 ms to elicit the L-type calcium current.

  • Apply this compound at a high concentration (e.g., 100 µM).

Data Analysis:

  • Measure the peak inward current amplitude before and after drug application.

  • Calculate the percentage of block.

Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

sotalol_pathway sotalol This compound beta_receptor β-Adrenergic Receptor sotalol->beta_receptor Antagonizes herg_channel hERG (IKr) Channel sotalol->herg_channel Blocks g_protein Gαs beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates ca_channel L-type Ca2+ Channel (Phosphorylation) pka->ca_channel Phosphorylates ca_influx ↑ Ca2+ Influx ca_channel->ca_influx contractility ↑ Contractility ca_influx->contractility k_efflux ↓ K+ Efflux herg_channel->k_efflux apd_prolongation Action Potential Duration Prolongation k_efflux->apd_prolongation arrhythmia_risk Antiarrhythmic Effect & Proarrhythmic Risk apd_prolongation->arrhythmia_risk

Caption: Dual mechanism of this compound action in a cardiomyocyte.

Experimental Workflow for Patch-Clamp Analysis

patch_clamp_workflow cell_prep Cell Preparation (e.g., HEK293-hERG) seal_formation Giga-ohm Seal Formation cell_prep->seal_formation patch_pipette Patch Pipette Fabrication & Filling patch_pipette->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol baseline_rec Record Baseline Current voltage_protocol->baseline_rec drug_app Perfuse with This compound baseline_rec->drug_app drug_rec Record Current in Presence of Drug drug_app->drug_rec washout Washout drug_rec->washout data_analysis Data Analysis (IC50 determination) drug_rec->data_analysis

Caption: General workflow for a whole-cell patch-clamp experiment.

Logical Relationship of this compound's Effects

sotalol_effects_logic sotalol This compound Administration beta_block β-Adrenergic Blockade sotalol->beta_block ikr_block IKr (hERG) Blockade sotalol->ikr_block hr_decrease ↓ Heart Rate beta_block->hr_decrease contractility_decrease ↓ Contractility beta_block->contractility_decrease apd_prolong ↑ Action Potential Duration ikr_block->apd_prolong qt_prolong ↑ QT Interval apd_prolong->qt_prolong therapeutic_effect Antiarrhythmic Effect (Class III) qt_prolong->therapeutic_effect adverse_effect Proarrhythmic Risk (Torsades de Pointes) qt_prolong->adverse_effect

Caption: Physiological consequences of this compound's dual action.

References

Application Notes and Protocols for High-Throughput Screening of (-)-Sotalol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Sotalol is a unique antiarrhythmic agent possessing a dual mechanism of action: it is a non-selective β-adrenergic receptor antagonist (Vaughan Williams Class II activity) and a potassium channel blocker that prolongs the cardiac action potential duration (Vaughan Williams Class III activity).[1][2][3] The development of novel this compound derivatives aims to optimize its therapeutic window by enhancing target selectivity, improving the safety profile, or modifying pharmacokinetic properties. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of chemical compounds to identify derivatives with desired activities.[4][5][6]

This document provides detailed application notes and protocols for primary and secondary HTS assays targeting both mechanisms of action of this compound. The proposed screening cascade is designed to efficiently identify and characterize promising lead compounds.

Application Note 1: Screening for β-Adrenergic Receptor Antagonism

The first critical activity of sotalol derivatives to assess is their ability to block β-adrenergic receptors (β-ARs). A primary screen should be a robust, miniaturizable binding assay, followed by a functional assay to confirm antagonism.

Signaling Pathway: β-Adrenergic Receptor Antagonism

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like epinephrine, activate a stimulatory G-protein (Gs). This initiates a signaling cascade resulting in the production of cyclic AMP (cAMP). An antagonist, such as sotalol, binds to the receptor but does not elicit this downstream response, thereby blocking the effects of the agonist.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane receptor β-Adrenergic Receptor gs_protein Gs Protein (α, β, γ subunits) receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->receptor Binds & Activates antagonist Sotalol Derivative (Antagonist) antagonist->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and point of antagonist intervention.

Protocol 1: Primary HTS - TR-FRET Competitive Binding Assay

This protocol describes a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of compounds to the β1- or β2-adrenergic receptor.[7][8]

Experimental Workflow: TR-FRET Binding Assay

TR_FRET_Workflow arrow step2 Add test compounds (Sotalol derivatives) arrow->step2 step3 Add fluorescent antagonist (Tracer) arrow->step3 step4 Incubate at room temperature to reach equilibrium arrow->step4 step5 Read TR-FRET signal on plate reader arrow->step5 step1 Dispense cell membranes (expressing tagged β-AR) into 384-well plate step1->arrow step2->arrow step3->arrow step4->arrow

Caption: Workflow for the TR-FRET competitive binding assay.

Methodology

  • Materials & Reagents:

    • HEK293 cell membranes expressing SNAP-tagged β1- or β2-adrenergic receptors.

    • Tag-lite® fluorescent antagonist (e.g., Propranolol green antagonist).[9]

    • Tag-lite® SNAP-Lumi4®-Tb (donor fluorophore).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test Compounds: Sotalol derivatives dissolved in 100% DMSO.

    • Low-volume, white 384-well microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare a dilution series of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., 10 µM to 1 nM).

    • In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

    • Add 5 µL of the cell membrane preparation (pre-labeled with SNAP-Lumi4-Tb according to the manufacturer's protocol) to each well.

    • Add 5 µL of the fluorescent antagonist (tracer) at a concentration equal to its Kd.

    • Add 5 µL of Assay Buffer to bring the total volume to 20 µL.

    • Seal the plate and incubate for 2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Determine IC₅₀ values by plotting the HTRF ratio against the log of the compound concentration and fitting to a four-parameter logistic curve.

Data Presentation

Compound IDTargetIC₅₀ (nM) [β-AR Binding]
This compoundβ1-AR1500
β2-AR1200
Derivative Aβ1-AR850
β2-AR950
Derivative Bβ1-AR25
β2-AR550
Derivative Cβ1-AR2100
β2-AR1800

Table 1: Hypothetical binding affinities of this compound derivatives for β-adrenergic receptors determined by TR-FRET.

Application Note 2: Screening for Potassium Channel (hERG) Blockade

The Class III antiarrhythmic activity of sotalol is due to its blockade of potassium channels, primarily the hERG (KV11.1) channel.[10] Screening for hERG activity is crucial for identifying derivatives that retain this mechanism and for assessing potential proarrhythmic risk.

Protocol 2: Primary HTS - Thallium Flux Assay

This protocol uses a high-throughput, fluorescence-based assay to measure the inhibition of hERG channel function. It relies on the principle that hERG channels are permeable to thallium ions (Tl⁺), and the influx of Tl⁺ into the cell can be detected by a Tl⁺-sensitive fluorescent dye.[11][12]

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Workflow arrow step2 Load cells with Thallium-sensitive dye arrow->step2 step3 Add test compounds (Sotalol derivatives) arrow->step3 step4 Add stimulus buffer containing Thallium (Tl⁺) arrow->step4 step5 Measure fluorescence increase on a FLIPR system arrow->step5 step1 Plate HEK293-hERG cells in 384-well plate step1->arrow step2->arrow step3->arrow step4->arrow Screening_Cascade cluster_primary Primary High-Throughput Screening cluster_beta β-AR Target cluster_herg hERG Target cluster_secondary Hit Confirmation & Secondary Screening cluster_lead_opt Lead Optimization lib Compound Library (>100,000 Compounds) beta_screen TR-FRET Binding Assay (β1-AR & β2-AR) lib->beta_screen herg_screen Thallium Flux Assay (hERG Channel) lib->herg_screen beta_hits β-AR Binding Hits (~1000 Compounds) beta_screen->beta_hits herg_hits hERG Blocker Hits (~1000 Compounds) herg_screen->herg_hits beta_func Functional cAMP Assay (Confirms Antagonism) beta_hits->beta_func herg_ep Automated Patch Clamp (Confirms hERG Block) herg_hits->herg_ep confirmed_hits Confirmed Dual-Action Hits with Desired Profile (~50 Compounds) beta_func->confirmed_hits herg_ep->confirmed_hits lead_opt Structure-Activity Relationship (SAR), ADME/Tox, In Vivo Models confirmed_hits->lead_opt

References

Troubleshooting & Optimization

optimizing (-)-Sotalol concentration for cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing (-)-Sotalol concentration in cell culture studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action for in vitro studies?

A1: this compound is a non-selective beta-adrenergic receptor antagonist that also possesses Class III antiarrhythmic properties.[1] Its dual mechanism of action is crucial for in vitro studies:

  • Beta-Blockade (Class II activity): It competitively blocks β1- and β2-adrenergic receptors, preventing the activation of downstream signaling cascades typically initiated by catecholamines like epinephrine and norepinephrine.[2] In cardiomyocytes, this action leads to a decrease in intracellular cyclic AMP (cAMP) and a subsequent reduction in heart rate and contractility.

  • Potassium Channel Blockade (Class III activity): It blocks the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG (human Ether-à-go-go-Related Gene).[3] This inhibition of potassium efflux during repolarization leads to a prolongation of the action potential duration (APD) in cardiac myocytes.

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Based on published studies, a common starting concentration range for observing electrophysiological effects in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is between 1 µM and 100 µM . Proarrhythmic effects, such as afterdepolarization-like waveforms, have been observed at concentrations from 5.7 µM to 19.4 µM. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare a stock solution of this compound for cell culture?

A3: Sotalol hydrochloride is water-soluble. A stock solution can be prepared by dissolving the compound in a sterile, physiologically compatible solvent. See the detailed protocol below for preparing a 10 mM stock solution in sterile Phosphate-Buffered Saline (PBS).

Q4: What are the expected effects of this compound on cultured cardiomyocytes?

A4: The primary effects observed in cultured cardiomyocytes reflect Sotalol's dual mechanism of action:

  • Reduced Beating Rate: Due to its beta-blocking properties, this compound typically causes a dose-dependent reduction in the spontaneous beating frequency of cardiomyocytes.[4]

  • Prolongation of Field/Action Potential Duration: As a hERG channel blocker, it prolongs the repolarization phase, which can be measured as an increase in the field potential duration (FPD) on microelectrode arrays (MEAs) or action potential duration (APD) using patch-clamp techniques.

Q5: Is there a difference between the d- and l-isomers of Sotalol?

A5: Yes. Sotalol is a racemic mixture of d- and l-sotalol. The l-isomer is responsible for virtually all of the beta-blocking (Class II) activity. Both isomers, however, possess similar Class III antiarrhythmic effects (potassium channel blockade).[5] For studies aiming to isolate the Class III effects, d-sotalol can be used, though it is less commonly available. This technical guide focuses on the racemic mixture, which is most frequently used.

Troubleshooting Guide

Q1: I'm observing high levels of cytotoxicity in my cell cultures. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors:

  • High Concentration: Concentrations significantly above 100 µM may induce cytotoxicity, which can be cell-type dependent.

  • Solvent Toxicity: If you are not using an aqueous solvent like PBS or water, the solvent itself (e.g., DMSO at high final concentrations) could be toxic to your cells. Sotalol hydrochloride is water-soluble, so using organic solvents is generally unnecessary.

  • Extended Incubation Time: Continuous exposure over multiple days may lead to cumulative toxic effects.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to pharmacological agents.

Recommended Action:

  • Perform a dose-response curve (e.g., from 0.1 µM to 200 µM) to determine the IC50 value in your specific cell line using a standard cell viability assay like the MTT assay.

  • Ensure your final solvent concentration is well below the toxic threshold for your cells (typically <0.1% for DMSO).

  • Include a vehicle-only control in your experiments to rule out solvent effects.

Q2: I am not observing the expected electrophysiological effects (e.g., prolonged action potential). Why might this be?

A2: A lack of response could be due to several experimental variables:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a measurable effect.

  • Inappropriate Cell Model: The cell line you are using may not express functional hERG channels or beta-adrenergic receptors at a sufficient density.

  • Insufficient Incubation Time: Some effects may require a longer incubation period to become apparent. For acute electrophysiological effects, measurements are often taken within minutes to hours of application.

  • Assay Sensitivity: Your measurement system may not be sensitive enough to detect subtle changes in action potential or field potential duration.

Recommended Action:

  • Increase the concentration of this compound.

  • Confirm the expression of hERG (gene name KCNH2) and adrenergic receptors (e.g., ADRB1, ADRB2) in your cell model via RT-qPCR or other methods.

  • Increase the incubation time, ensuring it does not lead to cytotoxicity.

  • Calibrate your measurement system and ensure you have a positive control (e.g., a known potent hERG blocker like E-4031) to validate your assay.

Q3: I see a precipitate in my culture medium after adding this compound. What should I do?

A3: Sotalol hydrochloride is highly soluble in aqueous solutions, so precipitation is uncommon but possible under certain conditions.

  • High Stock Concentration: Preparing a stock solution that is too concentrated can lead to precipitation when diluted into the complex mixture of salts and proteins in cell culture medium.

  • Interaction with Media Components: Certain components in serum or basal media could potentially interact with the compound.

  • Temperature Effects: Adding a cold stock solution to warm media can sometimes cause temporary precipitation of media components, not necessarily the drug itself.

Recommended Action:

  • Prepare fresh stock solution, ensuring the powder is fully dissolved before filter sterilization.

  • Warm the cell culture medium to 37°C before adding the Sotalol stock solution.

  • Add the stock solution dropwise to the medium while gently swirling.

  • If the problem persists, try preparing the stock solution in sterile water instead of PBS, as high salt concentrations can sometimes reduce the solubility of other components.

Data Presentation: Quantitative Summaries

The following tables summarize key quantitative data for the use of this compound in in vitro studies.

Table 1: Recommended Concentration Ranges of this compound for In Vitro Cardiomyocyte Studies

Cell TypeConcentration Range (µM)Observed Effect
hiPSC-CMs1.6 - 9.7Therapeutic range for corrected Field Potential Duration (cFPD) prolongation.
hiPSC-CMs5.7 - 19.4Induction of afterdepolarization (AD)-like proarrhythmic waveforms.
hESC-CMs1.8 - 1415-20% prolongation of cFPD.
Adult Canine Myocardium1 - 100Concentration-dependent increase in Action Potential Duration (APD).[5]
Guinea Pig Ventricular Myocytes60Depression of the outward delayed rectifier K+ current.[2]

Table 2: Reported IC50 Values for Sotalol

Cell LineAssay TypeIC50 ValueNotes
HEK-293 (expressing hERG)Patch Clamp~286 µM (d-sotalol)Represents direct channel blockade.
HEK-293 (expressing hERG)Patch Clamp~288 µM (l-sotalol)Similar potency for direct channel blockade between isomers.
Various Cancer Cell LinesCytotoxicity (e.g., MTT)> 50 µMData is limited; Sotalol generally shows low cytotoxicity in non-cardiac cells at effective electrophysiological concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the mass of this compound HCl required. The molecular weight of Sotalol HCl is 308.82 g/mol . To make 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 308.82 g/mol = 0.003088 g = 3.09 mg

  • Weigh out approximately 3.09 mg of this compound HCl powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent (PBS), and date of preparation.

  • Store the stock solution in aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining this compound Cytotoxicity using an MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 N HCl).[6]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Leave wells on the perimeter empty and fill with sterile PBS to reduce evaporation. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium. For a dose-response curve, you might aim for final concentrations of 0, 1, 5, 10, 25, 50, 100, and 200 µM. Remember to include a "vehicle control" (medium with PBS equivalent to the highest volume of stock solution used).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

    • Plot % Viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 3: Assessing Effects on Cardiomyocyte Beating Rate

Materials:

  • hiPSC-derived cardiomyocytes

  • Culture-compatible multi-well plate (e.g., 24- or 48-well)

  • Complete maintenance medium for cardiomyocytes

  • This compound stock solution

  • Inverted microscope with a camera and recording software (or a dedicated automated system)

  • Incubator with temperature and CO2 control

Procedure:

  • Cell Plating: Plate hiPSC-CMs in a multi-well plate and allow them to form a spontaneously beating syncytium. This may take several days.

  • Establish Baseline: Once a stable, synchronous beating pattern is observed, place the plate on the microscope stage within an environmental chamber (37°C, 5% CO2). Record a video (e.g., 30 seconds) of a representative field of view for each well to establish the baseline beat rate.

  • Compound Addition: Prepare dilutions of this compound in pre-warmed maintenance medium. Add the compound to the wells. Include a vehicle control.

  • Incubation and Recording: Return the plate to the incubator. At specified time points (e.g., 30 minutes, 1 hour, 24 hours), remove the plate and record new videos for each well.[7]

  • Data Analysis:

    • Manually count the number of beats in each 30-second video and calculate the beats per minute (BPM).

    • Alternatively, use image analysis software that can detect changes in pixel intensity corresponding to cell contraction to automatically determine the beat rate.

    • Normalize the beat rate at each time point to the baseline rate for that well:

      • % Change in Beat Rate = ((BPM_Treated - BPM_Baseline) / BPM_Baseline) * 100

    • Plot the % change in beat rate against the this compound concentration.

Mandatory Visualizations

cluster_beta Beta-Adrenergic Receptor Blockade (Class II) cluster_herg hERG K+ Channel Blockade (Class III) Sotalol_beta This compound BetaReceptor β-Adrenergic Receptor Sotalol_beta->BetaReceptor Blocks Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Sotalol_herg This compound K_efflux K+ Efflux Sotalol_herg->K_efflux Blocks hERG hERG K+ Channel hERG->K_efflux Mediates Repolarization Cell Repolarization K_efflux->Repolarization Causes APD Action Potential Duration Repolarization->APD Shortens

Caption: this compound's dual mechanism of action in cardiomyocytes.

cluster_membrane Cell Membrane Ligand Norepinephrine/ Epinephrine Receptor β-Adrenergic Receptor Ligand->Receptor Activates Sotalol This compound Sotalol->Receptor Inhibits Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (Ion Channels, etc.) PKA->Targets Phosphorylates

Caption: Beta-adrenergic signaling pathway and antagonism by this compound.

cluster_AP Cardiac Action Potential cluster_channel hERG Channel Activity Depolarization Phase 0-2 (Depolarization/ Plateau) Repolarization Phase 3 (Repolarization) Resting Phase 4 (Resting Potential) hERG hERG Channel Repolarization->hERG During K_efflux K+ Efflux hERG->K_efflux Allows K_efflux->Repolarization Drives Sotalol This compound Sotalol->Repolarization Prolongs Sotalol->hERG Blocks

Caption: Role of hERG K+ channel in repolarization and its block by this compound.

start Start: Define Experimental Goal prep_stock Prepare & Validate This compound Stock Solution start->prep_stock dose_range Select Initial Dose Range (e.g., 0.1-200 µM) prep_stock->dose_range cell_seed Seed Cells in Multi-well Plates dose_range->cell_seed treat Treat Cells with Serial Dilutions cell_seed->treat viability Perform Cytotoxicity Assay (e.g., MTT) treat->viability functional Perform Functional Assay (e.g., Beat Rate, Electrophysiology) treat->functional analyze Analyze Data: Calculate IC50 & EC50 viability->analyze functional->analyze optimize Optimize Concentration (Select non-toxic, effective dose) analyze->optimize end Proceed with Optimized Experiment optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

Start Problem Observed NoEffect No/Low Effect Observed Start->NoEffect HighTox High Cytotoxicity Start->HighTox ConcLow Is concentration too low? NoEffect->ConcLow Check ConcHigh Is concentration too high? HighTox->ConcHigh Check IncubLow Is incubation time too short? ConcLow->IncubLow If No IncreaseConc Solution: Increase Concentration ConcLow->IncreaseConc If Yes ModelIssue Does cell model express targets (β-AR, hERG)? IncubLow->ModelIssue If No IncreaseIncub Solution: Increase Incubation Time IncubLow->IncreaseIncub If Yes AssayIssue Is assay sensitive enough? (Check positive controls) ModelIssue->AssayIssue If No ValidateModel Solution: Validate Target Expression ModelIssue->ValidateModel If No ValidateAssay Solution: Optimize Assay Protocol AssayIssue->ValidateAssay If No SolventTox Is solvent concentration >0.1%? ConcHigh->SolventTox If No DecreaseConc Solution: Perform Dose-Response & Lower Concentration ConcHigh->DecreaseConc If Yes Contamination Is there culture contamination? SolventTox->Contamination If No CheckSolvent Solution: Reduce Solvent Volume SolventTox->CheckSolvent If Yes CheckCulture Solution: Check for Contamination Contamination->CheckCulture If Yes

References

Technical Support Center: Improving the Stability of (-)-Sotalol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (-)-Sotalol in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3] this compound hydrochloride is known to be chemically stable at a pH range of 4-5.[4] Deviations from this optimal pH range, exposure to light, and elevated temperatures can lead to degradation.

Q2: What is the recommended pH for a stable this compound solution?

A2: The recommended pH for maintaining the chemical stability of this compound in an aqueous solution is between 4 and 5.[4] It is advisable to use a suitable buffer system, such as a citrate buffer, to maintain the pH within this range.

Q3: How should this compound solutions be stored to ensure stability?

A3: To ensure stability, this compound solutions should be stored protected from light in a refrigerator at 5 ± 3°C.[4] Several studies have demonstrated good stability of this compound solutions for extended periods when stored under these conditions.[4][5][6] Storage at room temperature (25 ± 2°C) is also possible, but refrigerated storage is generally preferred, especially for long-term storage.[4][5][6]

Q4: Can I autoclave a simple aqueous solution of this compound for sterilization?

A4: Yes, an additive-free aqueous solution of this compound can be autoclaved at 121°C for 20 minutes without significant degradation.[4] This makes it a viable method for ensuring microbiological stability, particularly for solutions intended for neonatal or emergency use.[4]

Q5: What are some common excipients used to formulate stable oral solutions of this compound?

A5: Common excipients for stable oral this compound solutions include pH-stabilizing agents like citric acid, preservatives such as potassium sorbate, and sweeteners like simple syrup or sodium saccharin.[4] Commercially available vehicles like Ora Plus and Ora Sweet have also been used successfully to prepare stable suspensions from tablets.[5]

Troubleshooting Guide

Problem Potential Causes Recommended Actions
My this compound solution has turned yellow. Oxidation of the this compound molecule.1. Ensure the solution is protected from light by using amber-colored containers. 2. Consider purging the solution and the headspace of the container with an inert gas like nitrogen to minimize contact with oxygen. 3. If applicable to your experimental design, consider the addition of an antioxidant.
I observe precipitation in my formulated this compound solution. 1. The pH of the solution may have shifted outside the optimal range for solubility. 2. The concentration of this compound may exceed its solubility in the chosen solvent system at the storage temperature. 3. Interaction with other excipients in the formulation.1. Measure the pH of the solution and adjust it to the 4-5 range using a suitable buffer. 2. Review the solubility of this compound in your specific formulation and consider adjusting the concentration if necessary. 3. Evaluate the compatibility of all excipients in the formulation.
My HPLC analysis shows unexpected peaks, indicating degradation. 1. The solution was exposed to adverse conditions (e.g., high temperature, light, incorrect pH). 2. The solution was contaminated with an oxidizing agent. 3. The analytical method itself may be causing on-column degradation.1. Review the preparation and storage conditions of your solution against the recommended guidelines. 2. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and understand the degradation pathway. 3. Verify the stability of this compound in the mobile phase and under the analytical conditions of your HPLC method.
The concentration of my this compound solution is decreasing over time. Chemical degradation of the this compound molecule.1. Confirm that the storage conditions are optimal (refrigerated, protected from light). 2. Ensure the pH of the solution is stable and within the 4-5 range. 3. If not already in use, consider formulating the solution with stabilizing excipients as described in the FAQs.

Data on this compound Stability in Different Formulations

Table 1: Stability of Extemporaneously Prepared this compound Oral Solutions and Suspensions

Formulation Concentration Storage Temperature Study Duration Remaining this compound (%) Reference
Aqueous solution (additive-free)5 mg/mL5 ± 3°C30 days>95%[4]
Aqueous solution (additive-free)5 mg/mL25 ± 2°C30 days>95%[4]
Aqueous solution with citric acid, potassium sorbate, and simple syrup5 mg/mL5 ± 3°C180 days>95%[4]
Aqueous solution with citric acid, potassium sorbate, and simple syrup5 mg/mL25 ± 2°C180 days>95%[4]
Suspension in Ora Plus:Ora Sweet (1:1)5 mg/mL4°C91 days≥98.9%[5]
Suspension in Ora Plus:Ora Sweet (1:1)5 mg/mL25°C91 days≥95.5%[5]
Suspension in 1% methylcellulose:simple syrup (1:9)5 mg/mL4°C91 days≥95.5%[5]
Suspension in 1% methylcellulose:simple syrup (1:9)5 mg/mL25°C91 days≥94.4%[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on methodologies described in the literature for the analysis of this compound stability.[1][4]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Ascentis Express C18 (100 x 4.6 mm, 2.7 µm particle size) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 80mM potassium dihydrogen phosphate) and acetonitrile. A common composition is a 90:10 (v/v) ratio of buffer to acetonitrile.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 227 nm.[1]

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-100 µg/mL).[1]

3. Sample Preparation:

  • Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][3][7]

1. Acid Hydrolysis:

  • Dissolve this compound in 1M HCl and reflux for a specified period (e.g., 6 hours).[8]

  • Alternatively, treat with 1M HCl at a controlled temperature (e.g., 80°C) for a set time.

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 1M NaOH and reflux or heat at a controlled temperature.

  • Neutralize the solution before analysis.

3. Oxidation:

  • Treat the this compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature for a specified duration.[1][3][7]

4. Photodegradation:

  • Expose the this compound solution to a light source with a specified intensity (e.g., 4500 Lx) for an extended period.[3]

  • A control sample should be kept in the dark under the same temperature conditions.

5. Thermal Degradation:

  • Expose a solid sample or a solution of this compound to high temperatures (e.g., 100°C) for a defined period.[3]

Analysis of Stressed Samples:

  • Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_sotalol Prepare this compound Solution add_excipients Add Stabilizing Excipients (e.g., buffer, preservative) prep_sotalol->add_excipients sterilize Sterilize (if required, e.g., autoclaving) add_excipients->sterilize storage Store under Controlled Conditions (e.g., 5°C and 25°C, protected from light) sterilize->storage sampling Collect Samples at Predetermined Time Points (e.g., 0, 7, 14, 30, 90, 180 days) storage->sampling hplc_analysis Analyze Samples using Stability-Indicating HPLC sampling->hplc_analysis physical_insp Perform Physical Inspection (e.g., color, pH, precipitation) sampling->physical_insp data_analysis Data Analysis and Stability Assessment hplc_analysis->data_analysis physical_insp->data_analysis

Caption: Experimental workflow for assessing the stability of a this compound solution.

troubleshooting_workflow start Unexpected Degradation Observed check_ph Is the pH between 4 and 5? start->check_ph check_storage Was the solution protected from light? check_ph->check_storage Yes adjust_ph Adjust pH using a suitable buffer. check_ph->adjust_ph No check_temp Was the storage temperature appropriate? check_storage->check_temp Yes protect_light Store in amber-colored containers. check_storage->protect_light No check_oxidation Could oxidation have occurred? check_temp->check_oxidation Yes adjust_temp Store at recommended temperature (e.g., 5°C). check_temp->adjust_temp No reformulate Reformulate with stabilizing excipients. check_oxidation->reformulate Yes check_oxidation->reformulate No, consult further. adjust_ph->reformulate protect_light->reformulate adjust_temp->reformulate prevent_oxidation Purge with inert gas; consider antioxidants.

Caption: Troubleshooting decision tree for unexpected this compound degradation.

stability_factors main this compound Stability factors pH Temperature Light Exposure Oxidation main:f0->factors:ph  Optimal at pH 4-5 main:f0->factors:temp  Degradation increases with temperature main:f0->factors:light  Susceptible to photodegradation main:f0->factors:oxygen  Sensitive to oxidative degradation

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Refining Experimental Protocols to Minimize (-)-Sotalol Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols to minimize the adverse effects of (-)-Sotalol. The primary focus is on mitigating proarrhythmic risk, specifically drug-induced QT prolongation and Torsades de Pointes (TdP).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound's side effects?

A1: this compound's adverse effects stem from its dual mechanisms of action: blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, and non-selective β-adrenergic receptor blockade.[1][2] The IKr blockade prolongs the cardiac action potential duration, leading to QT interval prolongation on the electrocardiogram (ECG), which can escalate to the life-threatening arrhythmia, Torsades de Pointes (TdP).[1] The β-blocking activity can cause bradycardia, fatigue, and bronchospasm.[2]

Q2: How can we predict the proarrhythmic risk of this compound in a preclinical setting?

A2: The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a modern paradigm designed for this purpose. It integrates data from three key components:

  • In vitro ion channel assays: Quantifying the effect of this compound on multiple cardiac ion channels, with a primary focus on the hERG (IKr) channel.

  • In silico modeling: Using computational models of the human ventricular action potential to integrate the ion channel data and predict the overall effect on cardiac electrophysiology.

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): Verifying the in silico predictions in a biological system that recapitulates human cardiac physiology.

Q3: What are the critical parameters to monitor in animal models of this compound-induced cardiotoxicity?

A3: In animal models, such as canine or rabbit models, the most critical parameter to monitor is the QT interval on the ECG. It is also essential to observe for the occurrence of early afterdepolarizations (EADs) and TdP. Continuous ECG monitoring is crucial, especially after drug administration and during periods of bradycardia, which can exacerbate sotalol's proarrhythmic effects.

Q4: Are there any known strategies to mitigate this compound's proarrhythmic effects that can be tested experimentally?

A4: Yes, one promising strategy is the co-administration of a Class Ib antiarrhythmic agent, such as mexiletine.[3][4][5][6][7] Mexiletine has been shown to shorten the action potential duration and may counteract the excessive prolongation caused by sotalol. Experimental protocols can be designed to test various concentrations and administration timings of mexiletine in combination with sotalol in both in vitro and in vivo models.

Troubleshooting Guides

Problem 1: High variability in hERG assay results.
  • Possible Cause: Inconsistent cell culture conditions.

  • Troubleshooting Steps:

    • Ensure a standardized cell passage number and confluency for all experiments.

    • Maintain a consistent temperature (37°C) and CO2 level (5%) in the incubator.[8]

    • Use a consistent, high-quality source of cells and reagents.

  • Possible Cause: Issues with the patch-clamp technique.

  • Troubleshooting Steps:

    • Verify the quality of the gigaohm seal before each recording.[9]

    • Use freshly prepared internal and external solutions with the correct ionic concentrations.

    • Regularly polish and fire-polish patch pipettes to ensure a smooth surface.

Problem 2: Failure to induce Torsades de Pointes in an animal model.
  • Possible Cause: Insufficient predisposition to arrhythmia.

  • Troubleshooting Steps:

    • Consider using a model with underlying cardiac conditions, such as chronic atrioventricular (AV) block, which creates a bradycardic state that potentiates sotalol's effects.[10][11][12]

    • Induce hypokalemia through diuretics, as low potassium levels can increase the risk of TdP.[3][11]

    • Administer d-sotalol, the dextrorotatory isomer, which has similar IKr blocking effects but less β-blocking activity, to isolate the proarrhythmic effects.[10][12][13]

Problem 3: Discrepancy between in silico predictions and hiPSC-CM results.
  • Possible Cause: Inaccurate parameters in the in silico model.

  • Troubleshooting Steps:

    • Re-evaluate the IC50 values for this compound's effect on all relevant ion channels used in the model.

    • Ensure the in silico model accurately represents the specific electrophysiological properties of the hiPSC-CMs being used (e.g., atrial vs. ventricular-like).

    • Consider using a population of in silico models to account for biological variability.[14]

  • Possible Cause: Immaturity or improper differentiation of hiPSC-CMs.

  • Troubleshooting Steps:

    • Verify the expression of key cardiac markers (e.g., troponin T, α-actinin) to confirm cardiomyocyte identity.

    • Assess the electrophysiological maturity of the cells by measuring resting membrane potential, action potential duration, and upstroke velocity.

    • Utilize more complex 3D culture systems (e.g., cardiac spheroids or engineered tissues) to promote a more mature phenotype.[15]

Experimental Protocols

Protocol 1: hERG Potassium Channel Assay using Manual Patch Clamp

Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate growth medium at 37°C and 5% CO2.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend cells in the external recording solution.

  • Patch Clamp Recording:

    • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

  • Drug Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired concentrations in the external solution.

    • Perfuse the cells with the control external solution to obtain a stable baseline recording.

    • Sequentially apply increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Parameter Value/Description
Cell LineHEK293 stably expressing hERG
Holding Potential-80 mV
Depolarization Step+20 mV for 1-2 s
Repolarization Step-50 mV
External Solution (in mM)NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10 (pH 7.4)
Internal Solution (in mM)KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10 (pH 7.2)
Protocol 2: In Vivo Canine Model of this compound-Induced Torsades de Pointes

Objective: To evaluate the proarrhythmic potential of this compound and test the efficacy of a mitigating agent in a conscious canine model.

Methodology:

  • Animal Model: Use adult mongrel dogs with surgically induced chronic complete AV block. This model exhibits inherent bradycardia, which sensitizes the heart to proarrhythmic events.[10][11][12]

  • Instrumentation: Implant ECG telemetry transmitters for continuous monitoring of heart rate and QT interval.

  • Experimental Procedure:

    • Establish a baseline recording period of at least 24 hours.

    • Administer this compound intravenously (e.g., 2 mg/kg).[12]

    • Continuously monitor the ECG for QT prolongation, EADs, and the occurrence of TdP.

    • To test a mitigating agent (e.g., mexiletine), administer it prior to or concurrently with this compound. For example, an intravenous infusion of mexiletine (4.5 mg/kg + 1.5 mg/kg per hour) can be started 30 minutes before the sotalol infusion.[3]

  • Data Analysis:

    • Measure the heart rate and calculate the corrected QT interval (QTc) using a species-appropriate formula (e.g., Van de Water's formula for dogs).

    • Quantify the incidence and duration of TdP episodes.

    • Compare the QTc and TdP incidence between the this compound alone group and the co-administration group.

Parameter Value/Description
Animal ModelCanine with chronic complete AV block
This compound Dose2 mg/kg IV
Mitigating Agent (Example)Mexiletine (4.5 mg/kg + 1.5 mg/kg/hr IV)
Primary EndpointIncidence of Torsades de Pointes
Secondary EndpointChange in QTc interval

Visualizations

sotalol_signaling_pathway cluster_therapeutic Therapeutic Effect (Antiarrhythmic) cluster_adverse Adverse Effect (Proarrhythmic) sotalol_therapeutic This compound ikr_block Blocks IKr (hERG) Potassium Channels sotalol_therapeutic->ikr_block apd_prolong Prolongs Action Potential Duration ikr_block->apd_prolong erp_increase Increases Effective Refractory Period apd_prolong->erp_increase antiarrhythmia Suppression of Re-entrant Arrhythmias erp_increase->antiarrhythmia sotalol_adverse This compound excessive_ikr_block Excessive IKr Block sotalol_adverse->excessive_ikr_block excessive_apd_prolong Excessive APD Prolongation (QT Prolongation) excessive_ikr_block->excessive_apd_prolong ead Early Afterdepolarizations (EADs) excessive_apd_prolong->ead tdp Torsades de Pointes (TdP) ead->tdp

Caption: Signaling pathway of this compound's therapeutic and adverse effects.

experimental_workflow start Start: Hypothesis (e.g., Co-administration reduces proarrhythmia) invitro In Vitro Assessment (hERG Assay, hiPSC-CMs) start->invitro insilico In Silico Modeling (Action Potential Simulation) start->insilico data_analysis Data Analysis (IC50, APD, QTc, TdP incidence) invitro->data_analysis insilico->data_analysis invivo In Vivo Animal Model (Canine/Rabbit with AV block) invivo->data_analysis Iterative Refinement data_analysis->invivo conclusion Conclusion: Refined Protocol or New Hypothesis data_analysis->conclusion

References

challenges in translating (-)-Sotalol research from bench to bedside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Sotalol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound is a non-selective beta-adrenergic receptor blocker (Class II antiarrhythmic) and also exhibits properties of a Class III antiarrhythmic agent by blocking potassium channels, primarily the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This dual action results in a slowing of the heart rate and a prolongation of the cardiac action potential duration.[1][3]

Q2: Why is the stereochemistry of Sotalol important in research?

Sotalol is a racemic mixture of two enantiomers, d-Sotalol and l-Sotalol.

  • l-Sotalol possesses both beta-blocking and potassium channel-blocking activity.[4]

  • d-Sotalol primarily exhibits potassium channel-blocking (Class III) effects with significantly weaker beta-blocking activity.[4][5]

This stereoselectivity is critical as the two enantiomers have different pharmacological and toxicological profiles, including differing proarrhythmic risks.[4][6]

Q3: What is the main safety concern associated with this compound in preclinical and clinical studies?

The primary safety concern is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation.[1][7] This risk is dose-dependent and can be influenced by factors such as renal function, electrolyte imbalances (hypokalemia, hypomagnesemia), and co-administration of other QT-prolonging drugs.[1]

Q4: Are there established animal models for studying this compound-induced proarrhythmia?

Yes, several animal models are used. The conscious dog is a common model for assessing QT interval prolongation.[8] For more specific proarrhythmia assessment, models with enhanced susceptibility, such as the atrioventricular (AV) block dog model, are utilized.[9] Isolated rabbit heart preparations are also used to study drug-induced effects on action potential duration and the induction of arrhythmias.[10][11]

Troubleshooting Guides

In Vitro Electrophysiology (hERG Patch-Clamp)

Q: I am observing high variability in my hERG current block measurements with this compound. What are the potential causes and solutions?

A: Variability in hERG patch-clamp experiments can arise from several factors:

  • Temperature Fluctuations: hERG channel kinetics and drug binding can be temperature-sensitive. Block by d,l-sotalol has been shown to be markedly temperature sensitive.[12]

    • Solution: Ensure strict temperature control of your recording chamber. Recordings at near-physiological temperatures (e.g., 35-37°C) may provide more clinically relevant data but require a stable setup.[12]

  • Voltage Protocol: The voltage protocol used can influence the measured block. Sotalol block of hERG can be use-dependent, meaning the degree of block can change with the frequency and pattern of channel activation.[13]

    • Solution: Use a standardized voltage protocol across all experiments. A step-ramp protocol may provide a more conservative and repeatable evaluation of hERG inhibition compared to simple step pulses.[12]

  • Cell Health and Passage Number: The health and passage number of the HEK293 cells expressing hERG channels can affect channel expression levels and kinetics.

    • Solution: Use cells at a consistent and low passage number. Ensure optimal cell culture conditions and discard cells that show signs of stress or poor morphology.

  • Inactivation Gating: Sotalol block is linked to the inactivation state of the hERG channel.[13]

    • Solution: Be aware that experimental conditions that alter inactivation (e.g., extracellular ion concentrations) can affect sotalol potency.[13]

Chiral Separation of Sotalol Enantiomers (HPLC)

Q: I am experiencing poor peak resolution when trying to separate d- and l-Sotalol using chiral HPLC. What are the common troubleshooting steps?

A: Poor resolution in chiral separations is a common issue. Here are some steps to troubleshoot:

  • Column Choice and Conditioning: The choice of chiral stationary phase (CSP) is critical. For sotalol, polysaccharide-based CSPs are often used.

    • Solution: Ensure you are using an appropriate chiral column. New columns may require conditioning for several hours with the mobile phase to achieve stable performance.[14]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.

    • Solution:

      • Optimize the organic modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.

      • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.

  • Flow Rate: A slower flow rate generally increases resolution but also increases run time.

    • Solution: Optimize the flow rate. Try reducing the flow rate to see if resolution improves.[15]

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Sometimes, sub-ambient temperatures can enhance enantioselectivity.

  • Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[15]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Adsorption of impurities from the sample matrix onto the CSP can degrade performance.

    • Solution: Use a guard column and ensure proper sample cleanup. If contamination is suspected, follow the column manufacturer's instructions for washing and regeneration.[14]

In Vivo QT Prolongation Studies (Conscious Dog Model)

Q: My QT interval measurements in conscious dogs treated with this compound are inconsistent. How can I improve the reliability of my data?

A: Inconsistent QT measurements in vivo can be challenging. Consider the following:

  • Heart Rate Correction: The QT interval is highly dependent on heart rate.

    • Solution: Always correct the QT interval for heart rate (QTc) using an appropriate formula for dogs, such as Van de Water's or a study-specific correction factor. Be aware that a general rule of thumb for QTi being less than half the R-R interval is only reliable for a narrow heart rate range.[7]

  • Acclimatization and Baseline Stability: Dogs need to be properly acclimatized to the experimental setup to minimize stress-induced heart rate variability.

    • Solution: Ensure a sufficient acclimatization period before dosing and baseline measurements. The ECG should be in a steady state before recording definitive values.[7]

  • ECG Lead Selection and Measurement Technique: The lead used for measurement and the method of determining the end of the T-wave can introduce variability.

    • Solution: Use a multi-channel ECG and consistently measure the QT interval in the same lead (e.g., lead II) where the T-wave is well-defined.[7]

  • Telemetry Noise: Noise from telemetry equipment can interfere with accurate QT measurement.

    • Solution: Implement signal averaging (e.g., over 30 seconds or 1 minute) to reduce noise. Some systems allow for capping of data to exclude outliers caused by noise.[8]

  • Physiological Variables: Electrolyte levels, autonomic tone, and circadian rhythms can all affect the QT interval.[7]

    • Solution: Monitor and control for these variables as much as possible. For example, ensure normal serum potassium and magnesium levels. Conduct studies at the same time of day to minimize circadian effects.

Data Presentation

Table 1: In Vitro Potency of Sotalol Enantiomers

EnantiomerTargetAssayPotencyReference
d,l-SotalolhERG (IKr)Patch-clamp (HEK293 cells) at 37°CIC50 = 52 µM[16]
d-SotalolBeta-adrenergic receptorsRadioligand bindingKi = 38,000 ng/mL[4]
l-SotalolBeta-adrenergic receptorsRadioligand bindingKi = 650 ng/mL[4]

Table 2: Clinical Trial Data for Sotalol in Atrial Fibrillation

TrialComparison ArmsPrimary EndpointKey FindingReference
SAFE-TAmiodarone vs. Sotalol vs. PlaceboTime to recurrence of atrial fibrillationAmiodarone was superior to sotalol for maintaining sinus rhythm.[5]
DASH-AFIV Sotalol loading vs. conventional oral loadingFeasibility and safetyRapid IV sotalol loading was feasible and safe, with potential for significant cost savings.[14]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on hERG Channels

Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology: Whole-Cell Patch-Clamp

  • Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG). Culture cells under standard conditions.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Maintain the recording chamber at a constant temperature (e.g., 35-37°C).

    • Use appropriate internal (pipette) and external solutions.

  • Recording hERG Current:

    • Establish a whole-cell configuration.

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Drug Application:

    • Record a stable baseline current in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of this compound. Allow sufficient time at each concentration for the effect to reach steady state.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Chiral Separation and Quantification of Sotalol Enantiomers in Plasma

Objective: To separate and quantify d- and l-Sotalol in plasma samples.

Methodology: HPLC with Chiral Derivatization

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., atenolol).

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug and internal standard.

  • Derivatization:

    • Evaporate the extraction solvent.

    • Reconstitute the residue in an appropriate solvent and add a chiral derivatizing agent (e.g., S-(+)-1-(1-naphthyl)ethyl isocyanate). This reaction creates diastereomers that can be separated on a standard achiral column.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is often suitable.

    • Detection: Use fluorescence detection for high sensitivity (e.g., excitation at 220 nm, emission at 300 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of d- and l-Sotalol that have undergone the same extraction and derivatization process.

    • Calculate the concentration of each enantiomer in the unknown samples based on the peak area ratios relative to the internal standard and the standard curve.

Protocol 3: Preclinical Assessment of Proarrhythmic Risk in an Isolated Rabbit Heart Model

Objective: To evaluate the potential of this compound to induce proarrhythmic events.

Methodology: Langendorff-Perfused Rabbit Heart

  • Heart Preparation:

    • Isolate the heart from a female rabbit and mount it on a Langendorff apparatus.

    • Perfuse the heart with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Electrophysiological Recordings:

    • Place a monophasic action potential (MAP) electrode on the ventricular epicardium to record action potential duration (APD).

    • Record a volume-conducted ECG.

  • Experimental Protocol:

    • Allow the heart to stabilize and record baseline MAP and ECG parameters.

    • Perfuse the heart with this compound at clinically relevant concentrations.

    • Monitor for changes in APD (e.g., APD at 90% repolarization), QT interval, and the appearance of early afterdepolarizations (EADs) or Torsades de Pointes-like arrhythmias.

    • Programmed electrical stimulation can be used to assess the vulnerability of the heart to induced arrhythmias.

  • Data Analysis:

    • Measure changes in APD and QT interval from baseline.

    • Quantify the incidence and duration of any observed arrhythmias.

    • Assess for reverse use-dependency (greater APD prolongation at slower heart rates).

Visualizations

G cluster_preclinical Preclinical Development Workflow for this compound cluster_clinical Clinical Development Considerations In_Vitro_Assays In Vitro Assays (hERG, other ion channels) Go_NoGo_1 Go/No-Go Decision In_Vitro_Assays->Go_NoGo_1 Chiral_Separation Enantiomer Separation & Characterization Chiral_Separation->Go_NoGo_1 Animal_Models_PK Animal PK/PD Studies (QT Prolongation in Dogs) Proarrhythmia_Models Proarrhythmia Assessment (e.g., Rabbit Heart, AV-Block Dog) Animal_Models_PK->Proarrhythmia_Models Phase_I Phase I Trials (Safety, Tolerability, PK/PD) Proarrhythmia_Models->Phase_I Go_NoGo_1->Animal_Models_PK QT_Monitoring Intensive QT Monitoring Phase_I->QT_Monitoring Dose_Escalation Careful Dose Escalation Phase_I->Dose_Escalation Phase_II_III Phase II/III Trials (Efficacy in Arrhythmias) Dose_Escalation->Phase_II_III Patient_Stratification Patient Stratification (Renal function, co-meds) Phase_II_III->Patient_Stratification

Caption: Preclinical to clinical translation workflow for this compound.

G cluster_membrane Cardiac Myocyte Membrane l_Sotalol l-Sotalol Beta_Receptor Beta-1 Adrenergic Receptor l_Sotalol->Beta_Receptor Blocks IKr_Channel IKr (hERG) Potassium Channel l_Sotalol->IKr_Channel Blocks Heart_Rate Heart Rate l_Sotalol->Heart_Rate Decreases d_Sotalol d-Sotalol d_Sotalol->IKr_Channel Blocks AC Adenylyl Cyclase Beta_Receptor->AC Activates Gs -> Beta_Receptor->Heart_Rate Increases Action_Potential Action Potential Duration IKr_Channel->Action_Potential Prolongs (when blocked) Repolarization Repolarization IKr_Channel->Repolarization Contributes to cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Increases ICa) Repolarization->Action_Potential Determines

Caption: Dual mechanism of action for Sotalol enantiomers.

G ActionPotential Phase 0 (Rapid Depolarization) Nav1.5 (INa) Phase 1 (Initial Repolarization) Kv4.3 (Ito) Phase 2 (Plateau) Cav1.2 (ICa,L) Phase 3 (Repolarization) hERG (IKr) KvLQT1/minK (IKs) Phase 4 (Resting Potential) Kir2.x (IK1) Sotalol_Effect This compound Block Sotalol_Effect->ActionPotential:Kr Prolongs Phase 3

Caption: Sotalol's effect on the cardiac action potential phases.

References

Technical Support Center: Optimization of (-)-Sotalol Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of (-)-Sotalol in animal studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary effects in animal models?

This compound is the levorotatory isomer of sotalol, a non-selective beta-adrenergic blocker that also exhibits Class III antiarrhythmic properties by blocking potassium channels.[1][2][3] In animal models, its primary effects are a reduction in heart rate (beta-blocking effect) and a prolongation of the cardiac action potential duration and effective refractory period, which can be observed as a prolongation of the QT interval on an electrocardiogram (ECG).[4][5][6]

2. What are the key pharmacokinetic parameters of sotalol in common animal models?

Sotalol is primarily eliminated unchanged by the kidneys and does not undergo significant hepatic metabolism.[1][2][7] Its oral bioavailability can be variable between species. It is a hydrophilic compound with poor penetration of the central nervous system.[7]

3. How should sotalol be formulated for oral administration in animal studies?

Sotalol hydrochloride is a water-soluble powder.[8] For oral administration, it can be dissolved in water or a suitable vehicle. If using crushed tablets, they can be suspended in vehicles like Ora-Plus:Ora-Sweet (1:1) or 1% methylcellulose:simple syrup.[9] It's important to note that the presence of food, particularly milk or calcium, can decrease the bioavailability of sotalol.[10] Therefore, for consistent absorption, it is recommended to administer sotalol on an empty stomach.[11]

4. What are the potential adverse effects of sotalol in animals?

The most significant adverse effect is the potential for proarrhythmia, specifically Torsades de Pointes, which is associated with excessive QT prolongation.[1][5][12] Other potential side effects include bradycardia (abnormally slow heart rate), negative effects on heart muscle strength leading to signs of heart failure, lethargy, weakness, and gastrointestinal issues like decreased appetite, vomiting, or diarrhea.[11][13]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations After Oral Dosing

Possible Causes:

  • Inconsistent food intake: The presence of food can decrease sotalol absorption.[10]

  • Variable gastric emptying times: Differences in gastric emptying can affect the rate of drug absorption.

  • Formulation issues: Inadequate dissolution or suspension of the drug can lead to inconsistent dosing.

Troubleshooting Steps:

  • Standardize feeding schedule: Administer sotalol on an empty stomach, for example, at least one hour before or two hours after feeding, to ensure more consistent absorption.[11]

  • Ensure proper formulation: If preparing a solution, ensure the sotalol is fully dissolved. For suspensions, use appropriate suspending agents and ensure the formulation is thoroughly mixed before each administration to guarantee dose uniformity.[9]

  • Consider alternative routes: If oral bioavailability remains highly variable, consider parenteral administration (intravenous or intraperitoneal) for more direct and consistent systemic exposure.[3][14]

Issue 2: Unexpected Lack of Efficacy (No significant change in heart rate or QT interval)

Possible Causes:

  • Insufficient dose: The dose may be too low to elicit a measurable pharmacological response in the specific animal model.

  • Poor absorption: As mentioned above, food or formulation issues can lead to lower than expected plasma concentrations.

  • Inflammatory conditions: Acute and chronic inflammation in rats has been shown to reduce the effects of sotalol on PR and QT intervals without altering its pharmacokinetics.[4]

Troubleshooting Steps:

  • Dose-response study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired effect in your animal model.

  • Verify plasma concentrations: Measure sotalol plasma concentrations to confirm systemic exposure. This will help differentiate between a pharmacokinetic (absorption) issue and a pharmacodynamic (lack of drug effect at the target) issue.

  • Assess animal health: Ensure that the animals are free from underlying inflammatory conditions that could interfere with the drug's activity.[4]

Issue 3: Signs of Toxicity (e.g., severe bradycardia, collapse, proarrhythmia)

Possible Causes:

  • Overdose: The administered dose is too high for the animal model.

  • Renal impairment: Sotalol is primarily cleared by the kidneys, so any degree of renal insufficiency can lead to drug accumulation and toxicity.[1][7]

  • Drug interactions: Co-administration of other drugs that affect cardiac function or drug metabolism can potentiate sotalol's toxic effects.[12][13]

Troubleshooting Steps:

  • Dose reduction: Immediately reduce the dose or discontinue treatment if signs of toxicity are observed.

  • Monitor renal function: Assess baseline and periodic renal function (e.g., serum creatinine) in your animal models, especially in long-term studies. Adjust dosing in animals with impaired renal function.[15]

  • Review concomitant medications: Carefully review all other medications being administered to the animals for potential drug interactions.

  • ECG Monitoring: Continuous or frequent ECG monitoring is crucial to detect proarrhythmic events like Torsades de Pointes, especially during dose initiation or escalation.[1][16]

Data Presentation

Table 1: Pharmacokinetic Parameters of Sotalol in Various Animal Species

SpeciesDose & RouteBioavailability (%)Tmax (hours)Cmax (µg/mL)Elimination Half-life (hours)Reference
Cat2 mg/kg (oral)88.41%1.50.942.75[17]
Cat3 mg/kg (chronic oral)-1.02.294.29[17]
Horse1 mg/kg (oral)48%0.940.31715.24[18]
Horse2 mg/kg (oral, bid)--0.287 (steady-state)-[19]
Horse3 mg/kg (oral, bid)--0.409 (steady-state)-[19]
Horse4 mg/kg (oral, bid)--0.543 (steady-state)-[19]
Cynomolgus Monkey5 mg/kg (oral)--0.85-[5]
Cynomolgus Monkey10 mg/kg (oral)--1.63-[5]
Cynomolgus Monkey30 mg/kg (oral)--5.90-[5]

Experimental Protocols

Protocol 1: Preparation of Extemporaneous Oral Sotalol Suspension

This protocol is adapted from a study on the stability of extemporaneously prepared sotalol suspensions.[9]

Materials:

  • Sotalol HCl tablets

  • Ora-Plus®

  • Ora-Sweet®

  • Mortar and pestle

  • Graduated cylinders

  • Stirring rod

  • Amber plastic bottles for storage

Procedure:

  • Calculate the required number of sotalol tablets to achieve the desired final concentration (e.g., 5 mg/mL).

  • Crush the tablets into a fine powder using a mortar and pestle.

  • Add a small amount of Ora-Plus® to the powder and triturate to form a smooth paste.

  • Gradually add the remaining Ora-Plus® to the paste while mixing continuously.

  • Transfer the mixture to a graduated cylinder.

  • Add an equal volume of Ora-Sweet® to the graduated cylinder.

  • Mix thoroughly to ensure a uniform suspension.

  • Transfer the final suspension to an amber plastic bottle for storage.

  • The stability of such a preparation has been shown to be at least 91 days when stored at 4°C or 25°C.[9]

Protocol 2: Quantification of Sotalol in Animal Plasma using HPLC

The following is a general procedure based on several published methods for sotalol quantification.[20][21][22]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Perchloric acid

  • Potassium phosphate, dibasic (K2HPO4)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of plasma, add 50 µL of 70% perchloric acid.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Add 30 µL of 4 M K2HPO4 and mix gently.

  • Chromatographic Conditions:

    • Mobile Phase: 6% (v/v) acetonitrile in 0.08 M KH2PO4 buffer (pH 4.6).

    • Flow Rate: 0.8 mL/min.

    • Column: C18, 5 µm, 250 mm x 4 mm.

    • Detection: Fluorescence with excitation at 235 nm and emission at 310 nm.

  • Analysis:

    • Inject an aliquot (e.g., 20 µL) of the prepared sample supernatant onto the HPLC system.

    • Quantify the sotalol concentration by comparing the peak area to a standard curve prepared with known concentrations of sotalol in plasma.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring cluster_analysis Analysis Phase Formulation Sotalol Formulation (Solution/Suspension) Dosing Sotalol Administration (Oral/Parenteral) Formulation->Dosing Animal_Prep Animal Acclimatization & Baseline Measurements Animal_Prep->Dosing Monitoring Physiological Monitoring (ECG, Blood Pressure) Dosing->Monitoring Sampling Blood/Tissue Sampling Dosing->Sampling PD_Analysis Pharmacodynamic Analysis (ECG Data) Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (HPLC) Sampling->PK_Analysis Data_Int Data Interpretation & Statistical Analysis PK_Analysis->Data_Int PD_Analysis->Data_Int

Caption: General experimental workflow for this compound studies in animals.

Sotalol_Signaling_Pathway cluster_beta Beta-Adrenergic Blockade cluster_k Potassium Channel Blockade Sotalol This compound Beta_Receptor Beta-Adrenergic Receptor Sotalol->Beta_Receptor blocks K_Channel Delayed Rectifier K+ Channel (IKr) Sotalol->K_Channel blocks AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Heart_Rate Decreased Heart Rate Ca_Channel->Heart_Rate influences Repolarization Delayed Repolarization K_Channel->Repolarization mediates APD Action Potential Duration Prolongation Repolarization->APD QT_Interval Increased QT Interval APD->QT_Interval

Caption: Dual mechanism of action of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of (-)-Sotalol in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of (-)-Sotalol in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of racemic sotalol?

A1: Racemic sotalol, a mixture of d-(+)- and l-(-)-enantiomers, has a dual mechanism of action.[1][2][3][4][5]

  • On-Target Effect (Class III Antiarrhythmic): Both d- and l-sotalol block the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4][5][6] This prolongs the cardiac action potential duration and the effective refractory period, which is the desired antiarrhythmic effect.

  • Off-Target Effect (Class II Antiarrhythmic): The l-(-)-enantiomer is a non-selective beta-adrenergic receptor blocker (beta-blocker).[1][2][3][7] This action is responsible for the majority of the beta-blocking side effects observed with racemic sotalol, such as decreased heart rate and contractility. The d-(+)-enantiomer has significantly lower affinity for beta-adrenergic receptors.[1][2][3]

Q2: How can I isolate the Class III antiarrhythmic effects of sotalol from its beta-blocking effects in my experiments?

A2: The most effective way to isolate the Class III effects is to use the d-(+)-sotalol enantiomer instead of the racemic mixture. The affinity of d-sotalol for beta-adrenergic receptors is 30 to 60 times lower than that of l-sotalol, while both enantiomers possess similar potassium channel-blocking activity.[1][2][3] This allows for the study of hERG channel blockade with minimal confounding beta-adrenergic effects.

Q3: I am observing a decrease in heart rate in my model. How can I determine if this is due to the intended potassium channel blockade or the off-target beta-blockade?

A3: While d-sotalol's Class III action can slow the sinus heart rate, a significant decrease is more likely attributable to the beta-blocking activity of l-sotalol.[1][2] To differentiate:

  • Use d-sotalol: As mentioned, d-sotalol has minimal beta-blocking activity.[1][2][3]

  • Use a beta-agonist: In the presence of racemic sotalol, administration of a beta-agonist like isoproterenol should have a blunted effect on heart rate if beta-blockade is present.

  • Use a beta-blocker control: Compare the effects of racemic sotalol to a selective beta-blocker (e.g., metoprolol) and a pure Class III agent (e.g., dofetilide) to dissect the contributions of each pathway.

Q4: What are the alternatives to sotalol if I want to avoid beta-blocking effects altogether?

A4: If the goal is to study pure Class III antiarrhythmic effects without any potential for beta-blockade, consider using other hERG channel blockers such as dofetilide or E-4031.[6] These are potent and selective inhibitors of the hERG current.[6]

Troubleshooting Guides

Issue 1: Unexpected changes in cellular contractility or heart rate.
  • Problem: You are using racemic this compound and observe a decrease in myocardial contractility or a significant reduction in heart rate that complicates the interpretation of your results on action potential duration.

  • Cause: This is likely due to the beta-blocking (Class II) activity of the l-enantiomer in the racemic mixture.

  • Solution:

    • Switch to d-(+)-Sotalol: This enantiomer has substantially less beta-blocking activity while retaining its Class III effects.[1][2][3]

    • Competitive Antagonism: If using racemic sotalol is unavoidable, you can try to competitively antagonize the beta-blocking effect by co-administering a beta-agonist like isoproterenol. However, this can complicate the experimental design.

    • Control Experiments: Run parallel experiments with a selective beta-blocker (e.g., atenolol) and a pure Class III agent (e.g., dofetilide) to delineate the effects of each pathway.

Issue 2: Difficulty in achieving desired hERG channel block without observing beta-adrenergic effects.
  • Problem: You are struggling to find a concentration of racemic sotalol that effectively blocks hERG channels without causing significant beta-blockade.

  • Cause: The plasma concentrations of racemic sotalol associated with beta-adrenergic blockade are similar to those associated with its Class III actions.[1][2]

  • Solution:

    • Use d-(+)-Sotalol: This is the most straightforward solution to achieve hERG block with minimal beta-adrenergic interference.[1][2][3]

    • Concentration-Response Curve: If using racemic sotalol, perform a careful concentration-response study. The concentration for significant QTc prolongation (a surrogate for hERG block) is generally higher than that for 50% reduction in maximal heart rate slowing.[8]

Quantitative Data

Table 1: Comparison of Sotalol Enantiomers and Related Compounds

CompoundTargetAffinity/PotencyNotes
l-(-)-Sotalol Beta-adrenergic receptorsHighPrimarily responsible for Class II beta-blocking activity.[1][2][3]
hERG K+ ChannelSimilar to d-sotalolContributes to Class III antiarrhythmic effect.
d-(+)-Sotalol Beta-adrenergic receptors30-60 times lower than l-sotalolMinimal beta-blocking activity.[1][2][3]
hERG K+ ChannelSimilar to l-sotalolPrimary Class III antiarrhythmic effect.
Racemic (d,l)-Sotalol hERG K+ ChannelIC50: ~78 µM - 343 µM[9]
Dofetilide hERG K+ ChannelKi: 47 nMPotent and selective hERG blocker.[6]
E-4031 hERG K+ ChannelKi: 38 nMPotent and selective hERG blocker.[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is adapted from established methods for assessing compound effects on hERG channels expressed in cell lines (e.g., HEK293).[10]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Use a whole-cell patch-clamp amplifier and data acquisition system.

    • Maintain cells at physiological temperature (e.g., 37°C).

    • Obtain a high-resistance seal (>1 GΩ) and establish whole-cell configuration.

  • Voltage Protocol for hERG Current:

    • Hold the cell at a holding potential of -80 mV.

    • Depolarize to a test potential of +20 mV for 1-2 seconds to activate and inactivate the channels.

    • Repolarize to -50 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of d-sotalol or racemic sotalol.

    • Allow sufficient time for the drug effect to reach a steady state (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol provides a general framework for assessing the binding affinity of sotalol enantiomers to beta-adrenergic receptors.

  • Membrane Preparation:

    • Prepare cell membranes from a tissue or cell line expressing beta-adrenergic receptors (e.g., guinea pig ventricular myocytes).

    • Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to beta-adrenergic receptors (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled competitor (d-sotalol or l-sotalol).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Fit the data to a competition binding equation to determine the Ki (inhibitory constant) for each sotalol enantiomer.

Visualizations

Signaling_Pathway cluster_beta_adrenergic Beta-Adrenergic Signaling This compound This compound Beta-Receptor Beta-Receptor This compound->Beta-Receptor Blocks G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylate_Cyclase Adenylate Cyclase G-Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Isolating Sotalol's Class III Effects start Start with Racemic This compound Experiment observe Observe Unexpected Beta-Blockade Effects? start->observe control_exp Perform Control Experiments (Selective Beta-Blocker & Pure Class III Agent) start->control_exp use_d_sotalol Switch to d-(+)-Sotalol (Low Beta-Blockade) observe->use_d_sotalol Yes analyze Analyze and Compare Results observe->analyze No use_d_sotalol->analyze control_exp->analyze conclusion Isolate and Confirm Class III Effects analyze->conclusion

Caption: Workflow for mitigating and confirming this compound's off-target effects.

Logical_Relationship cluster_sotalol Sotalol Enantiomers and Their Effects Racemic_Sotalol Racemic this compound l_Sotalol l-(-)-Sotalol Racemic_Sotalol->l_Sotalol d_Sotalol d-(+)-Sotalol Racemic_Sotalol->d_Sotalol Beta_Blockade Beta-Blockade (Off-Target) l_Sotalol->Beta_Blockade High Affinity hERG_Block hERG Block (On-Target) l_Sotalol->hERG_Block d_Sotalol->Beta_Blockade Low Affinity d_Sotalol->hERG_Block

Caption: Relationship between Sotalol enantiomers and their on- and off-target effects.

References

Technical Support Center: Asymmetric Synthesis of d-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges in the asymmetric synthesis of d-Sotalol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low enantiomeric excess (ee) in my reaction?

Answer: Low enantiomeric excess is a common challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity or Degradation: The chiral catalyst or ligand may be sensitive to air or moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Running the reaction at a lower temperature often improves enantiomeric excess, although it may decrease the reaction rate.

  • Incorrect Stoichiometry: The ratio of the substrate to the chiral catalyst/ligand is critical. An incorrect ratio can lead to a competing, non-selective background reaction. Verify the stoichiometry of all components.

  • Interfering Functional Groups: While the methanesulfonamide NH proton in the sotalol precursor does not typically interfere with methods like CBS reduction, other functional groups on starting materials or impurities might.[1] Ensure the purity of your starting materials.

  • Racemization: The product may be racemizing under the reaction or workup conditions. This can be caused by acidic or basic conditions or elevated temperatures. Analyze the ee of a crude sample immediately after the reaction and compare it to the ee after purification.

Question: My overall reaction yield is poor. What are the likely causes and solutions?

Answer: Poor yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

  • Incomplete Conversion: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). If the reaction stalls, consider extending the reaction time, increasing the temperature (if it doesn't compromise ee), or adding more catalyst or reagent.

  • Side Reactions: A significant side reaction in sotalol synthesis is the mesylation of the secondary hydroxyl group, especially during the introduction of the methanesulfonamide group.[2] This leads to a mixture of products and reduces the yield of the desired compound.[2]

    • Solution: Use a protecting group strategy for the hydroxyl group before mesylation, or carefully control the reaction conditions (e.g., temperature, stoichiometry of methanesulfonyl chloride). The resulting mixture can often be separated by column chromatography.[2]

  • Product Loss During Purification: Sotalol is an extremely hydrophilic compound, which can complicate extraction and purification.[2] Losses can occur during aqueous workups or column chromatography.

    • Solution: Minimize aqueous washes or use saturated brine to reduce product loss. For chromatography, carefully select the stationary and mobile phases. Flash chromatography over silica gel is a reported method for purification.[2]

Question: I am struggling to separate the d- and l-enantiomers of Sotalol. What methods are effective?

Answer: If direct asymmetric synthesis is not achieving the desired purity, chiral resolution of the racemic mixture is a viable alternative.

  • Preparative Chiral HPLC: This is a highly effective method for obtaining enantiomerically pure sotalol.[3] It can be used to separate multi-milligram quantities with nearly 100% enantiomeric excess.[3]

  • Classical Resolution via Diastereomeric Salts: This classic method involves reacting the racemic sotalol with a chiral resolving agent (e.g., mandelic acid, cinchona alkaloids) to form diastereomeric salts.[1][4] These salts have different solubilities and can be separated by fractional crystallization.[4]

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic intermediates, selectively reacting with one enantiomer and allowing for the separation of the unreacted enantiomer.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of d-Sotalol? A1: The main strategies include:

  • Asymmetric Reduction: Catalytic reduction of a prochiral ketone precursor using a chiral catalyst system, such as a Corey-Bakshi-Shibata (CBS) catalyst or a chiral phosphinamide.[1][6] Biocatalytic reduction using enzymes or whole-cell systems like Candida viswanathii is also a powerful method.[7]

  • Sharpless Asymmetric Dihydroxylation: This method involves the dihydroxylation of a styrene precursor to create a chiral diol, which is then converted to d-Sotalol through several steps.[2]

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the required stereocenter.[5]

  • Chiral Resolution: Separation of a racemic mixture of sotalol or a key intermediate.[1]

Q2: How can I accurately determine the enantiomeric excess (ee) of my d-Sotalol sample? A2: Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Diastereomeric derivatives can be formed using an agent like GITC, or a chiral stationary phase column (e.g., Chiralpak) can be used for direct separation.[3][8]

  • Capillary Electrophoresis (CE): CE with a chiral selector (e.g., cyclodextrins) can achieve baseline separation of sotalol enantiomers.[9]

  • Fluorescence-Based Assays: High-throughput methods using fluorescent diastereomeric complexes can determine ee rapidly with high sensitivity.[10][11]

Q3: Which enantiomer of Sotalol is d-Sotalol and what is its primary activity? A3: d-Sotalol is the S-(+)-enantiomer.[3][12] While both the R-(-) and S-(+) enantiomers exhibit similar Class III antiarrhythmic activity (potassium channel blocking), the R-enantiomer is also a potent β-blocker.[9][12] The S-(+)-enantiomer (d-Sotalol) possesses the potassium channel blocking activity with minimal β-blocking effects.[12]

Data and Protocols

Data Tables

Table 1: Comparison of d-Sotalol Synthesis Outcomes

Method Key Intermediate Chiral Reagent/Catalyst Enantiomeric Excess (ee) Overall Yield Reference
Sharpless Dihydroxylation Chiral Diol DHQ-PHAL 94% Low (40% in final step) [2]
Biocatalytic Reduction (S)-bromo-alcohol Candida viswanathii Not specified, but high conversion 96% conversion (intermediate) [7]

| CBS Reduction | Chiral Alcohol | CBS Catalyst | Up to 92% (general ketones) | Good (generally) |[1][6] |

Table 2: Analytical Parameters for Sotalol Enantiomer Separation

Method Column/Selector Mobile Phase / Buffer Retention Times / Migration Detection Reference
Chiral HPLC Chiralpak IA (4.6 x 250 mm) 20% Ethanol (0.1% DEA) / 80% Hexane (0.1% DEA) (S)-Sotalol: 7.99 min, (R)-Sotalol: 11.88 min UV at 220 nm [3]

| Capillary Electrophoresis | Randomly methylated β-cyclodextrin | 25 mM phosphoric acid + 30 mM RAMEB (pH 2.5) | (R)-sotalol followed by (S)-sotalol | UV at 232 nm |[9] |

Experimental Protocols

Protocol 1: Synthesis of d-Sotalol via Sharpless Asymmetric Dihydroxylation (Adapted from[2])

  • Asymmetric Dihydroxylation: 4-Nitrostyrene is subjected to asymmetric dihydroxylation using AD-mix-β (or a catalyst system with DHQ-PHAL as the chiral ligand) to furnish the chiral diol intermediate. The product is purified by flash column chromatography.

  • Cyclic Sulfate Formation: The chiral diol is dissolved in dry pyridine under an argon atmosphere and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is stirred for 3 hours. The resulting crude cyclic sulfite is then oxidized with sodium periodate (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃) to produce the cyclic sulfate.

  • Ring Opening: The cyclic sulfate is refluxed with isopropylamine in THF. The isopropylamine selectively attacks the less hindered terminal carbon in an Sₙ2 reaction to yield the chiral β-hydroxypropylamine intermediate (d-Nifenalol precursor).

  • Reduction: The nitro group of the intermediate is reduced to an amine via catalytic hydrogenation using H₂/Pd-C in ethanol.

  • Mesylation: The resulting amino compound is treated with methanesulfonyl chloride in pyridine to produce the final d-Sotalol. Note: This step may form a mixture of products due to simultaneous mesylation of the hydroxyl group.[2] The final product must be purified by column chromatography.[2]

Protocol 2: Chiral Resolution of Racemic Sotalol via Preparative HPLC (Adapted from[3])

  • Sample Preparation: Prepare the free base of sotalol from its hydrochloride salt by dissolving it in a methanol/KOH solution, separating the supernatant, and re-dissolving in ethyl acetate before evaporating to dryness.[3]

  • Chromatography System:

    • HPLC System: Agilent 1100 or equivalent.

    • Column: Chiralpak IA (4.6 × 250 mm).

    • Column Temperature: 25 °C.

  • Isocratic Elution:

    • Mobile Phase A: Ethanol with 0.1% diethylamine (DEA).

    • Mobile Phase B: Hexane with 0.1% diethylamine (DEA).

    • Composition: 20% Mobile Phase A and 80% Mobile Phase B.

  • Run Parameters:

    • Run Time: 15 minutes per run.

    • Detection: UV at 220 nm.

  • Collection: Collect the fractions corresponding to the two separated enantiomer peaks. (S)-sotalol elutes at approximately 7.99 min and (R)-sotalol at 11.88 min under these conditions.[3] Combine and evaporate the respective fractions to obtain the isolated enantiomers.

Visual Guides

experimental_workflow start_end start_end process process decision decision analysis analysis sub Prochiral Precursor (e.g., Ketone) asym_rxn Asymmetric Synthesis (e.g., CBS Reduction) sub->asym_rxn crude Crude Product asym_rxn->crude analysis_ee Chiral HPLC / CE Analysis crude->analysis_ee Sample purify Purification (Chromatography) final Pure d-Sotalol purify->final check_ee Check ee? check_ee->purify ee > 98% resolution Chiral Resolution check_ee->resolution ee < 98% analysis_ee->check_ee resolution->purify troubleshoot_ee problem_node problem_node cause_node cause_node solution_node solution_node low_ee Problem: Low Enantiomeric Excess cause1 Cause: Catalyst Inactive? low_ee->cause1 cause2 Cause: Suboptimal Temp? low_ee->cause2 cause3 Cause: Product Racemization? low_ee->cause3 cause4 Cause: Impure Reagents? low_ee->cause4 sol1 Solution: Use fresh catalyst. Run under inert gas. cause1->sol1 sol2 Solution: Lower reaction temp. Optimize screening. cause2->sol2 sol3 Solution: Use milder workup. Check crude product ee. cause3->sol3 sol4 Solution: Purify starting materials. Use anhydrous solvents. cause4->sol4 synthesis_strategies center_node center_node strategy_node strategy_node type_node type_node goal Goal: Enantiopure d-Sotalol direct Direct Asymmetric Synthesis goal->direct indirect Resolution of Racemate goal->indirect reduct Asymmetric Reduction direct->reduct dihydrox Asymmetric Dihydroxylation direct->dihydrox hplc Chiral HPLC indirect->hplc salts Diastereomeric Salts indirect->salts

References

Validation & Comparative

Validating the Antiarrhythmic Effects of (-)-Sotalol in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic effects of (-)-Sotalol with other alternatives, supported by experimental data from various models. This compound, the levorotatory enantiomer of sotalol, uniquely combines Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) antiarrhythmic properties. This dual mechanism of action offers a distinct electrophysiological profile compared to other antiarrhythmic agents.

Mechanism of Action: A Dual Approach to Rhythm Control

This compound exerts its antiarrhythmic effects through two primary mechanisms:

  • Non-selective Beta-Adrenergic Blockade (Class II action): this compound competitively blocks β1- and β2-adrenergic receptors.[1][2] This action reduces the effects of catecholamines on the heart, leading to a decrease in heart rate, myocardial contractility, and atrioventricular (AV) nodal conduction.[3] The beta-blocking activity is primarily attributed to the l-isomer of sotalol.[4]

  • Potassium Channel Blockade (Class III action): this compound blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[2][5] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, thereby suppressing re-entrant arrhythmias.[2][4] Both d- and l-isomers of sotalol exhibit similar Class III effects.[4]

Comparative Efficacy of this compound

The unique combination of Class II and Class III activities in this compound results in a distinct antiarrhythmic profile compared to agents that exhibit only one of these properties or have different mechanisms of action.

Comparison with d-Sotalol

d-Sotalol is the dextrorotatory isomer and possesses almost pure Class III antiarrhythmic activity with minimal beta-blocking effects. While both isomers prolong the APD to a similar extent, the presence of beta-blockade in this compound provides additional antiarrhythmic benefits, particularly in conditions of high sympathetic tone.

Table 1: Electrophysiological Effects of d-Sotalol vs. d,l-Sotalol (as a proxy for this compound's combined effects) in Isolated Human Ventricular Muscle

ParameterConditiond-Sotalol (30 µM)d,l-Sotalol (30 µM)
Action Potential Duration at 90% Repolarization (APD90) (ms) Baseline352.0 ± 17.7 to 418.0 ± 23.8339.2 ± 17.0 to 405.0 ± 25.3
+ Isoproterenol (1 µM)317.5 ± 16.5 to 316.2 ± 28.5 (NS)288.0 ± 16.2 to 359.0 ± 25.1 (p < 0.005)
Data adapted from a study on isolated human ventricular muscle preparations. The d,l-sotalol data reflects the combined Class II and III effects, with the Class II effects being attributable to the l-isomer, this compound. (NS = Not Significant)[6]
Comparison with Amiodarone

Amiodarone is a potent antiarrhythmic with a complex mechanism of action, including blockade of potassium, sodium, and calcium channels, as well as non-competitive beta-adrenergic blockade.

Table 2: Comparative Efficacy of Sotalol and Amiodarone in a Canine Model of Tachyarrhythmias

Arrhythmia TypeSotalol EfficacyAmiodarone EfficacyP-value
Ventricular Tachycardia (VT) 90.0% (of cases)85.7% (of cases)0.531
Supraventricular Tachycardia (SVT) 71.4% (of cases)75.0% (of cases)0.483
Data from a retrospective analysis of dogs with naturally acquired tachyarrhythmias.[7][8]
Comparison with Flecainide

Flecainide is a Class Ic antiarrhythmic that primarily blocks fast sodium channels, markedly slowing conduction velocity.

Table 3: Electrophysiological Effects of Sotalol and Flecainide in the Human Atrium during Persistent Atrial Fibrillation

ParameterBaselineSotalol (1.5 mg/kg IV)BaselineFlecainide (2 mg/kg IV)
Action Potential Duration at 90% Repolarization (APD90) (ms) 108 ± 6131 ± 8 (p < 0.05)109 ± 7137 ± 10 (p < 0.05)
Effective Refractory Period (ERP) (ms) 119 ± 8139 ± 8 (p < 0.05)134 ± 9197 ± 28 (p < 0.05 vs baseline and sotalol)
Data from patients with persistent atrial fibrillation.[9]

Experimental Protocols

In Vivo Model: Conscious Canine Model of Ventricular Tachycardia

This model is used to evaluate the efficacy of antiarrhythmic drugs in a setting that closely mimics clinical ventricular arrhythmias post-myocardial infarction.

Methodology:

  • Animal Preparation: Adult mongrel dogs undergo a two-stage procedure to create a healed myocardial infarction by ligating the left anterior descending coronary artery. After a recovery period of 3-5 days, electrodes are implanted for programmed electrical stimulation (PES) and recording.

  • Induction of Ventricular Tachycardia (VT): Programmed electrical stimulation is used to induce sustained, monomorphic VT. The stimulation protocol typically involves the delivery of a train of stimuli followed by one to three extrastimuli at progressively shorter coupling intervals.

  • Drug Administration: A baseline electrophysiological study is performed to confirm the inducibility of VT. This compound or a comparator drug is then administered intravenously or orally.

  • Efficacy Assessment: After drug administration, PES is repeated to determine if VT is still inducible. The primary endpoint is the non-inducibility of sustained VT. Secondary endpoints include changes in the cycle length of induced VT, and alterations in electrophysiological parameters such as the ventricular effective refractory period (ERP) and QT interval.

  • Data Analysis: Changes in electrophysiological parameters and the incidence of VT induction before and after drug administration are compared using appropriate statistical tests.

Signaling Pathways and Mechanisms of Action

The dual mechanism of action of this compound can be visualized through its impact on distinct signaling pathways within the cardiomyocyte.

G cluster_beta Class II: Beta-Adrenergic Blockade Catecholamines Catecholamines (e.g., Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor G_protein Gs Protein BetaReceptor->G_protein sotalol This compound sotalol->BetaReceptor AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channel L-type Ca²⁺ Channel (p) PKA->Ca_channel Contraction ↓ Heart Rate ↓ Contractility Ca_channel->Contraction

Caption: Beta-Adrenergic Blockade by this compound.

G cluster_potassium Class III: Potassium Channel Blockade AP Cardiac Action Potential Phase3 Phase 3 Repolarization AP->Phase3 IKr IKr Potassium Channel (hERG) Phase3->IKr K_efflux K⁺ Efflux IKr->K_efflux sotalol_k This compound sotalol_k->IKr APD_ERP ↑ Action Potential Duration (APD) ↑ Effective Refractory Period (ERP) K_efflux->APD_ERP (delayed) Antiarrhythmic Antiarrhythmic Effect APD_ERP->Antiarrhythmic

Caption: Potassium Channel Blockade by this compound.

Conclusion

This compound's unique combination of Class II and Class III antiarrhythmic properties provides a valuable therapeutic option for the management of various cardiac arrhythmias. Its efficacy is comparable to other potent antiarrhythmics like amiodarone for certain arrhythmias and it demonstrates distinct electrophysiological effects compared to pure sodium channel blockers like flecainide. The use of novel models, such as human induced pluripotent stem cell-derived cardiomyocytes, will continue to refine our understanding of its comparative effectiveness and safety profile. The experimental data and mechanistic insights presented in this guide are intended to support researchers and clinicians in the continued evaluation and optimal utilization of this compound.

References

A Comparative Guide to the Cardiac Electrophysiology of (-)-Sotalol and (+)-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sotalol, a widely recognized antiarrhythmic agent, exists as a racemic mixture of two stereoisomers: (-)-Sotalol and (+)-Sotalol. While structurally similar, these enantiomers exhibit distinct pharmacological profiles, particularly concerning their effects on cardiac electrophysiology. This guide provides an objective comparison of this compound and (+)-Sotalol, supported by experimental data, to inform research and drug development in cardiology.

Core Electrophysiological Properties

Sotalol is classified as both a Class II and Class III antiarrhythmic agent under the Vaughan-Williams classification. Its Class II activity is attributed to non-selective beta-adrenergic blockade, while its Class III activity stems from the blockade of potassium channels, primarily the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration (APD).[1][2][3]

The key distinction between the two isomers lies in their contribution to these two effects:

  • This compound: This levorotatory isomer is responsible for virtually all of the beta-blocking (Class II) activity of the racemic mixture.[4] It also contributes to the Class III effects.

  • (+)-Sotalol: The dextrorotatory isomer, also known as d-sotalol, possesses minimal beta-blocking activity but retains potent Class III antiarrhythmic properties, equipotent to this compound in prolonging cardiac repolarization.[5][6]

Comparative Electrophysiological Effects: Quantitative Data

The following tables summarize the quantitative effects of this compound and (+)-Sotalol on key cardiac electrophysiological parameters.

ParameterThis compound(+)-SotalolTissue/ModelReference
Beta-Adrenergic Blockade
Relative PotencyHighVery Low (weak)Anesthetized dogs[6]
Action Potential Duration (APD)
APD90 Prolongation (at 27.2 µg/ml)+34%+32%Canine Ventricular Muscle[5]
APD90 Prolongation (at 27.2 µg/ml)+54%+38%Canine Purkinje Fibers[5]
Effective Refractory Period (ERP)
ERP Prolongation (at 27.2 µg/ml)+40%+29%Canine Ventricular Muscle[5]
ERP Prolongation (at 27.2 µg/ml)+49%+49%Canine Purkinje Fibers[5]
Potassium Channel Blockade (IKr/hERG)
hERG Channel Binding AffinityComparableComparableIn silico and electrophysiology[7]

Table 1: Comparison of the Electrophysiological Effects of this compound and (+)-Sotalol.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in cardiac electrophysiology. Below are detailed protocols for key experiments.

Measurement of Action Potential Duration in Isolated Cardiac Myocytes

Objective: To determine the effect of sotalol isomers on the duration of the cardiac action potential.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, canine, or guinea pig).[8][9]

  • Perforated Patch-Clamp Technique: Action potentials are recorded using the perforated patch-clamp technique to maintain the intracellular environment.[4]

  • Solutions:

    • External Solution (Tyrode's Solution): Contains (in mmol/L): NaCl 138, KCl 4, CaCl2 2.0, MgCl2 1, glucose 10, NaH2PO4 0.33, and HEPES 10, pH adjusted to 7.3.

    • Pipette Solution: Contains (in mmol/L): K-gluconate 125, KCl 20, NaCl 5, and HEPES 10, pH adjusted to 7.2 with KOH. Amphotericin B (0.44 mg/mL) is included for perforation.[4]

  • Stimulation: Myocytes are stimulated at a fixed frequency (e.g., 1 Hz) using square current pulses (3 ms duration, ~1.2x threshold) delivered through the patch pipette.

  • Data Acquisition: Action potentials are recorded at baseline and after superfusion with varying concentrations of this compound or (+)-Sotalol.

  • Analysis: The action potential duration at 90% repolarization (APD90) is measured from the recorded action potentials.[4]

Assessment of hERG Potassium Channel Blockade

Objective: To quantify the inhibitory effect of sotalol isomers on the IKr current, for which the hERG channel is the pore-forming subunit.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[10][11]

  • Whole-Cell Patch-Clamp Technique: The whole-cell configuration of the patch-clamp technique is employed to record hERG currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV for 1 second to activate the channels, and then repolarized to -50 mV to record the peak tail current.

  • Data Acquisition: hERG currents are recorded at baseline and following the application of different concentrations of this compound or (+)-Sotalol.

  • Analysis: The percentage of current block is calculated by comparing the peak tail current amplitude in the presence of the drug to the baseline amplitude.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of the sotalol isomers and a typical experimental workflow for their comparison.

cluster_Sotalol Sotalol Isomers cluster_Targets Cellular Targets cluster_Effects Electrophysiological Effects Sotalol_l This compound Beta_Receptor β-Adrenergic Receptor Sotalol_l->Beta_Receptor Strong Inhibition K_Channel Potassium Channel (IKr/hERG) Sotalol_l->K_Channel Inhibition Sotalol_d (+)-Sotalol Sotalol_d->Beta_Receptor Weak Inhibition Sotalol_d->K_Channel Inhibition Beta_Block β-Blockade (Class II) Beta_Receptor->Beta_Block AP_Prolong Action Potential Prolongation (Class III) K_Channel->AP_Prolong

Caption: Mechanism of action of this compound and (+)-Sotalol.

A Isolate Cardiac Myocytes B Establish Baseline Electrophysiological Recordings (APD, ERP) A->B C Apply this compound (Varying Concentrations) B->C D Record Electrophysiological Parameters C->D E Washout D->E F Apply (+)-Sotalol (Varying Concentrations) E->F G Record Electrophysiological Parameters F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for comparing sotalol isomers.

Conclusion

The differential pharmacology of this compound and (+)-Sotalol offers a unique opportunity to dissect the relative contributions of beta-blockade and potassium channel blockade to antiarrhythmic efficacy and proarrhythmic risk. While both isomers potently prolong the cardiac action potential, the pronounced beta-blocking activity of this compound adds another layer of electrophysiological effects, such as heart rate reduction and AV nodal conduction slowing.[6] Understanding these distinctions is crucial for the development of more targeted and safer antiarrhythmic therapies. The d-isomer, in particular, was investigated for its "pure" Class III effects, though clinical trials revealed an increased risk of mortality, highlighting the complex interplay of these mechanisms in a clinical setting.[7] This comparative guide serves as a foundational resource for researchers aiming to further explore the intricate cardiac electrophysiology of sotalol and its isomers.

References

A Comparative In Vitro Electrophysiological Analysis of (-)-Sotalol and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro electrophysiological effects of two prominent antiarrhythmic agents: (-)-Sotalol and amiodarone. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and potential cardiac liabilities of these compounds.

Executive Summary

This compound and amiodarone are both classified as Class III antiarrhythmic drugs, primarily acting by prolonging the cardiac action potential duration (APD). However, their electrophysiological profiles differ significantly. This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), leading to a "triangular" APD prolongation with marked reverse use-dependence. This characteristic contributes to a higher proarrhythmic potential, particularly the risk of Torsades de Pointes (TdP). In contrast, amiodarone is a multi-ion channel blocker, affecting not only potassium channels (IKr and IKs) but also sodium (INa) and calcium (ICaL) channels. This complex pharmacology results in a more "rectangular" and less rate-dependent APD prolongation, which is associated with a lower incidence of proarrhythmia compared to pure IKr blockers.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and amiodarone on key electrophysiological parameters as determined in various in vitro models.

Table 1: Effects on Action Potential Duration (APD) in a Rabbit Model of Atrioventricular Block [1]

ParameterAmiodarone (chronic oral)This compound (100 µM)
Mean Increase in MAP90 20 ± 5 ms25 ± 8 ms
APD Morphology Rectangular ProlongationTriangular Prolongation
APD90/APD50 Ratio 1.36 (baseline) -> 1.361.36 (baseline) -> 1.52
Reverse Use-Dependence Not significantSignificant
Induction of EADs/TdP 0 of 8 hearts6 of 13 hearts

MAP90: Monophasic Action Potential Duration at 90% repolarization. EADs: Early Afterdepolarizations. TdP: Torsades de Pointes.

Table 2: Comparative Effects on Cardiac Ion Channels (IC50 Values)

Ion ChannelAmiodaroneThis compound
IKr (hERG) ~0.8 - 2.8 µMPotent and selective block (specific IC50 values in direct comparative studies are limited)
IKs Minimal effect at therapeutic concentrationsMinimal to no effect
Late INa ~3.0 µMNot a primary target
Peak INa High concentrations (use-dependent)No significant effect
ICaL Moderate blockMinimal to no effect

IC50 values represent the concentration at which 50% of the channel current is inhibited and can vary depending on the experimental conditions and model system.

Electrophysiological Mechanisms and Signaling Pathways

The distinct electrophysiological profiles of this compound and amiodarone stem from their differential effects on various cardiac ion channels.

This compound: Selective IKr Blockade

This compound's primary mechanism of action is the blockade of the IKr channel, which is crucial for the repolarization phase of the cardiac action potential. This selective blockade leads to a prolonged APD.

sotalol_mechanism sotalol This compound ikr IKr Channel (Rapid Delayed Rectifier K+ Current) sotalol->ikr Blocks apd Action Potential Duration (APD) sotalol->apd Prolongs repolarization Repolarization (Phase 3) ikr->repolarization Mediates repolarization->apd Shortens proarrhythmia Increased Risk of EADs and TdP apd->proarrhythmia Leads to

Caption: Mechanism of this compound Action.

Amiodarone: Multi-Ion Channel Blockade

Amiodarone exhibits a more complex mechanism, interacting with multiple ion channels. This multi-channel effect contributes to its unique electrophysiological profile and lower proarrhythmic risk compared to pure IKr blockers.

amiodarone_mechanism amiodarone Amiodarone ikr IKr Channel amiodarone->ikr Blocks iks IKs Channel amiodarone->iks Blocks ina INa Channel (Late Current) amiodarone->ina Blocks ical ICaL Channel amiodarone->ical Blocks apd Action Potential Duration (APD) ikr->apd Prolongs iks->apd ina->apd Shortens ical->apd proarrhythmia Lower Risk of EADs and TdP apd->proarrhythmia

Caption: Multi-channel effects of Amiodarone.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental setups: Langendorff-perfused isolated hearts and whole-cell patch-clamp electrophysiology on isolated cardiomyocytes.

Langendorff-Perfused Isolated Heart

This ex vivo technique allows for the study of drug effects on the entire heart while maintaining its intrinsic electrical and mechanical function.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the viability of the cardiac tissue.

  • Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface using specialized electrodes to assess APD and other parameters.

  • Drug Administration: this compound or amiodarone is introduced into the perfusate at desired concentrations.

  • Data Analysis: Changes in APD, morphology, and the incidence of arrhythmias are recorded and analyzed before and after drug administration.

langendorff_workflow start Heart Isolation & Cannulation perfusion Retrograde Perfusion (Krebs-Henseleit Solution) start->perfusion baseline Baseline MAP Recordings perfusion->baseline drug Drug Administration (this compound or Amiodarone) baseline->drug post_drug Post-Drug MAP Recordings drug->post_drug analysis Data Analysis (APD, Morphology, Arrhythmias) post_drug->analysis end Conclusion analysis->end

Caption: Langendorff Perfusion Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated single cardiomyocytes, providing detailed information on the specific channels targeted by a drug.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by further suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a series of predefined voltages, and the resulting ionic currents are recorded. Specific voltage protocols are used to isolate and study individual ion currents (e.g., IKr, IKs, ICaL, INa).

  • Drug Application: The drug of interest is applied to the external solution bathing the cell.

  • Data Acquisition and Analysis: The effect of the drug on the amplitude and kinetics of the specific ion currents is measured to determine the IC50 and mechanism of block.

patch_clamp_workflow start Cardiomyocyte Isolation seal Gigaohm Seal Formation start->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp Protocol (Isolate Specific Ion Currents) whole_cell->voltage_clamp baseline Baseline Current Recording voltage_clamp->baseline drug Drug Application baseline->drug post_drug Post-Drug Current Recording drug->post_drug analysis IC50 Determination post_drug->analysis end Conclusion analysis->end

Caption: Whole-Cell Patch-Clamp Workflow.

References

Comparative Analysis of (-)-Sotalol with Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Sotalol is a distinctive antiarrhythmic agent, possessing both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties. This guide provides a comparative analysis of this compound with other prominent Class III antiarrhythmics, focusing on their mechanisms of action, electrophysiological effects, clinical efficacy, and safety profiles. The primary therapeutic action of Class III drugs lies in their ability to block the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). This effect is crucial for their antiarrhythmic action but also underlies their potential for proarrhythmic events, most notably Torsades de Pointes (TdP).

Mechanism of Action and Electrophysiological Effects

Class III antiarrhythmic agents exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential.[1][2] this compound, a non-selective beta-blocker, also inhibits the delayed rectifier potassium current (IKr).[3][4] This dual action contributes to its overall electrophysiological profile, which includes both beta-blockade and prolonged repolarization.[3] Other Class III agents like dofetilide are more selective IKr blockers, while amiodarone exhibits a broader spectrum of activity, blocking multiple ion channels including sodium and calcium channels, in addition to its antiadrenergic effects.[1][2]

The prolongation of the action potential duration by these agents leads to an increase in the QT interval on the surface electrocardiogram.[1][2][5] This effect is dose-dependent and more pronounced during chronic therapy with sotalol.[6] While this QT prolongation is integral to their antiarrhythmic efficacy, it also increases the risk of Torsades de Pointes, a serious ventricular arrhythmia.[2][7] The proarrhythmic risk varies among the different Class III agents, with sotalol and dofetilide carrying a notable risk, especially in the context of renal dysfunction.[7] Amiodarone, despite causing significant QT prolongation, has a lower risk of TdP.[2][7]

Drug Primary Mechanism of Action Other Electrophysiological Effects QTc Prolongation Torsades de Pointes Risk
This compound IKr Blocker, Non-selective β-blocker[1][3][4]Slows sinus rate, prolongs AV nodal conduction[6]Moderate to HighModerate
Amiodarone IKr, IKs, INa, ICa-L Blocker, α & β-adrenergic blocker[1][2]Slows sinus rate, prolongs AV nodal conduction[1]HighLow
Dofetilide Selective IKr Blocker[1][2]Minimal effect on heart rate or AV conductionHighHigh
Ibutilide IKr Blocker, enhances late INaMinimal effect on heart rate or AV conductionHighHigh
Dronedarone Multi-channel blocker (IKr, IKs, INa, ICa-L), α & β-adrenergic blockerSlows sinus rate, prolongs AV nodal conductionModerateLow
Clinical Efficacy and Safety Profile

The choice of a Class III antiarrhythmic agent is highly individualized and depends on the specific arrhythmia, patient comorbidities, and the drug's safety profile.[7] These agents are primarily used for the management of atrial and ventricular arrhythmias.

Atrial Fibrillation (AF): Sotalol, amiodarone, and dofetilide are all moderately effective in maintaining sinus rhythm in patients with chronic atrial fibrillation.[7] Amiodarone generally appears to be the most efficacious for this indication.[7] A network meta-analysis of studies on AF treatment suggests that while various Class III agents are effective, their efficacy and adverse reaction profiles differ.[8] For instance, one study found amiodarone to be more effective than sotalol in maintaining sinus rhythm.[9] Sotalol has been shown to be as effective as quinidine in preventing the recurrence of atrial fibrillation after DC conversion and is better tolerated.[10]

Ventricular Arrhythmias: Sotalol is effective in suppressing premature ventricular contractions and preventing inducible ventricular tachycardia and fibrillation, particularly in patients with structural heart disease.[3] It has demonstrated superior efficacy in preventing the recurrence of ventricular tachycardia and fibrillation.[11] Amiodarone is also a cornerstone in the management of life-threatening ventricular arrhythmias.[1][2]

Safety Considerations: The most significant adverse effect of sotalol and dofetilide is Torsades de Pointes, with the risk being amplified by renal impairment.[7] Amiodarone, while having a lower proarrhythmic risk, is associated with numerous non-cardiac toxicities affecting the thyroid, lungs, liver, and skin, which necessitate regular monitoring.[7] Dronedarone is contraindicated in patients with severe or recently decompensated heart failure.[2]

Drug Common Clinical Uses Key Adverse Effects Contraindications/Cautions
This compound Atrial Fibrillation, Ventricular Arrhythmias[1][7]Torsades de Pointes, Bradycardia, Fatigue[7]Severe renal impairment, sinus bradycardia, AV block
Amiodarone Atrial Fibrillation, Ventricular Tachycardia/Fibrillation[1][2][7]Pulmonary fibrosis, Thyroid dysfunction, Hepatotoxicity, Photosensitivity[7]Iodine hypersensitivity, sinus bradycardia, AV block
Dofetilide Atrial Fibrillation/Flutter[1][12]Torsades de Pointes[7]Severe renal impairment, concomitant use of certain drugs
Ibutilide Acute termination of Atrial Fibrillation/Flutter[1]Torsades de Pointes
Dronedarone Paroxysmal or persistent Atrial Fibrillation[1]GI distress, Increased serum creatinine, BradycardiaPermanent AF, severe heart failure[2]

Experimental Protocols

Assessment of IKr Blockade using Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of a test compound on the rapidly activating delayed rectifier potassium current (IKr) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or derived from human induced pluripotent stem cells.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents.[13]

    • Pipette Solution (intracellular): Contains (in mM): 125 K-gluc, 20 KCl, 5 NaCl, and 10 HEPES, pH adjusted to 7.2 with KOH.[14]

    • Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 glucose, and 5 HEPES, pH adjusted to 7.4 with NaOH.[15]

  • Voltage-Clamp Protocol:

    • The cell is held at a holding potential of -80 mV.

    • To elicit IKr, a depolarizing pulse to +20 mV for 500 ms is applied, followed by a repolarizing step to -40 mV for 1000 ms to record the IKr tail current.

  • Drug Application: The test compound (e.g., this compound) is perfused into the bath solution at various concentrations.

  • Data Analysis: The peak IKr tail current is measured before and after drug application. The concentration-response curve is then plotted to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Measurement of Action Potential Duration (APD) in Isolated Cardiomyocytes

Objective: To determine the effect of a test compound on the action potential duration of single cardiac myocytes.

Methodology:

  • Cell Preparation: As described in the IKr blockade protocol.

  • Current-Clamp Recording: Action potentials are recorded using the whole-cell current-clamp configuration of the patch-clamp technique.[15]

  • Action Potential Elicitation: Action potentials are elicited by applying brief (2 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).[14][15]

  • Drug Perfusion: The test compound is added to the extracellular solution at a defined concentration.

  • Data Acquisition and Analysis: Action potentials are recorded before and after drug administration. The APD is measured at 50% (APD50) and 90% (APD90) repolarization. The percentage change in APD is calculated to quantify the drug's effect.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_drug_action Extracellular Extracellular Space Intracellular Intracellular Space IKr IKr Channel K_ion_out K+ IKr->K_ion_out K+ Efflux Repolarization Delayed Repolarization K_ion_out->Repolarization Sotalol This compound & Other Class III Drugs Block Blockade Sotalol->Block Block->IKr APD Prolonged Action Potential Duration (APD) Repolarization->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Mechanism of Action of Class III Antiarrhythmics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Cardiomyocytes A2 Establish Whole-Cell Patch-Clamp A1->A2 B1 Record Baseline Action Potentials (1 Hz) A2->B1 B2 Perfuse with This compound B1->B2 B3 Record Action Potentials with Drug B2->B3 C1 Measure APD90 (Baseline vs. Drug) B3->C1 C2 Calculate % Change in APD C1->C2 C3 Determine Dose-Response Relationship C2->C3

Caption: Workflow for APD Measurement.

References

Validating the Beta-Blocking Activity of l-Sotalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-blocking activity of the l-isomer of sotalol with its d-isomer and other established beta-adrenergic antagonists. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive resource for validating the pharmacological properties of this compound.

Sotalol is a unique antiarrhythmic agent that exhibits both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties. It is administered as a racemic mixture of its two stereoisomers, d-sotalol and l-sotalol. While both isomers contribute to the Class III antiarrhythmic effects, the beta-blocking activity resides almost exclusively in the l-isomer.[1][2][3] This guide focuses on the experimental validation of this stereospecific beta-blocking action.

Comparative Beta-Blocking Activity

The following tables summarize the quantitative data on the beta-blocking potency and receptor binding affinity of l-sotalol in comparison to d-sotalol and other commonly used beta-blockers.

Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki values)

CompoundReceptor SubtypeKi (nM)SpeciesSource
l-Sotalol β1~641Rat[4]
d-Sotalol β1~6410Rat[4]
Propranolol β18.9-[5]
β20.6Human[6]
Metoprolol β1--[7]
Atenolol β1430 - 1513.56Human[8]

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The affinity of d-sotalol for beta-adrenergic receptors is reported to be 30 to 60 times lower than that of l-sotalol.[9]

Table 2: In Vitro Beta-Blocking Potency (pA2 values)

CompoundTissue PreparationpA2SpeciesSource
Sotalol (racemic) Cat papillary muscle4.8Cat[10]
Propranolol Cat papillary muscle8.3Cat[10]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The validation of l-sotalol's beta-blocking activity relies on established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This in vitro assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of l-sotalol, d-sotalol, and other beta-blockers to beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Hearts or specific tissues (e.g., ventricular myocardium) are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in beta-adrenergic receptors.[11] The protein concentration of the membrane preparation is determined.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol).

  • Competition: Increasing concentrations of the unlabeled test compounds (l-sotalol, d-sotalol, propranolol, etc.) are added to compete with the radioligand for binding to the receptors.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of drug effects on the heart in a controlled environment, free from systemic influences.

Objective: To assess the functional antagonism of beta-adrenergic stimulation by l-sotalol.

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.[13][14][15]

  • Retrograde Perfusion: The heart is perfused via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Functional Measurements: A balloon catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure, from which heart rate, contractility (dP/dtmax), and relaxation (dP/dtmin) can be derived.

  • Agonist Stimulation: A beta-adrenergic agonist, such as isoproterenol, is administered to increase heart rate and contractility.

  • Antagonist Application: After establishing a stable response to the agonist, l-sotalol or other beta-blockers are introduced into the perfusate.

  • Data Analysis: The ability of the antagonist to reduce or block the positive chronotropic and inotropic effects of the agonist is quantified by constructing concentration-response curves and determining the pA2 value.

Isoproterenol-Induced Tachycardia in Anesthetized Animals

This in vivo model evaluates the beta-blocking activity of a compound in a whole-animal setting.

Objective: To determine the in vivo potency of l-sotalol in antagonizing beta-agonist-induced tachycardia.

Methodology:

  • Animal Preparation: Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively. An electrocardiogram (ECG) is recorded to monitor heart rate.

  • Baseline Measurements: Baseline heart rate and blood pressure are recorded.

  • Agonist Challenge: A bolus injection or continuous infusion of isoproterenol is administered to induce a significant increase in heart rate.[16][17]

  • Antagonist Administration: Once a reproducible tachycardic response to isoproterenol is established, l-sotalol or other beta-blockers are administered intravenously.

  • Post-Antagonist Challenge: The isoproterenol challenge is repeated at various time points after antagonist administration.

  • Data Analysis: The dose of the antagonist required to reduce the isoproterenol-induced tachycardia by 50% (ED50) is determined to assess its in vivo potency.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway and the Action of l-Sotalol

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline BAR β-Adrenergic Receptor Agonist->BAR Binds to G_Protein Gs Protein (α, β, γ subunits) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction l_Sotalol l-Sotalol l_Sotalol->BAR Blocks Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Receptor_Binding Radioligand Binding Assay (Determine Ki) Tissue_Bath Isolated Tissue/Organ Bath (e.g., Langendorff Heart) (Determine pA2) Tachycardia_Model Isoproterenol-Induced Tachycardia Model (Determine ED50) Receptor_Binding->Tachycardia_Model Tissue_Bath->Tachycardia_Model Conclusion Conclusion: Validate l-Sotalol's β-blocking activity Tachycardia_Model->Conclusion Start Hypothesis: l-Sotalol is a β-blocker Start->Receptor_Binding Start->Tissue_Bath Sotalol_Isomers Racemic_Sotalol Racemic Sotalol l_Sotalol l-Sotalol Racemic_Sotalol->l_Sotalol d_Sotalol d-Sotalol Racemic_Sotalol->d_Sotalol Beta_Blockade Class II Activity (Beta-Blockade) l_Sotalol->Beta_Blockade Primarily Responsible K_Channel_Blockade Class III Activity (K⁺ Channel Blockade) l_Sotalol->K_Channel_Blockade d_Sotalol->Beta_Blockade Negligible Activity d_Sotalol->K_Channel_Blockade

References

A Head-to-Head Comparison of (-)-Sotalol and Other Beta-Blockers in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Sotalol with other beta-blockers, focusing on their performance in preclinical and clinical research. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the distinct pharmacological properties of these agents.

Executive Summary

This compound is a non-selective beta-adrenergic blocker that uniquely possesses both Class II and Class III antiarrhythmic properties. This dual mechanism of action distinguishes it from traditional beta-blockers. The l-enantiomer, this compound, is responsible for the drug's beta-blocking activity, while both the d- and l-enantiomers exhibit Class III effects through potassium channel blockade. This guide will delve into the comparative efficacy, safety, and mechanistic differences between this compound and other commonly used beta-blockers, supported by experimental data from key research studies.

Mechanism of Action: A Tale of Two Classes

This compound's distinctive profile arises from its ability to function as both a non-selective beta-blocker and a potassium channel blocker.

  • Class II Activity (Beta-Blockade): Like other non-selective beta-blockers such as propranolol, this compound competitively blocks β1- and β2-adrenergic receptors. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.

  • Class III Activity (Potassium Channel Blockade): Uniquely among beta-blockers, sotalol also blocks the delayed rectifier potassium current (IKr). This prolongs the duration of the cardiac action potential and the effective refractory period, which is the basis of its Class III antiarrhythmic effect. Both enantiomers of sotalol share this property.[1][2]

In contrast, other beta-blockers are categorized based on their selectivity for β1-adrenergic receptors:

  • Cardioselective (β1-selective) Beta-Blockers: (e.g., Metoprolol, Atenolol, Bisoprolol) primarily target β1 receptors in the heart, leading to fewer peripheral and pulmonary side effects compared to non-selective agents.

  • Non-selective (β1 and β2) Beta-Blockers: (e.g., Propranolol, Nadolol) block both receptor subtypes.

  • Third-Generation Beta-Blockers: (e.g., Carvedilol, Labetalol) possess additional vasodilatory properties, often through alpha-adrenergic blockade.

Comparative Efficacy

The dual action of this compound often translates to a different efficacy profile compared to traditional beta-blockers, particularly in the management of arrhythmias.

Ventricular Arrhythmias

In a double-blind, randomized, multicenter, placebo-controlled, parallel study, sotalol was found to be more powerful than propranolol in suppressing complex ventricular arrhythmias.[3][4] At the final evaluation, there was an 80% reduction in ventricular premature complexes (VPCs) per hour with sotalol compared to a 50% reduction with propranolol.[4] An adequate therapeutic response was achieved in 56% of patients on sotalol versus 29% on propranolol.[4]

Atrial Fibrillation

The efficacy of sotalol in maintaining sinus rhythm after cardioversion for atrial fibrillation has been compared to several beta-blockers with varying results.

  • vs. Bisoprolol: A study comparing sotalol (160 mg/day) and bisoprolol (5 mg/day) for maintaining sinus rhythm after electrical cardioversion of atrial fibrillation found them to be equally effective.[5] After 12 months, 59% of all patients remained in sinus rhythm, with no significant difference between the two groups (41% recurrence on sotalol vs. 42% on bisoprolol).[5]

  • vs. Atenolol: In a prospective, randomized, open-label crossover study, sotalol (80 mg twice daily) and atenolol (50 mg daily) showed no significant difference in controlling the frequency or duration of paroxysmal atrial fibrillation.[6][7][8] However, a separate study on patients post-cardiac surgery found that low-dose oral sotalol significantly reduced the occurrence of atrial fibrillation compared to atenolol (10% vs. 22%).[9]

  • vs. Metoprolol: In a study of patients with chronic atrial fibrillation who had undergone digitalization, sotalol was found to be superior to metoprolol for ventricular rate control, particularly during submaximal exercise.[10][11]

Comparative Safety and Tolerability

The safety profiles of this compound and other beta-blockers reflect their mechanisms of action.

Adverse EventThis compoundOther Beta-Blockers (Non-selective)Other Beta-Blockers (Cardioselective)
Proarrhythmia (Torsades de Pointes) Higher risk due to QT prolongation (Class III effect).[5]Lower risk.Lower risk.
Bradycardia Common.Common.Common.
Bronchospasm Risk in susceptible individuals (non-selective β2 blockade).Similar risk to this compound.Lower risk compared to non-selective agents.
Fatigue/Dizziness Common.Common.Common.

In the sotalol versus bisoprolol study for maintaining sinus rhythm, life-threatening proarrhythmias (torsade de pointes) occurred in 3.1% of patients on sotalol, while none were observed in the bisoprolol group.[5] Symptomatic bradycardia occurred at similar rates in both groups.[5]

A comparison with propranolol in patients with chronic ventricular arrhythmia showed that side effects were more frequent in the propranolol group.[12]

Data Presentation

Table 1: Head-to-Head Comparison of this compound and Other Beta-Blockers in Clinical Trials

ComparisonIndicationKey Efficacy FindingsKey Safety FindingsReference
This compound vs. Propranolol Chronic Ventricular ArrhythmiaSotalol showed a greater reduction in VPCs (80% vs. 50%) and a higher therapeutic response rate (56% vs. 29%).[4]Side effects were more frequent with propranolol. Proarrhythmic effects were noted in one patient on sotalol.[12][3][4][12]
This compound vs. Bisoprolol Maintenance of Sinus Rhythm in Atrial FibrillationEqually effective in maintaining sinus rhythm after 12 months (59% remained in sinus rhythm in both groups).[5]Torsades de pointes occurred in 3.1% of sotalol patients, none in the bisoprolol group. Similar rates of symptomatic bradycardia.[5][5]
This compound vs. Atenolol Paroxysmal Atrial FibrillationNo significant difference in ECG or symptomatic control of PAF in one study.[6][7][8] Sotalol was superior in preventing post-operative AF in another study (10% vs. 22%).[9]Treatments were equally tolerated in the PAF study.[8][6][7][8][9]
This compound vs. Metoprolol Ventricular Rate Control in Chronic Atrial FibrillationSotalol was superior to metoprolol in controlling heart rate, especially during submaximal exercise.[10][11]Both drugs were safe and effective for heart rate control.[10][10][11]

Experimental Protocols

Sotalol vs. Propranolol for Chronic Ventricular Arrhythmia
  • Study Design: A double-blind, parallel comparison study.

  • Patient Population: 30 patients with chronic symptomatic ventricular arrhythmia ( >30 PVCs/hour).

  • Methodology: Following a placebo baseline period, patients received four weeks of active treatment with either sotalol or propranolol. Efficacy was assessed by a 75% or greater reduction in PVCs during 24-hour Holter monitoring.[12]

Sotalol vs. Bisoprolol for Maintenance of Sinus Rhythm in Atrial Fibrillation
  • Study Design: A randomized trial.

  • Patient Population: 128 patients with persistent atrial fibrillation after electrical cardioversion.

  • Methodology: Patients were randomized to receive either sotalol (80 mg twice daily) or bisoprolol (5 mg once daily). Follow-up evaluations were conducted at 1 day, 1 month, and then at 3-month intervals for a total of 12 months. The primary endpoint was the recurrence of atrial fibrillation.[2][5]

Sotalol vs. Atenolol for Paroxysmal Atrial Fibrillation
  • Study Design: A prospective, randomized, open-label, crossover study.

  • Patient Population: 47 outpatients with symptomatic paroxysmal atrial fibrillation.

  • Methodology: Patients were randomized to one month of treatment with either sotalol (80 mg twice daily) or atenolol (50 mg once daily). After the first month, patients crossed over to the other treatment for another month. Efficacy was assessed using 72-hour ambulatory ECG monitoring before and after each treatment period.[6][7][8]

Sotalol vs. Metoprolol for Ventricular Rate Control in Chronic Atrial Fibrillation
  • Study Design: A randomized, single-blinded, crossover study.

  • Patient Population: 23 patients with chronic atrial fibrillation who were already receiving digitalis.

  • Methodology: Patients received a 4-week placebo period, followed by 4 weeks of treatment with sotalol and 4 weeks with metoprolol in a random order. At the end of each period, assessments included 24-hour ECG monitoring, a cardiopulmonary exercise test, and a handgrip maneuver.[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Beta-Adrenergic Receptor Blockade

Beta_Blockade_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Leads to Sotalol This compound & Other Beta-Blockers Sotalol->Beta_Receptor Blocks

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Signaling Pathway of Sotalol's Class III Antiarrhythmic Action

Sotalol_ClassIII_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular K_Channel Delayed Rectifier Potassium Channel (IKr) K_Efflux K⁺ Efflux K_Channel->K_Efflux Repolarization Repolarization K_Channel->Repolarization Prolongs K_Efflux->Repolarization Causes AP_Duration Action Potential Duration Repolarization->AP_Duration Determines Repolarization->AP_Duration Prolongs Refractory_Period Effective Refractory Period AP_Duration->Refractory_Period Influences AP_Duration->Refractory_Period Prolongs Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias Refractory_Period->Arrhythmia_Suppression Leads to Sotalol Sotalol (d- and l-enantiomers) Sotalol->K_Channel Blocks

Caption: Mechanism of Sotalol's Class III antiarrhythmic effect via potassium channel blockade.

Experimental Workflow for a Crossover Clinical Trial

Crossover_Trial_Workflow cluster_setup Study Setup cluster_groupA Group A cluster_groupB Group B cluster_groupA2 Group A Crossover cluster_groupB2 Group B Crossover Patient_Recruitment Patient Recruitment (e.g., Paroxysmal AF) Baseline_Assessment Baseline Assessment (e.g., 72h Holter) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A1 Treatment Period 1: This compound Randomization->Treatment_A1 Treatment_B1 Treatment Period 1: Atenolol Randomization->Treatment_B1 Assessment_A1 Assessment 1 (e.g., 72h Holter) Treatment_A1->Assessment_A1 Washout Washout Period Assessment_A1->Washout Assessment_B1 Assessment 1 (e.g., 72h Holter) Treatment_B1->Assessment_B1 Assessment_B1->Washout Treatment_A2 Treatment Period 2: Atenolol Washout->Treatment_A2 Treatment_B2 Treatment Period 2: This compound Washout->Treatment_B2 Assessment_A2 Assessment 2 (e.g., 72h Holter) Treatment_A2->Assessment_A2 Analysis Data Analysis (Comparison of Treatments) Assessment_A2->Analysis Assessment_B2 Assessment 2 (e.g., 72h Holter) Treatment_B2->Assessment_B2 Assessment_B2->Analysis

Caption: A typical experimental workflow for a crossover clinical trial comparing two drugs.

References

A Cross-Species Examination of (-)-Sotalol's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

(-)-Sotalol, the levorotatory isomer of sotalol, exhibits a unique dual mechanism of action as both a non-selective β-adrenergic receptor antagonist (Class II antiarrhythmic) and a potassium channel blocker (Class III antiarrhythmic). This guide provides a comprehensive cross-species comparison of the electrophysiological and hemodynamic effects of this compound, with a focus on preclinical animal models relevant to human pharmacology. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the species-specific nuances of this compound.

Electrophysiological and Hemodynamic Effects: A Quantitative Comparison

The following tables summarize the key electrophysiological and hemodynamic parameters affected by this compound administration across various species. These data are extracted from multiple preclinical studies and highlight the species-specific differences in response to the drug.

Table 1: Electrophysiological Effects of this compound

ParameterDogRatRabbitCynomolgus MonkeyHorse
QTc Interval Prolongation Significant, dose-dependent prolongation.[1][2][3][4]Prolongation observed, but may be reduced by inflammatory conditions.[5]Data not availableDose-dependent prolongation.[4]Significant increase after IV administration.[6]
Action Potential Duration (APD) Prolongation Reverse use-dependent prolongation.[2] Lengthening of APD in Purkinje fibers is greater in neonatal dogs compared to adults.[7]Not explicitly detailedData not availableData not availableData not available
Effective Refractory Period (ERP) Prolongation Dose-dependent increases in ventricular and atrial refractoriness.[8][9]Data not availableData not availableData not availableData not available
Heart Rate Reduction Decrease in heart rate observed.[3][4]Inflammation did not significantly influence the effect of sotalol on heart rate.[5]Data not availableDose-dependent decrease.[4]Reduction in heart rate.[10]

Table 2: Pharmacokinetic Parameters of Sotalol (Racemic Mixture unless specified)

ParameterDogRatRabbitCynomolgus MonkeyHorse
Bioavailability 75-90% (oral solution).[11]Data not availableData not availableData not available48% (oral).[6]
Half-life (t½) 4.30 +/- 0.40 hr.[12]Data not availableData not availableData not available15.24 h (elimination).[6]
Metabolism Not metabolized.[10]Negligibly bound to plasma proteins and mainly eliminated unchanged via the renal route.[5]Data not availableData not availableNot metabolized.[10]
Excretion Primarily through the kidneys.[10][12]Primarily renal.[5]Data not availableData not availablePrimarily through the kidneys.[10]

Signaling Pathways and Mechanisms of Action

This compound's dual action on the heart is a key aspect of its pharmacological profile. The following diagrams illustrate the signaling pathways involved.

cluster_beta β-Adrenergic Receptor Blockade (Class II) Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor G-protein G-protein Beta-1 Receptor->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Ca Channel Phosphorylation Ca Channel Phosphorylation PKA->Ca Channel Phosphorylation Increased Ca Influx Increased Ca Influx Ca Channel Phosphorylation->Increased Ca Influx Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Ca Influx->Increased Heart Rate & Contractility (-)-Sotalol_beta This compound (-)-Sotalol_beta->Beta-1 Receptor blocks

β-Adrenergic Receptor Blockade Pathway

cluster_kcn Potassium Channel Blockade (Class III) Action Potential Action Potential Delayed Rectifier K Channel Delayed Rectifier K Channel Action Potential->Delayed Rectifier K Channel activates K Efflux K Efflux Delayed Rectifier K Channel->K Efflux Prolonged APD Prolonged APD Delayed Rectifier K Channel->Prolonged APD inhibition leads to Repolarization Repolarization K Efflux->Repolarization Repolarization->Action Potential ends (-)-Sotalol_kcn This compound (-)-Sotalol_kcn->Delayed Rectifier K Channel blocks

Potassium Channel Blockade Mechanism

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of this compound.

1. In Vivo Electrophysiology Study in Anesthetized Dogs

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital sodium.

  • Surgical Preparation: Catheters are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration. A multi-electrode catheter is positioned in the right ventricle for recording intracardiac electrograms and for programmed electrical stimulation.

  • Data Acquisition: Lead II of the surface electrocardiogram (ECG) is monitored to measure heart rate, PR interval, QRS duration, and QT interval. Intracardiac recordings are used to measure the atrial-His (AH) and His-ventricular (HV) intervals.

  • Experimental Protocol:

    • Baseline electrophysiological parameters are recorded.

    • This compound is administered intravenously as a bolus or a continuous infusion.

    • Electrophysiological measurements are repeated at predefined time points after drug administration.

    • Programmed electrical stimulation is performed to assess changes in the ventricular effective refractory period (VERP).

  • Data Analysis: Changes in electrophysiological parameters from baseline are calculated and statistically analyzed.

2. Telemetry Studies in Conscious Cynomolgus Monkeys

  • Animal Model: Cynomolgus monkeys instrumented with telemetry transmitters.

  • Housing: Animals are housed in individual cages allowing for free movement.

  • Data Acquisition: The telemetry system continuously records ECG, heart rate, and arterial blood pressure.

  • Experimental Protocol:

    • A baseline recording period of at least 24 hours is established.

    • This compound is administered orally.

    • Cardiovascular parameters are continuously monitored for a specified period post-dosing.

  • Data Analysis: Time-matched data from the pre-dose and post-dose periods are compared to assess the effects of this compound.

Animal Model Selection Animal Model Selection Surgical Instrumentation Surgical Instrumentation Animal Model Selection->Surgical Instrumentation Baseline Data Collection Baseline Data Collection Surgical Instrumentation->Baseline Data Collection Drug Administration Drug Administration Baseline Data Collection->Drug Administration Post-Dose Data Collection Post-Dose Data Collection Drug Administration->Post-Dose Data Collection Data Analysis Data Analysis Post-Dose Data Collection->Data Analysis Results Results Data Analysis->Results

General Experimental Workflow

Discussion and Conclusion

The preclinical data on this compound reveal both consistent and species-variable effects. The prolongation of the QTc interval and a reduction in heart rate are generally observed across species, consistent with its dual mechanism of action. However, the magnitude of these effects and the pharmacokinetic profile can differ significantly. For instance, the oral bioavailability of sotalol is notably higher in dogs compared to horses.[6][11] Furthermore, factors such as age and underlying health conditions, like inflammation in rats, can influence the drug's efficacy.[5][7]

These species-specific differences underscore the importance of careful model selection in preclinical drug development. The dog has been a widely used model for cardiovascular safety pharmacology, and the data for sotalol in this species are extensive.[4] However, the cynomolgus monkey also serves as a valuable non-rodent model. The choice of species should be guided by the specific research questions and the translational relevance to human physiology.

This comparative guide provides a foundational overview of the cross-species effects of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to consider the experimental context when interpreting these findings.

References

A Comparative Guide: Validating In Silico Models of (-)-Sotalol's Action with In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico models and in vitro experimental data related to the cardiac action of (-)-sotalol, a non-selective β-adrenergic blocker and a class III antiarrhythmic agent.[1][2] this compound's primary antiarrhythmic effect is attributed to its blockade of the rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), which prolongs the cardiac action potential and the QT interval.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate a comprehensive understanding of the current state of sotalol modeling and its experimental validation.

Data Presentation: In Silico vs. In Vitro Comparison

The following tables summarize quantitative data from both computational models and experimental studies on this compound's effects.

Table 1: Comparison of this compound's Effect on hERG/IKr Current

ParameterIn Silico Model PredictionIn Vitro Experimental Data
Binding Affinity (Ki/KD/IC50) Predicted comparable hERG channel binding affinities for d- and l-sotalol via molecular dynamics simulations.[3][4] Low-energy-score binding poses show interaction with aromatic canonical drug-binding residues Y652 and F656.[5]Ki of 100 μM for D-sotalol from displacement of tritiated dofetilide in guinea-pig ventricular myocytes.[5] IC50 values of ~290 µM have been reported.[6][7] Whole-cell patch-clamp measurements on hERG channels in HEK-293 cells validated comparable affinities for d- and l-sotalol.[3]
Binding Site Docking in a MthK-based hERG pore model suggests interaction with Y652 and F656 residues in the inner cavity.[5] The smaller size of sotalol may limit simultaneous contact with aromatic and pore-helix residues, explaining its lower affinity compared to other methanesulphonanilides.[5]Experimental data suggest that Y652 in the S6 segment plays an important role in sotalol's ability to block hERG.[6]

Table 2: Comparison of this compound's Electrophysiological Effects

ParameterIn Silico Model PredictionIn Vitro Experimental Data
Action Potential Duration (APD) Prolongation Multi-scale models incorporating IKr block show a rate and dose-dependent increase in APD.[8][9] Simulations predicted that increasing sotalol concentration leads to an increase in APD90.[9]Sotalol (10-4 mol/L) prolonged action potential duration in isolated guinea pig hearts.[10]
QT Interval Prolongation Multi-scale functional computational models, incorporating both hERG block and stereoselective beta-adrenergic receptor inhibition, predicted QT interval prolongation in good agreement with clinical data.[3]Sotalol (50 µM and 100 µM) led to a significant increase in the QT interval in isolated rabbit hearts.[11] Intravenous sotalol significantly lengthened the corrected QT interval (QTc).[12]
Early Afterdepolarizations (EADs) Not explicitly found in the provided search results.Sotalol led to early afterdepolarizations in 6 of 13 isolated rabbit hearts after lowering potassium concentration.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, providing direct evidence of ion channel blockade by a compound.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are commonly used.[3]

  • Procedure:

    • Cells are cultured and prepared on glass coverslips.

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane.

    • A small amount of suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.

    • A stronger suction pulse is then applied to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior (the "whole-cell" configuration).

    • Voltage clamp protocols are applied to control the cell membrane potential and elicit hERG channel currents.

    • A baseline recording of the hERG current is established.

    • A solution containing this compound is then perfused over the cell.

    • The hERG current is recorded again in the presence of the drug to determine the extent of channel block.[3]

  • Data Analysis: The reduction in current amplitude in the presence of sotalol is used to calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the ion channel activity.

Isolated Langendorff-Perfused Rabbit Heart

This ex vivo model allows for the study of a drug's effects on the electrophysiology of the whole heart in a controlled environment.

  • Animal Model: Male rabbits are used in these studies.[11]

  • Procedure:

    • The rabbit is heparinized and anesthetized.

    • The heart is rapidly excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Up to eight simultaneous epicardial and endocardial monophasic action potentials (MAPs) are recorded using specialized electrodes.

    • A baseline recording of MAPs and a pseudo-electrocardiogram (ECG) are obtained.

    • Sotalol is then added to the perfusate at various concentrations (e.g., 10-100 µM).[11]

    • Changes in MAP duration, QT interval, and the occurrence of arrhythmias are recorded and analyzed.[11]

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow for validating in silico models.

sotalol_mechanism cluster_beta_blockade Class II Action: Beta-Adrenergic Blockade cluster_potassium_blockade Class III Action: Potassium Channel Blockade sotalol1 This compound beta_receptor β-Adrenergic Receptor sotalol1->beta_receptor Blocks g_protein G-Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx sotalol2 This compound herg_channel hERG (I_Kr) K⁺ Channel sotalol2->herg_channel Blocks k_efflux ↓ K⁺ Efflux herg_channel->k_efflux repolarization Delayed Repolarization k_efflux->repolarization apd ↑ Action Potential Duration repolarization->apd qt ↑ QT Interval apd->qt

Caption: Mechanism of action of this compound.

validation_workflow cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation cluster_comparison Model Validation md_sim Molecular Dynamics Simulations channel_model Ion Channel Model (e.g., Markov Model) md_sim->channel_model docking Molecular Docking docking->channel_model qsar QSAR Models qsar->channel_model cell_model Cellular Action Potential Model channel_model->cell_model tissue_model Tissue/Organ Level Model (Pseudo-ECG) cell_model->tissue_model comparison Compare Predictions with Experimental Data tissue_model->comparison patch_clamp Patch-Clamp (hERG-expressing cells) patch_clamp->comparison isolated_cells Isolated Cardiomyocytes isolated_cells->comparison tissue_prep Isolated Cardiac Tissue (e.g., Trabeculae) tissue_prep->comparison langendorff Langendorff Heart langendorff->comparison refinement Model Refinement comparison->refinement refinement->channel_model

References

Comparative Efficacy of (-)-Sotalol and Newer Antiarrhythmic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of (-)-Sotalol against newer antiarrhythmic drugs, including amiodarone, dronedarone, dofetilide, and vernakalant. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and cellular signaling pathways.

Comparative Efficacy: Quantitative Data

The following tables summarize the key efficacy and safety data from comparative clinical trials involving this compound and newer antiarrhythmic agents.

Table 1: Efficacy in Conversion of Atrial Fibrillation (AF) to Sinus Rhythm

Drug ComparisonStudy/TrialPatient PopulationConversion RateTime to ConversionCitation
Sotalol vs. Amiodarone Meta-analysisRecent Onset AFSotalol: 88%, Amiodarone: 77%-[1]
Persistent AFSotalol: 22%, Amiodarone: 27%-[1]
SAFE-T TrialPersistent AFSpontaneous Conversion (in 28 days): Sotalol: 24.2%, Amiodarone: 27.1%-[2]
Sotalol vs. Dofetilide Retrospective StudySymptomatic AFPharmacological Cardioversion: Sotalol: 62.5%, Dofetilide: 58% (p=0.58)-[3][4]
Atrial FlutterSotalol: 19%, Dofetilide: 70%-[5]
Vernakalant vs. Placebo ACT I & III TrialsRecent Onset AF (3h to 7d)Vernakalant: 51.7%, Placebo: 4.0% (within 90 min)Median: 11 minutes[6][7]
Vernakalant vs. Amiodarone Head-to-head TrialShort-duration AF (3-48h)Vernakalant significantly higher conversion rate within 90 minutes-[6]

Table 2: Efficacy in Maintenance of Sinus Rhythm

Drug ComparisonStudy/TrialPatient PopulationEfficacy OutcomeCitation
Sotalol vs. Amiodarone SAFE-T TrialPersistent AFMedian time to AF recurrence: Sotalol: 74 days, Amiodarone: 487 days (p<0.001)[2]
Ischemic Heart DiseaseMedian time to AF recurrence: Sotalol: 428 days, Amiodarone: 569 days (p=0.53)[2]
Sotalol vs. Dronedarone Retrospective CohortPost-Catheter AblationLower risk of cardiovascular hospitalization with dronedarone at 3, 6, and 12 months.[8][9]
Sotalol vs. Dofetilide Head-to-head Comparison-Maintained sinus rhythm at 6 months: Sotalol: 59%, Dofetilide: 71%[5]

Table 3: Safety and Adverse Events

Drug ComparisonStudy/TrialKey Safety FindingsCitation
Sotalol vs. Amiodarone SAFE-T TrialNo significant differences in major adverse events.[2]
Sotalol vs. Dronedarone Retrospective CohortDronedarone associated with a lower risk of proarrhythmia.[8][9]
Veterans Health Admin. DataDronedarone had a lower risk of ventricular proarrhythmic events and symptomatic bradycardia. No significant difference in cardiovascular hospitalization or all-cause mortality.[10]
Sotalol vs. Dofetilide Retrospective StudyNo significant differences in rates of bradycardia, Torsades de Pointes, or drug discontinuation. Dofetilide caused significantly higher QTc prolongation.[3][4]
Vernakalant Various TrialsGenerally well-tolerated. Serious adverse events included hypotension and transient AV block. No cases of Torsades de Pointes reported in key trials.[11]

Experimental Protocols

Below are summaries of the methodologies for key comparative trials.

Sotalol-Amiodarone Fibrillation Efficacy Trial (SAFE-T)
  • Objective: To compare the efficacy of sotalol, amiodarone, and placebo in maintaining sinus rhythm in patients with persistent atrial fibrillation.[12][13]

  • Design: Randomized, double-blind, multicenter, placebo-controlled trial.[12]

  • Participants: 665 patients with persistent atrial fibrillation receiving anticoagulants.[2]

  • Intervention:

    • Amiodarone Group: 800 mg/day for 14 days, then 600 mg/day for 14 days, followed by 300 mg/day for one year, and 200 mg/day thereafter.[14]

    • Sotalol Group: 80 mg twice daily for one week, then 160 mg twice daily.[14]

    • Placebo Group. [2]

  • Primary Outcome: Time to the first recurrence of atrial fibrillation, monitored weekly via transtelephonic ECG starting from day 28.[2]

  • Follow-up: 1 to 4.5 years.[2]

Dronedarone vs. Sotalol After Catheter Ablation
  • Objective: To compare the effectiveness and safety of dronedarone and sotalol after atrial fibrillation ablation.[8]

  • Design: A comparative analysis of propensity score-matched retrospective cohorts using the IBM MarketScan Research Databases.[8][9]

  • Participants: Patients who underwent atrial fibrillation ablation and were subsequently treated with either dronedarone or sotalol. The propensity-score matching resulted in 2,224 patients in each group.[8][9]

  • Outcomes of Interest: Cardiovascular hospitalization, proarrhythmia, repeat ablation, and cardioversion.[8][9]

  • Follow-up: 1 year.[8]

Dofetilide vs. Sotalol Initiation Study
  • Objective: To compare the safety and efficacy of inpatient initiation of dofetilide versus sotalol for symptomatic atrial fibrillation.[3][4]

  • Design: Single-center retrospective study of consecutive patients.[4]

  • Participants: 378 patients admitted for initiation of either dofetilide (n=298) or sotalol (n=80).[4]

  • Primary Endpoints: Rates of successful pharmacological cardioversion, QT interval prolongation, adverse events (bradycardia, Torsades de Pointes), and drug discontinuation.[4]

Atrial Arrhythmia Conversion Trial (ACT) - Vernakalant
  • Objective: To assess the efficacy and safety of vernakalant for the rapid conversion of recent-onset atrial fibrillation.[7]

  • Design: Randomized, double-blind, placebo-controlled trial.[7]

  • Participants: Patients with sustained atrial fibrillation for 3 hours to 7 days.[15]

  • Intervention:

    • Vernakalant Group: A 10-minute infusion of 3.0 mg/kg, followed by a 15-minute observation. If AF persisted, a second 10-minute infusion of 2.0 mg/kg was administered.[15]

    • Placebo Group. [15]

  • Primary Endpoint: Conversion to sinus rhythm for at least 1 minute within 90 minutes of the start of the infusion.[15]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action for this compound and the newer antiarrhythmic drugs.

This compound

This compound exhibits both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) antiarrhythmic properties.[16][17][18] It non-selectively blocks β1- and β2-adrenergic receptors, reducing heart rate and myocardial contractility.[19] Its Class III action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period in atrial and ventricular tissues.[16][17]

sotalol_mechanism cluster_membrane Cardiomyocyte Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_ion Ca²⁺ Influx ca_channel->ca_ion ikr_channel IKr Potassium Channel (hERG) k_ion K⁺ Efflux ikr_channel->k_ion sotalol This compound sotalol->beta_receptor Blocks sotalol->ikr_channel Blocks outcome1 ↓ Heart Rate ↓ Contractility sotalol->outcome1 Leads to outcome2 ↑ Action Potential Duration ↑ Effective Refractory Period sotalol->outcome2 Leads to catecholamines Catecholamines catecholamines->beta_receptor Activates

Caption: Mechanism of action of this compound.

Amiodarone

Amiodarone is a complex antiarrhythmic drug with effects from all four Vaughan Williams classes. Its primary action is as a Class III agent, blocking potassium channels (IKr and IKs) to prolong repolarization.[20][21] It also exhibits Class I effects by blocking sodium channels, Class II effects through non-competitive beta-adrenergic blockade, and Class IV effects by blocking calcium channels.[20][22][23]

amiodarone_mechanism cluster_membrane Cardiomyocyte Membrane na_channel Na⁺ Channel ca_channel Ca²⁺ Channel k_channel K⁺ Channels (IKr, IKs) beta_receptor β-Adrenergic Receptor amiodarone Amiodarone amiodarone->na_channel Blocks (Class I) amiodarone->ca_channel Blocks (Class IV) amiodarone->k_channel Blocks (Class III) amiodarone->beta_receptor Blocks (Class II) outcome ↑ APD & ERP ↓ Conduction Velocity ↓ Heart Rate amiodarone->outcome

Caption: Multi-channel blockade by Amiodarone.

Dronedarone

Dronedarone is a non-iodinated derivative of amiodarone, also exhibiting multichannel blocking properties (Classes I, II, III, and IV).[1][24][25][26] It blocks sodium, potassium, and calcium channels, and has anti-adrenergic effects.[25][27] Its structure was modified to reduce thyroid toxicity and shorten its half-life compared to amiodarone.[1]

dronedarone_mechanism cluster_membrane Cardiomyocyte Membrane na_channel Na⁺ Channel ca_channel Ca²⁺ Channel k_channel K⁺ Channels beta_receptor β-Adrenergic Receptor dronedarone Dronedarone dronedarone->na_channel Blocks (Class I) dronedarone->ca_channel Blocks (Class IV) dronedarone->k_channel Blocks (Class III) dronedarone->beta_receptor Blocks (Class II) outcome ↑ APD & ERP ↓ Conduction ↓ Heart Rate dronedarone->outcome

Caption: Multi-channel effects of Dronedarone.

Dofetilide

Dofetilide is a "pure" Class III antiarrhythmic agent.[28] Its primary mechanism of action is the potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[29][30][31][32] This action prolongs the action potential duration and the effective refractory period without affecting conduction velocity.[28]

dofetilide_mechanism cluster_membrane Cardiomyocyte Membrane ikr_channel IKr Potassium Channel (hERG) k_ion K⁺ Efflux ikr_channel->k_ion dofetilide Dofetilide dofetilide->ikr_channel Selectively Blocks outcome ↑ Action Potential Duration ↑ Effective Refractory Period dofetilide->outcome

Caption: Selective IKr blockade by Dofetilide.

Vernakalant

Vernakalant is a relatively atrial-selective antiarrhythmic drug. It blocks several ion channels that are more prominent in the atria, including the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh).[33][34] It also blocks atrial-predominant sodium channels in a rate-dependent manner.[33] This atrial selectivity is thought to reduce the risk of ventricular proarrhythmias.[33][34]

vernakalant_mechanism cluster_atrium Atrial Cardiomyocyte Membrane ikur_channel IKur Channel ikach_channel IKACh Channel na_channel_atrial Atrial Na⁺ Channel vernakalant Vernakalant vernakalant->ikur_channel Blocks vernakalant->ikach_channel Blocks vernakalant->na_channel_atrial Blocks (Rate-dependent) outcome ↑ Atrial Refractory Period ↓ Reentry vernakalant->outcome

Caption: Atrial-selective mechanism of Vernakalant.

Summary and Conclusion

The choice of an antiarrhythmic drug for the management of atrial fibrillation is complex and depends on the specific clinical scenario, including the type of AF (paroxysmal, persistent, or permanent), the presence of underlying structural heart disease, and the goal of therapy (rate vs. rhythm control).

  • This compound remains a viable option, particularly for patients without significant structural heart disease, offering both rhythm and rate control through its dual mechanism of action. However, its efficacy in maintaining sinus rhythm is generally lower than that of amiodarone.

  • Amiodarone is highly effective for both conversion and maintenance of sinus rhythm, even in patients with structural heart disease.[2] Its use, however, is often limited by a significant side-effect profile affecting multiple organ systems.

  • Dronedarone offers a similar multi-channel blocking mechanism to amiodarone but with a more favorable safety profile, particularly regarding thyroid and pulmonary toxicity.[1][24][25][26] It has shown superiority over sotalol in the post-ablation setting in terms of reducing cardiovascular hospitalizations and proarrhythmia.[8][9]

  • Dofetilide is a potent and selective IKr blocker, effective for both cardioversion and maintenance of sinus rhythm, especially in patients with heart failure.[5] Its use requires inpatient initiation and careful monitoring due to the risk of Torsades de Pointes.[3][4]

  • Vernakalant is a valuable addition for the rapid pharmacological cardioversion of recent-onset atrial fibrillation, with a mechanism that favors atrial selectivity and a lower risk of ventricular proarrhythmia.[33][34] Its primary role is in the acute setting.

References

A Comparative Guide to Sotalol Alternatives for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of atrial fibrillation (AF), understanding the nuances of available antiarrhythmic drugs is paramount. Sotalol, a class III antiarrhythmic with beta-blocking properties, is a frequently utilized agent for maintaining sinus rhythm. However, its limitations, including the risk of proarrhythmia and other adverse effects, necessitate a thorough evaluation of alternative therapeutic strategies. This guide provides an objective comparison of Sotalol with other pharmacological and non-pharmacological alternatives, supported by experimental data and detailed methodologies.

Pharmacological Alternatives to Sotalol

The primary pharmacological alternatives to Sotalol for the rhythm control of atrial fibrillation include other class III agents (Amiodarone, Dofetilide, Dronedarone) and class Ic agents (Flecainide, Propafenone). Each class, and each drug within it, presents a unique profile of efficacy, safety, and mechanism of action.

Comparative Efficacy of Antiarrhythmic Drugs

Clinical trials have provided valuable data on the relative efficacy of these agents in maintaining sinus rhythm and converting AF to a normal sinus rhythm.

Drug/TreatmentEfficacy EndpointResultStudy PopulationCitation
Amiodarone Median time to AF recurrence487 daysPatients with persistent AF[1]
Sotalol Median time to AF recurrence74 daysPatients with persistent AF[1]
Placebo Median time to AF recurrence6 daysPatients with persistent AF[1]
Amiodarone Maintenance of sinus rhythm at 1 year71%Patients with recurrent symptomatic AF[2]
Sotalol Maintenance of sinus rhythm at 1 year40%Patients with recurrent symptomatic AF[2]
Propafenone AF relapse or side effects45 of 86 patients after a mean of 26 monthsPatients with recurrent symptomatic AF[3]
Sotalol AF relapse or side effects69 of 85 patients after a mean of 18 monthsPatients with recurrent symptomatic AF[3]
Dofetilide Pharmacological cardioversion rate58% (125/215)Inpatients with AF[4][5]
Sotalol Pharmacological cardioversion rate62.5% (30/48)Inpatients with AF[4][5]
Dronedarone Time to AF recurrence60-158 daysPatients with a history of AF[6]
Placebo Time to AF recurrence5-59 daysPatients with a history of AF[6]
Flecainide Conversion of AFTerminated AF in all 16 dogsExperimental dog model of sustained AF[7]
Propafenone Effective response (>75% reduction in attacks)79% (31/39)Patients with symptomatic paroxysmal AF[8]
Sotalol Effective response (>75% reduction in attacks)76% (26/34)Patients with symptomatic paroxysmal AF[8]
Comparative Safety of Antiarrhythmic Drugs

The safety profiles of these drugs are a critical consideration in their clinical application and development. Key adverse events include proarrhythmia (the induction of new or worsened arrhythmias), organ toxicity, and other side effects.

DrugKey Adverse EventsIncidence/CommentCitation
Sotalol Torsades de Pointes (TdP)Risk is dose-dependent and increased with QT prolongation.[4][9][4][9]
Bradycardia, HF exacerbationDue to its beta-blocking activity.[9][9]
Amiodarone Thyroid dysfunction, neurologic complicationsSignificant adverse effects limiting long-term use.[10][10]
Low incidence of TdPA notable advantage over other class III agents.[10][10]
Dofetilide Torsades de Pointes (TdP)Risk of 1.3% in one study; requires inpatient initiation for monitoring.[5][11][5][11]
QT prolongationSignificantly higher than Sotalol in a comparative study.[4][4]
Dronedarone Gastrointestinal side effects, risk of proarrhythmiaMay increase mortality in patients with congestive heart failure.[6][6]
Flecainide Proarrhythmia (atrial flutter with 1:1 conduction, ventricular tachycardia)Risk is 3.5% to 5.0% for atrial flutter; contraindicated in structural heart disease.[12][12]
Propafenone Dizziness, metallic taste, gastrointestinal symptoms15-20% of patients discontinue due to side effects.[10][10]
Proarrhythmic effectsCan cause 1:1 conducted atrial flutter and ventricular tachycardia.[13][13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of these drugs is fundamental for both their clinical application and the development of novel antiarrhythmics.

Signaling_Pathways cluster_sotalol Sotalol cluster_amiodarone_dronedarone Amiodarone & Dronedarone cluster_dofetilide Dofetilide cluster_flecainide_propafenone Flecainide & Propafenone sotalol Sotalol k_channel_s Delayed Rectifier Potassium Channel (IKr) sotalol->k_channel_s Blocks beta_receptor Beta-Adrenergic Receptor sotalol->beta_receptor Blocks amio_dron Amiodarone Dronedarone k_channel_ad Potassium Channels (IKr, IKs, etc.) amio_dron->k_channel_ad Blocks na_channel_ad Sodium Channels amio_dron->na_channel_ad Blocks ca_channel_ad Calcium Channels amio_dron->ca_channel_ad Blocks adrenergic_receptor_ad Adrenergic Receptors (Alpha and Beta) amio_dron->adrenergic_receptor_ad Blocks dofetilide Dofetilide k_channel_d Delayed Rectifier Potassium Channel (IKr) dofetilide->k_channel_d Selectively Blocks flec_prop Flecainide Propafenone na_channel_fp Fast Sodium Channels (INa) flec_prop->na_channel_fp Potent Blockade k_channel_fp Potassium Channels (some effect) flec_prop->k_channel_fp Blocks beta_receptor_p Beta-Adrenergic Receptor (Propafenone) propafenone_node->beta_receptor_p Blocks

Caption: Mechanisms of action for Sotalol and its pharmacological alternatives.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key comparative studies.

Sotalol Amiodarone Atrial Fibrillation Efficacy Trial (SAFE-T)

  • Objective: To compare the efficacy of amiodarone, sotalol, and placebo in restoring and maintaining sinus rhythm in patients with persistent atrial fibrillation.

  • Study Design: A double-blind, placebo-controlled trial.

  • Patient Population: 665 patients with persistent atrial fibrillation receiving anticoagulants.

  • Intervention: Patients were randomly assigned to receive amiodarone (267 patients), sotalol (261 patients), or placebo (137 patients).

  • Primary Endpoint: Time to recurrence of atrial fibrillation, monitored weekly via transtelephonic monitoring.

  • Follow-up: 1 to 4.5 years.[1]

Inpatient Initiation of Dofetilide versus Sotalol for Atrial Fibrillation

  • Objective: To compare the safety and efficacy of inpatient initiation of dofetilide versus sotalol for symptomatic atrial fibrillation.

  • Study Design: A single-center retrospective study.

  • Patient Population: 378 consecutive patients admitted for initiation of either dofetilide (298 patients) or sotalol (80 patients).

  • Endpoints: Rates of successful cardioversion, QT interval prolongation, adverse events, and drug discontinuations were calculated and compared.

  • Statistical Analysis: A two-tailed p-value of less than 0.05 was considered statistically significant.[5]

Sotalol versus Propafenone for Long-Term Maintenance of Normal Sinus Rhythm

  • Objective: To evaluate sotalol versus propafenone for long-term maintenance of normal sinus rhythm in patients with recurrent symptomatic atrial fibrillation.

  • Study Design: A prospective, randomized, single-blinded, placebo-controlled study.

  • Patient Population: 254 patients with recurrent symptomatic AF.

  • Intervention: After restoration of sinus rhythm, patients were randomized to sotalol (85 patients), propafenone (86 patients), or placebo (83 patients).

  • Primary Endpoint: AF relapse or side effects.

  • Follow-up: Up to 48 months.[3]

Non-Pharmacological Alternatives

For patients who are intolerant to, or fail, pharmacological therapy, non-pharmacological options such as electrical cardioversion and catheter ablation are important alternatives.

Electrical Cardioversion

Electrical cardioversion is a procedure that uses a controlled electric shock to restore a normal heart rhythm.[14][15] It is a highly effective method for terminating AF, with success rates exceeding 90%.[16] The procedure is typically performed under sedation and takes only a few minutes.[14][17]

Catheter Ablation

Catheter ablation is an invasive procedure that involves threading catheters into the heart to identify and destroy the areas of heart tissue that are causing the abnormal electrical signals. It is often considered for patients who have not responded to or cannot tolerate antiarrhythmic drugs.

AF_Treatment_Workflow start Patient with Symptomatic Atrial Fibrillation rate_vs_rhythm Consider Rate vs. Rhythm Control Strategy start->rate_vs_rhythm rhythm_control Rhythm Control Strategy Chosen rate_vs_rhythm->rhythm_control Rhythm Control no_shd No Structural Heart Disease rhythm_control->no_shd shd Structural Heart Disease (e.g., HF, CAD) rhythm_control->shd electrical_cardioversion Electrical Cardioversion (for acute conversion) rhythm_control->electrical_cardioversion class_ic Class IC Agents (Flecainide, Propafenone) no_shd->class_ic sotalol_dronedarone Sotalol or Dronedarone no_shd->sotalol_dronedarone amiodarone_dofetilide Amiodarone or Dofetilide shd->amiodarone_dofetilide failure_intolerance Drug Failure or Intolerance class_ic->failure_intolerance sotalol_dronedarone->failure_intolerance amiodarone_dofetilide->failure_intolerance catheter_ablation Catheter Ablation failure_intolerance->catheter_ablation Yes

Caption: A simplified workflow for selecting AF rhythm control therapy.

Conclusion

The choice of an alternative to Sotalol for atrial fibrillation is a complex decision that must be individualized based on patient characteristics, including the presence of structural heart disease, comorbidities, and the specific treatment goals. Amiodarone generally demonstrates superior efficacy in maintaining sinus rhythm but is associated with significant long-term toxicity.[1][2][10] Dofetilide is an effective option, particularly in patients with heart failure, but carries a notable risk of TdP.[4][5][11] Class Ic agents like flecainide and propafenone are effective in patients without structural heart disease but are contraindicated in those with coronary artery disease or heart failure due to an increased risk of proarrhythmia.[10][12][18] Dronedarone offers a safer alternative to amiodarone in some respects but is less efficacious and is contraindicated in certain patient populations.[6][19] Non-pharmacological therapies, such as catheter ablation and electrical cardioversion, play a crucial role for patients who are not candidates for or have failed pharmacological treatment.[14][16] Future research and drug development should continue to focus on developing novel antiarrhythmic agents with improved efficacy and safety profiles.

References

Safety Operating Guide

Safe Disposal of (-)-Sotalol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (-)-Sotalol, a beta-blocker used in research and pharmaceutical development, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Disposal procedures are primarily dictated by its classification as either a hazardous or non-hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Current data does not indicate that this compound is a P- or U-listed RCRA hazardous waste, which are categories for discarded commercial chemical products. However, it is incumbent upon the generating facility to make a final hazardous waste determination.

Waste Classification and Disposal Procedures

For researchers, scientists, and drug development professionals, the first step in the proper disposal of this compound is to determine if it is a RCRA hazardous waste. This involves checking if it meets any of the "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically "listed" as a hazardous waste.

If this compound is determined to not be a RCRA hazardous waste, it should be managed as a non-hazardous pharmaceutical waste. It is crucial to note that "non-hazardous" does not mean it can be disposed of in regular trash or down the drain.[1][2][3] State and local regulations for solid waste and medical waste must still be followed.[1][2]

Disposal of Non-Hazardous this compound:

  • Segregation: Keep this compound waste separate from RCRA hazardous waste, sharps, and biohazardous waste.[1] Use clearly labeled containers, often designated by the color blue, for non-hazardous pharmaceutical waste.[2]

  • Packaging: Package the waste in a sealed, leak-proof container.[2]

  • Collection: Arrange for collection by a specialized and licensed waste disposal company.[4][5]

  • Treatment: The most common treatment method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][5]

If this compound is determined to be a RCRA hazardous waste (e.g., if it is formulated with a solvent that makes it ignitable), it must be managed under the EPA's Subpart P regulations for hazardous waste pharmaceuticals.[6][7]

Disposal of Hazardous this compound (as a Non-Creditable Pharmaceutical):

  • Notification: The facility must notify the EPA that it is operating under Subpart P.[4]

  • Container and Labeling: Accumulate the waste in a container that is in good condition, compatible with the waste, and securely closed to prevent unauthorized access.[6][7] The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[4][7]

  • Accumulation: Hazardous waste pharmaceuticals can be accumulated on-site for up to one year.[6][7]

  • Prohibition of Sewering: It is illegal to dispose of hazardous waste pharmaceuticals down the drain.[6][7]

  • Shipping and Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted hazardous waste treatment, storage, and disposal facility (TSDF), typically for incineration.[5] A hazardous waste manifest must be used for shipping, and the word "PHARMS" should be written in Item 13 of the manifest.[8]

Quantitative Disposal Data

A review of available Safety Data Sheets and regulatory documents did not yield specific quantitative limits (e.g., concentration thresholds) for the disposal of this compound. The primary determinant for the disposal pathway is its classification as RCRA hazardous or non-hazardous waste.

ParameterValueSource
RCRA P- or U-ListingNot ListedEPA Hazardous Waste Lists
Specific Concentration Limits for DisposalNo data availableSDS, EPA
On-site Accumulation Time Limit (Hazardous)1 year40 CFR Part 266 Subpart P

Experimental Protocols

No specific experimental protocols for the chemical neutralization or degradation of this compound as a means of disposal were found in the reviewed literature. The standard and required practice is to have it disposed of by a licensed waste management vendor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_determination Hazardous Waste Determination cluster_disposal cluster_non_haz_steps Non-Hazardous Disposal Steps cluster_haz_steps Hazardous Disposal Steps (Non-Creditable) start Start: This compound Waste Generated is_listed Is it a listed hazardous waste (P- or U-list)? start->is_listed has_characteristic Does it exhibit a hazardous characteristic (ignitable, corrosive, reactive, toxic)? is_listed->has_characteristic No hazardous Treat as RCRA Hazardous Pharmaceutical Waste (Subpart P) is_listed->hazardous Yes non_hazardous Treat as Non-Hazardous Pharmaceutical Waste has_characteristic->non_hazardous No has_characteristic->hazardous Yes segregate_nh Segregate in a labeled 'Non-Hazardous Pharmaceutical Waste' container (Blue Bin) non_hazardous->segregate_nh container_h Accumulate in a container labeled 'Hazardous Waste Pharmaceuticals' hazardous->container_h package_nh Package in a sealed, leak-proof container segregate_nh->package_nh dispose_nh Dispose via a licensed waste vendor for incineration package_nh->dispose_nh store_h Store securely for up to 1 year container_h->store_h no_sewer NO SEWERING store_h->no_sewer dispose_h Dispose via a licensed hazardous waste vendor with a manifest no_sewer->dispose_h

References

Personal protective equipment for handling (-)-Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling (-)-Sotalol hydrochloride in a laboratory setting, including personal protective equipment (PPE) recommendations, operational procedures, and a comprehensive disposal plan.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as a hazardous substance that can cause skin and eye irritation.[1] Ingestion of less than 150 grams may be harmful or fatal. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure during handling.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Contact Skin Irritant, Category 2Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Select gloves based on the frequency and duration of contact. Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashes, impervious clothing should be considered.
Eye Contact Eye Irritant, Category 2Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes.
Inhalation May cause respiratory irritationRespiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Ingestion Harmful if swallowedGeneral Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural guidance for the safe handling of this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Weighing and Preparation of Solutions:

  • All weighing of powdered this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.

  • To prepare a solution, slowly add the weighed this compound to the desired solvent (e.g., sterile water, saline). Based on clinical protocols, this compound can be diluted in sodium chloride 0.9% or glucose 5% to create a 2 mg/mL solution.[2]

  • Ensure the container is securely capped and gently agitate to dissolve the compound completely.

3. Experimental Use:

  • When using solutions of this compound, continue to wear all recommended PPE.

  • Conduct all experimental procedures in a well-ventilated area.

  • Avoid the generation of aerosols.

  • Clearly label all containers with the compound name, concentration, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
Contaminated Labware (e.g., weighing boats, pipette tips) Place in a designated hazardous waste container lined with a chemically resistant bag.
Aqueous Solutions of this compound Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Empty this compound Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policies.
Contaminated PPE (gloves, disposable lab coats) Dispose of in a designated hazardous waste container.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Sotalol_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal reception Receiving and Inspection storage Secure Storage reception->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolving Solution Preparation weighing->dissolving experiment Experimental Use dissolving->experiment waste_collection Collect Waste in Labeled Containers experiment->waste_collection solid_waste Solid Waste (Unused Powder, Contaminated Labware) waste_collection->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) waste_collection->liquid_waste ppe_waste Contaminated PPE waste_collection->ppe_waste disposal_pickup Hazardous Waste Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup ppe_waste->disposal_pickup

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Sotalol
Reactant of Route 2
(-)-Sotalol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.